Diethyl 1H-pyrrole-2,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDULIUHZHMBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507678 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55942-40-0 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 1H-pyrrole-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS No. 55942-40-0), a key heterocyclic compound. This document elucidates the structural characteristics of the molecule through a detailed analysis of its spectroscopic data. It further explores its synthesis, general reactivity, and established safety and handling protocols. The guide also touches upon the significance of the pyrrole-2,4-dicarboxylate scaffold in the broader context of medicinal chemistry and drug discovery, providing insights for its potential applications.
Introduction
Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous biologically active molecules, including natural products and synthetic drugs. The substitution pattern on the pyrrole ring dictates its chemical reactivity and biological function. This compound is a disubstituted pyrrole featuring two electron-withdrawing ethyl ester groups. This substitution pattern significantly influences the electron density of the pyrrole ring, thereby modulating its reactivity in electrophilic and nucleophilic substitution reactions. Understanding the physicochemical properties and reactivity of this specific isomer is crucial for its effective utilization as a building block in the synthesis of more complex molecular architectures with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its application in research and development. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| CAS Number | 55942-40-0 | [1] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Melting Point | 74-75 °C | Vendor Data |
| Boiling Point | 373.1 °C at 760 mmHg (Predicted) | Vendor Data |
| Solubility | Limited solubility in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [2] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted pyrroles can be achieved through various classical and modern organic reactions. For this compound, one of the noted synthetic routes involves the use of ethyl isocyanoacetate as a key starting material.[3] While detailed, step-by-step experimental protocols for this specific compound are not extensively documented in readily available literature, the general principles of pyrrole synthesis, such as the Barton-Zard synthesis, provide a foundational understanding. The Barton-Zard synthesis involves the reaction of an isocyanoacetate with a nitroalkene.[4]
A general workflow for a potential synthesis of this compound based on related methodologies is depicted below. This should be considered a conceptual pathway, as a specific, validated protocol for this exact molecule is not widely published.
Caption: General laboratory safety workflow for handling chemical compounds.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern of two ester groups on the pyrrole ring provides a versatile platform for the development of novel compounds with diverse biological activities. While detailed experimental protocols and specific applications for this particular isomer are not as extensively documented as for some of its analogs, this guide provides a solid foundation of its known physical properties, expected spectroscopic characteristics, and general reactivity. Further research into the synthesis and functionalization of this compound is warranted to fully explore its potential in the development of new therapeutic agents and functional materials.
References
- Organic Syntheses. 2 - Organic Syntheses Procedure. (URL: [Link])
- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097.
- Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (URL: [Link])
- Wikipedia. Pyrrole. (URL: [Link])
- ResearchGate. (PDF)
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Wang, J.-B., Zong, Q.-S., Shen, J.-J., Bi, C., & Wu, C.-J. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88.
- National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. (URL: [Link])
- Micheli, F., et al. (2003). Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2113-2118.
- National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. (URL: [Link])
- ResearchGate. 4.2.3.3.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Conti, P., et al. (1986). 13C NMR chemical shift assignments for some 1H-pyrrole-2-carboxylic acid derivatives. Magnetic Resonance in Chemistry, 24(9), 778-782.
- Di Micco, S., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 213, 113162.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. (URL: [Link])
- Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Eurasian Journal of Chemistry, 1(1), 4.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Kaur, R., et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 18(23), e202300447.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.
- Morgan, J. L., & Moody, C. J. (2006). Pyrrole studies part 47. 1H and 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Arkivoc, 2006(5), 385-395.
Sources
An In-depth Technical Guide to the Synthesis and Analysis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This guide provides a comprehensive technical overview of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a pivotal heterocyclic compound in synthetic chemistry. It serves as a foundational building block for a wide array of complex molecules with significant biological and material science applications. This document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical principles and practical, field-proven methodologies for its synthesis and characterization.
A Note on Nomenclature: The topic requested was "Diethyl 1H-pyrrole-2,4-dicarboxylate". However, the vast majority of scientific literature and chemical databases focus on its more prevalent and synthetically accessible derivative, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 2436-79-5). This compound, commonly known as "Knorr's Pyrrole," is the subject of this in-depth guide due to the wealth of available data and its established importance. The analytical principles and synthetic strategies discussed herein are largely applicable to the broader class of pyrrole dicarboxylates.
Core Structure and Physicochemical Properties
The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom.[1] The presence of two diethyl carboxylate groups and two methyl groups on the ring of Knorr's Pyrrole significantly influences its chemical reactivity, solubility, and utility as a synthetic intermediate.[1] These substituents make it a valuable precursor for creating complex structures such as porphyrins and corroles.[2][3]
Caption: Chemical identifiers for Knorr's Pyrrole.
Physicochemical Data Summary
The physical properties of a compound are critical for its handling, purification, and application in subsequent reactions. Knorr's Pyrrole is typically a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[4]
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 135-136 °C | [5] |
| Solubility | Limited in water; Soluble in ethanol, acetone, dichloromethane | [4] |
| Stability | Stable under normal temperatures and pressures. Avoid strong oxidants. | [4] |
Synthesis: The Knorr Pyrrole Synthesis
The most established and widely utilized method for preparing Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is the Knorr pyrrole synthesis, first described by Ludwig Knorr.[6] This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and use of readily available starting materials.[7][8]
Causality of the Knorr Synthesis
The elegance of the Knorr synthesis lies in its one-pot nature, where an α-amino-ketone is generated in situ and immediately reacts with a β-ketoester.[6] The direct isolation of α-amino-ketones is often difficult due to their propensity for self-condensation. The Knorr method circumvents this by generating the amine from a more stable oxime precursor, which is then reduced in the presence of the coupling partner.[6]
The synthesis begins with the nitrosation of ethyl acetoacetate to form an oxime. This oxime is then reduced by zinc dust in acetic acid to generate the reactive α-amino-ketone intermediate. This intermediate undergoes a condensation reaction with a second equivalent of ethyl acetoacetate, followed by cyclization and dehydration to yield the final aromatic pyrrole ring.[6]
Caption: Workflow for the Knorr synthesis of Knorr's Pyrrole.
Detailed Experimental Protocol: Knorr Synthesis
This protocol is adapted from established literature procedures. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust (Zn)
-
Deionized water
-
Ice
Procedure:
-
Oxime Formation:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and an internal thermometer, add ethyl acetoacetate (1 equivalent, e.g., 3 mL, 23 mmol) and acetic acid (e.g., 7 mL).
-
Cool the flask in an ice bath to 0 °C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (0.5 equivalent, e.g., 0.8 g, 12 mmol) in a small amount of water (e.g., 1 mL) over 10 minutes. The key to this step is maintaining the internal temperature below 10 °C to prevent side reactions.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the oxime is critical for the subsequent reduction.
-
-
Reduction and Pyrrole Formation:
-
To the same flask containing the oxime, add the second equivalent of ethyl acetoacetate.
-
In small portions, carefully add zinc dust (approx. 1.5 g). This reduction is exothermic, and the temperature should be controlled.
-
After the zinc addition is complete, heat the reaction mixture in an oil bath to approximately 100-110 °C for 1 hour. This provides the thermal energy needed for the condensation and cyclization to form the stable aromatic pyrrole ring.
-
-
Workup and Isolation:
-
While still warm, carefully pour the reaction mixture into a flask containing a slurry of crushed ice and water (e.g., 75 mL).
-
Stir the resulting suspension in an ice bath for 1 hour to ensure complete precipitation of the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove residual acetic acid and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield fine, crystalline needles of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
-
Comprehensive Analytical Characterization
A self-validating analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.
Caption: A logical workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a full characterization. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9][10]
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
¹³C NMR (Carbon NMR): This technique provides information about the number of different types of carbon atoms in the molecule.
Expected NMR Data Summary:
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Rationale / Key Features |
| N-H | ~9.5-10.0 (broad singlet) | N/A | The pyrrole N-H proton is deshielded and often appears as a broad signal due to quadrupole broadening. |
| -CH₃ (ring) | ~2.2-2.5 (singlet, 6H) | ~12-15 | Two equivalent methyl groups on the aromatic ring, appearing as a single peak integrating to 6 protons. |
| -O-CH₂- | ~4.1-4.3 (quartet, 4H) | ~60-62 | The methylene protons of the ethyl esters, split into a quartet by the adjacent methyl group (J≈7 Hz). |
| -CH₃ (ethyl) | ~1.2-1.4 (triplet, 6H) | ~14-15 | The terminal methyl protons of the ethyl esters, split into a triplet by the adjacent methylene group. |
| C=O (ester) | N/A | ~160-165 | The carbonyl carbons of the two ester groups. |
| C (pyrrole ring) | N/A | ~115-140 | Four distinct carbon signals are expected for the pyrrole ring itself. |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Analysis
-
Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-3400 | N-H Stretch | Pyrrole N-H | Confirms the presence of the secondary amine in the pyrrole ring. |
| ~2900-3000 | C-H Stretch (sp³) | Alkyl groups (-CH₃, -CH₂) | Indicates the aliphatic portions of the molecule. |
| ~1680-1720 | C=O Stretch (strong) | Ester Carbonyl | A strong, sharp peak confirming the presence of the ester groups. |
| ~1200-1300 | C-O Stretch | Ester C-O | Corroborates the presence of the ester functional groups. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (MS-EI) is a common technique for this analysis.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of 239, corresponding to the molecular weight of C₁₂H₁₇NO₄.[11][12]
-
Fragmentation: Common fragmentation patterns may include the loss of ethoxy (-OC₂H₅, M-45) or ethyl (-C₂H₅, M-29) groups from the ester functionalities.
Applications in Research and Drug Development
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not typically an end-product but rather a highly valuable intermediate. Its symmetrically substituted and functionalized core allows for selective chemical modifications.
-
Porphyrin and Corrole Synthesis: The pyrrole ring is the fundamental unit of porphyrins, the core of heme in hemoglobin and cytochromes. Knorr's pyrrole is a critical starting material for the bottom-up synthesis of these and related macrocycles, which have applications in photodynamic therapy, catalysis, and materials science.[2][3]
-
Medicinal Chemistry Scaffolding: The pyrrole nucleus is a privileged scaffold found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[1][3] Derivatives of Knorr's pyrrole can be elaborated to explore new chemical space in drug discovery programs.
-
Conducting Polymers: Polysubstituted pyrroles serve as monomers for the creation of conducting polymers, which are of interest in electronics and sensor technology.
This guide provides a robust framework for the synthesis and analysis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. By understanding the causality behind the synthetic choices and employing a multi-technique analytical approach, researchers can confidently produce and validate this key chemical building block for their scientific endeavors.
References
- Chemical Synthesis Database. (2025, May 20). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook.
- Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. (2020, August 28). In Organic Chemistry.
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- ResearchGate. (n.d.). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate.
- National Institutes of Health. (n.d.). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. PMC.
- NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (n.d.).
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (n.d.).
- PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924).
- SpectraBase. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
- MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate.
- ResearchGate. (n.d.). (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate.
- Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References.
- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.
- ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis.
- BuyersGuideChem. (n.d.). Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate.
- YouTube. (2019, March 31). Hantzsch Synthesis of Pyrrole.
- ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl....
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 12. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for Diethyl 1H-pyrrole-2,4-dicarboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 1H-pyrrole-2,4-dicarboxylate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for validating the synthesis and purity of this compound and related pyrrole derivatives.
Molecular Structure and Spectroscopic Preview
This compound is a substituted pyrrole featuring two electron-withdrawing ethyl carboxylate groups at the C2 and C4 positions. The pyrrole scaffold is a foundational element in numerous pharmaceuticals and functional materials, making its precise characterization essential.[1] The asymmetry of the substitution pattern results in a unique spectroscopic fingerprint. The electron-withdrawing nature of the ester groups is expected to significantly deshield the ring protons and carbons, shifting their signals downfield in NMR spectra.[1]
Molecular Structure Diagram
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The electron-withdrawing ester groups cause the pyrrole ring protons to be deshielded, appearing at higher chemical shifts (downfield).[1]
Expected Signals:
-
N-H Proton: A broad singlet, typically found far downfield (>9 ppm), due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[2] Its broadness and variable chemical shift make it sometimes difficult to identify.[2]
-
Ring Protons (H3, H5): These will appear as distinct signals in the aromatic region (typically 6-8 ppm). Due to the asymmetry, they will likely appear as doublets or multiplets depending on coupling.
-
Ethyl Protons (-OCH₂CH₃): Two sets of signals are expected for each ethyl group. The methylene protons (CH₂) will appear as a quartet due to coupling with the neighboring methyl group, and the methyl protons (CH₃) will appear as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected Signals:
-
Carbonyl Carbons (C=O): These are highly deshielded and appear significantly downfield, typically in the 160-170 ppm region.
-
Pyrrole Ring Carbons: The four carbons of the pyrrole ring will give distinct signals. The carbons directly attached to the electron-withdrawing ester groups (C2, C4) will be more deshielded than the others (C3, C5).[3]
-
Ethyl Carbons (-OCH₂CH₃): The methylene carbons (CH₂) will appear around 60 ppm, while the terminal methyl carbons (CH₃) will be found further upfield, typically around 14 ppm.
NMR Experimental Protocol
A robust and reproducible protocol is crucial for acquiring high-quality NMR data.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the this compound sample.[1]
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer Example):
-
Shimming: Shim the magnetic field to ensure homogeneity, which is critical for sharp, well-resolved peaks. Poor shimming can lead to broad peaks.[2]
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
NMR Workflow Diagram
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Absorption Bands:
-
N-H Stretch: A moderate to sharp peak is expected in the 3300-3500 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will be just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A very strong, sharp absorption band is characteristic of the carbonyl group in the ester, typically appearing around 1700-1730 cm⁻¹.[4] The conjugation with the pyrrole ring may shift this to a slightly lower frequency.
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region corresponds to the C-O single bond stretching of the ester groups.[4]
IR Spectroscopy Experimental Protocol
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₃NO₄) is approximately 211.22 g/mol . A peak corresponding to this mass should be observed.
-
Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da). The stability of the aromatic pyrrole ring will likely result in it being a prominent fragment.
Mass Spectrometry Experimental Protocol
Methodology (Direct Infusion ESI or EI):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Introduction: Infuse the sample solution directly into the ion source at a constant flow rate.
-
Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Summary of Spectroscopic Data
This table summarizes the expected key spectroscopic data for this compound based on the analysis of its structure and data from related compounds.
| Technique | Feature | Expected Value/Region | Assignment |
| ¹H NMR | Chemical Shift (δ) | >9.0 ppm (broad s) | N-H |
| 7.0 - 8.0 ppm (m) | Pyrrole C3-H, C5-H | ||
| ~4.3 ppm (q) | -OCH₂ CH₃ | ||
| ~1.3 ppm (t) | -OCH₂CH₃ | ||
| ¹³C NMR | Chemical Shift (δ) | 160 - 165 ppm | Ester C =O |
| 115 - 130 ppm | Pyrrole Ring Carbons | ||
| ~61 ppm | -OCH₂ CH₃ | ||
| ~14 ppm | -OCH₂CH₃ | ||
| IR | Wavenumber (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H Stretch |
| 2850 - 3100 cm⁻¹ | C-H Stretch (Aliphatic/Aromatic) | ||
| 1700 - 1730 cm⁻¹ | C=O Stretch (Ester) | ||
| 1000 - 1250 cm⁻¹ | C-O Stretch | ||
| MS (EI) | Mass-to-Charge (m/z) | ~211 | [M]⁺ |
| Various | Fragments from loss of -OC₂H₅, -COOC₂H₅ |
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the corroboration of data from multiple techniques.
Caption: Corroboration of structure via multiple spectroscopic techniques.
The presence of a molecular ion at m/z ≈ 211 in the mass spectrum confirms the molecular formula. IR spectroscopy validates the presence of key functional groups: the N-H bond and the ester's C=O and C-O bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern and the presence of two distinct ethyl groups, ultimately leading to an unambiguous structural assignment.
References
- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
- Synthesis and Spectroscopic Characterization of a Fluorescent Pyrrole Derivative Containing Electron Acceptor and Donor Groups. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 812-8.
- Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. (1995). Analyst, 120, 2273-2279.
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097.
- Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups | Request PDF. (2014).
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (1976). Journal of the Chemical Society, Perkin Transactions 2, (12), 1541-1546.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1H-pyrrole-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For scientists engaged in the synthesis and application of heterocyclic compounds, a thorough understanding of their spectral characteristics is paramount. This guide provides a detailed analysis of the ¹H NMR spectrum of Diethyl 1H-pyrrole-2,4-dicarboxylate, a key building block in medicinal chemistry and materials science. This document will navigate the theoretical underpinnings of the spectrum, offer a practical guide to its interpretation, and provide a standardized protocol for sample preparation and data acquisition.
Introduction: The Significance of Pyrrole Derivatives and NMR Spectroscopy
Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous natural products, pharmaceuticals, and functional materials. Their diverse biological activities and unique electronic properties make them attractive targets for synthetic chemists. This compound, with its strategically placed ester functionalities, serves as a versatile intermediate for the construction of more complex molecular architectures.
Accurate structural elucidation is the bedrock of chemical research and development. ¹H NMR spectroscopy provides a rapid and non-destructive method to probe the chemical environment of protons within a molecule. By analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can confirm the identity and purity of a synthesized compound. This guide aims to demystify the ¹H NMR spectrum of this compound, empowering researchers to confidently interpret their own experimental data.
Molecular Structure and Expected ¹H NMR Spectral Features
A comprehensive analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the anticipated electronic effects of its functional groups.
Caption: Molecular Structure of this compound.
The key proton environments in this compound are:
-
N-H Proton: The proton attached to the nitrogen atom.
-
Pyrrole Ring Protons: The protons at positions 3 and 5 of the pyrrole ring.
-
Ethyl Ester Protons: The methylene (-CH₂-) and methyl (-CH₃) protons of the two ethyl ester groups.
Electronic Effects and Predicted Chemical Shifts:
The two ester groups are electron-withdrawing, which will significantly deshield the protons on the pyrrole ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyrrole.[1] The aromatic nature of the pyrrole ring also contributes to the downfield shift of the ring protons.
-
N-H Proton: The chemical shift of the N-H proton in pyrroles can be broad and its position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening effects.[1]
-
Ring Protons (H3 and H5): The proton at position 5 (H5) is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons. The proton at position 3 (H3) is situated between a carbon with no substituent and a carbon bearing an ester group. These two protons are not chemically equivalent and are expected to show distinct signals.
-
Ethyl Ester Protons: The methylene protons (-CH₂-) are directly attached to the oxygen atoms of the ester groups and will therefore be deshielded, appearing as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will be the most upfield signals, appearing as a triplet due to coupling with the methylene protons.
Detailed ¹H NMR Spectrum Analysis
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~9.0 - 11.0 | broad singlet (br s) | - | 1H |
| H5 | ~7.2 - 7.5 | doublet (d) | ~2-3 | 1H |
| H3 | ~7.0 - 7.2 | doublet (d) | ~2-3 | 1H |
| -OCH₂CH₃ (C2) | ~4.3 - 4.5 | quartet (q) | ~7.1 | 2H |
| -OCH₂CH₃ (C4) | ~4.2 - 4.4 | quartet (q) | ~7.1 | 2H |
| -OCH₂CH₃ (C2) | ~1.3 - 1.5 | triplet (t) | ~7.1 | 3H |
| -OCH₂CH₃ (C4) | ~1.2 - 1.4 | triplet (t) | ~7.1 | 3H |
Interpretation of Spectral Features:
-
N-H Signal: The broadness of the N-H signal is a characteristic feature of pyrroles and is due to the quadrupole moment of the ¹⁴N nucleus, which can lead to rapid relaxation and signal broadening.[1]
-
Ring Proton Coupling: The protons at positions 3 and 5 are expected to exhibit a small long-range coupling (⁴J), appearing as doublets.
-
Ethyl Ester Signals: The classic quartet and triplet pattern for the ethyl groups is a result of spin-spin coupling between the methylene and methyl protons. The integration of these signals (2H for the quartet and 3H for the triplet) is a key identifier for the ethyl ester functionality.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality and reproducible ¹H NMR data, adherence to a robust experimental protocol is essential. This section outlines a step-by-step methodology for sample preparation and data acquisition.
4.1. Materials and Reagents
-
This compound (ensure high purity)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high isotopic purity (≥99.8%)
-
NMR tubes (5 mm, high precision)
-
Pipettes and appropriate glassware
-
Internal standard (e.g., Tetramethylsilane - TMS), if not already present in the deuterated solvent.
4.2. Sample Preparation Workflow
Caption: Workflow for NMR Sample Preparation.
4.3. NMR Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.
Table 2: Typical ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Solvent | CDCl₃ or DMSO-d₆ | Common solvents for organic compounds. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Sequence | zg30 | Standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | 3-4 seconds | Ensures good digital resolution. |
| Spectral Width (SW) | ~16 ppm | Covers the expected range of proton chemical shifts. |
4.4. Data Processing
-
Fourier Transformation (FT): Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the exact chemical shift of each peak.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By understanding the interplay of molecular structure and electronic effects, researchers can confidently interpret spectral data to verify the successful synthesis and purity of this important chemical intermediate. The provided experimental protocol serves as a robust framework for obtaining high-quality, reproducible NMR data. As the applications of pyrrole derivatives continue to expand in drug discovery and materials science, a fundamental understanding of their analytical characterization, particularly through powerful techniques like NMR spectroscopy, will remain a critical skill for all scientists in the field.
References
Sources
Navigating the Landscape of Pharmaceutical Impurities: A Technical Guide to Gliclazide and the Emergence of N-Nitroso Impurity B
A Note on Chemical Identity: Initial research for CAS number 55942-40-0 identifies the compound as Diethyl 1H-pyrrole-2,4-dicarboxylate. However, for professionals in drug development, a more pertinent and likely intended subject of inquiry is the regulation and analysis of impurities in widely-used pharmaceuticals. This guide will focus on the well-established antidiabetic drug, Gliclazide, and a critical process-related impurity, Gliclazide Impurity B (CAS 54786-86-6) . This N-nitroso compound is of significant interest due to its potential toxicological implications and the stringent regulatory scrutiny of nitrosamine impurities in pharmaceuticals.
Section 1: Gliclazide - A Second-Generation Sulfonylurea
Gliclazide is a cornerstone in the management of type 2 diabetes mellitus. As a second-generation sulfonylurea, its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through its binding to the sulfonylurea receptor 1 (SUR1) on the β-cell membrane, which leads to the closure of ATP-sensitive potassium channels. The subsequent membrane depolarization opens voltage-gated calcium channels, increasing intracellular calcium concentration and triggering the exocytosis of insulin-containing granules. Beyond its effects on insulin release, Gliclazide has also been shown to improve peripheral insulin sensitivity.
Physicochemical Properties of Gliclazide
| Property | Value |
| Chemical Name | N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide |
| CAS Number | 21187-98-4 |
| Molecular Formula | C₁₅H₂₁N₃O₃S |
| Molecular Weight | 323.41 g/mol |
| Appearance | White or almost white crystalline powder |
| Solubility | Practically insoluble in water, freely soluble in methylene chloride, sparingly soluble in acetone |
Gliclazide Synthesis Overview
The synthesis of Gliclazide can be achieved through various routes. A common method involves the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate, which is then reacted with 1,2-cyclopentane dicarboxylic anhydride. The resulting compound is then reduced to yield Gliclazide.[1] Another approach involves the condensation of N-amino-3-azabicyclo[3.3.0]octane hydrochloride with p-toluenesulfonylurea.[2]
Caption: A simplified workflow of a common Gliclazide synthesis route.
Section 2: Gliclazide Impurity B - A Nitrosamine of Concern
Gliclazide Impurity B, chemically known as 2-Nitroso-octahydrocyclopenta[c]pyrrole, is a nitrosamine impurity that can arise during the synthesis or degradation of Gliclazide.[3][4] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide.[5]
Physicochemical Properties of Gliclazide Impurity B
| Property | Value |
| Chemical Name | 2-Nitroso-octahydrocyclopenta[c]pyrrole |
| CAS Number | 54786-86-6 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Colorless to light yellow oily liquid |
Formation of Gliclazide Impurity B
In silico prediction and experimental verification have shown that Gliclazide Impurity B can be formed through the degradation of Gliclazide, particularly under alkaline conditions in the presence of an oxidizing agent like hydrogen peroxide.[6][7][8] The proposed pathway involves the hydrolysis of the urea moiety in Gliclazide to form a hydrazine intermediate, which is subsequently oxidized to the N-nitrosamine structure.[6][8] The formation of this impurity is also a known concern during the manufacturing process, especially when heat is applied during steps like wet granulation and drying.[3]
Caption: Degradation pathway of Gliclazide to Impurity B.
Section 3: Toxicological Assessment and Regulatory Landscape
The primary toxicological concern with Gliclazide Impurity B is its classification as a nitrosamine, a class of compounds known for their mutagenic and carcinogenic potential.[9]
Toxicological Profile
Specific toxicological data for Gliclazide Impurity B is limited in publicly available literature.[10][11] However, due to its N-nitroso structure, it is treated as a potential mutagen and carcinogen. In silico toxicology prediction studies have rated the mutagenicity of Gliclazide Impurity B as "plausible".[6] Regulatory bodies have established acceptable intake (AI) limits for various nitrosamines to manage the potential cancer risk. Health Canada and Australia's Therapeutic Goods Administration (TGA) have set an AI limit of 1700 ng/day for Gliclazide Impurity B.[12]
Regulatory Guidelines
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of nitrosamine impurities in human drugs.[7][13][14] These guidelines mandate that pharmaceutical manufacturers conduct comprehensive risk assessments to identify potential sources of nitrosamine contamination in their products.[14] If a risk is identified, confirmatory testing using validated analytical methods is required.[14]
Section 4: Analytical Methodologies for Detection and Quantification
Sensitive and specific analytical methods are crucial for the detection and quantification of trace-level nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines.
4.1.1 Sample Preparation (for Oral Solid Dosage Form)
-
Accurately weigh a portion of finely ground tablets equivalent to 250 mg of Gliclazide into a 15 mL centrifuge tube.
-
Add 10 mL of 1M Sodium Hydroxide solution.
-
Vortex for 30 seconds and then shake vigorously for at least 5 minutes to dissolve the sample.
-
Add 2.0 mL of dichloromethane, vortex briefly, and shake for a minimum of 5 minutes for liquid-liquid extraction.
-
Centrifuge at approximately 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic (dichloromethane) layer to a clean vial for analysis.
4.1.2 GC-MS/MS Instrumental Parameters (Example)
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 280°C |
| Injection Mode | Splitless |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | Initial 40°C for 1 min, ramp at 10°C/min to 200°C, hold for 4 min |
| MS Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Gliclazide Impurity B (Hypothetical):
-
Precursor Ion: 140.1 m/z
-
Product Ions: To be determined through method development (e.g., loss of NO group)
Caption: Workflow for the GC-MS analysis of Gliclazide Impurity B.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is particularly useful for less volatile or thermally labile nitrosamines and can offer high sensitivity and specificity.
4.2.1 Sample Preparation
-
Prepare a stock solution of the Gliclazide API or dissolve the drug product in a suitable solvent (e.g., methanol:water).
-
For plasma samples, protein precipitation with acetonitrile is a common approach.[15]
-
Further dilute the sample solution to the desired concentration range with the mobile phase.
4.2.2 LC-MS/MS Instrumental Parameters (Example)
| Parameter | Setting |
| LC System | Shimadzu HPLC system or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., API 3000™) |
| Column | C18 column (e.g., Ascentis Express C18, 100 x 4.6 mm, 2.7 µm) |
| Column Temp. | 40°C |
| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate in water (pH 3.5 with acetic acid) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Gliclazide Impurity B (Hypothetical):
-
Parent Ion: 141.1 m/z ([M+H]⁺)
-
Daughter Ions: To be determined through method development.
Section 5: Mitigation and Control Strategies
To comply with regulatory expectations, manufacturers must implement strategies to control and mitigate the formation of nitrosamine impurities.
-
Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosamine formation is a key strategy. For Gliclazide, this includes carefully controlling temperature during granulation and drying to minimize the formation of Impurity B.[3] Avoiding alkaline conditions and oxidizing agents where possible is also critical.[6][8]
-
Formulation Design: The selection of excipients with low nitrite content can significantly reduce the risk of nitrosamine formation.[16] Incorporating antioxidants, such as ascorbic acid, into the formulation can act as nitrite scavengers.[13][16] Adjusting the micro-environment pH of the formulation to neutral or basic can also inhibit nitrosation reactions.[14]
-
Supplier Qualification: A robust supplier qualification program is essential to ensure that raw materials and excipients are not contaminated with nitrites or other nitrosating agents.[14]
-
Continuous Monitoring: Implementing routine testing of at-risk APIs and drug products for nitrosamine impurities is crucial for ensuring product quality and patient safety.
References
- In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. J-Stage.
- In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. PubMed.
- Nitrosamine impurities in medications: Established acceptable intake limits. Canada.ca.
- Nitrosamines by GC-MS/MS. OMCL.
- 6 Steps to reduce nitrosamines impurities in Pharma industry. LinkedIn.
- Chem. Pharm. Bull. 72(2): 166-172 (2024). J-Stage.
- Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. FDA.
- FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities. Nitrosamines Exchange.
- MATERIAL SAFETY DATA SHEETS GLICLAZIDE EP IMPURITY B. Cleanchem Laboratories.
- Anybody has working with a Gliclazide nitrosamine? - Risk Assessment Strategy / Tools & Technology. Nitrosamines Exchange.
- Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate.
- Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Egyptian Drug Authority.
- Established acceptable intake for nitrosamines in medicines. Therapeutic Goods Administration (TGA).
- Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI.
- Identification and determination of gliclazide and its impurities in various medicines by thin-layer chromatography and densitometry. ResearchGate.
- Nitrosamine impurities. European Medicines Agency (EMA).
- Estimation of Gliclazide in Human Plasma by LCMS/MS. RJPT.
- In silico toxicology: computational methods for the prediction of chemical toxicity. PMC.
- Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. PubMed.
- A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. ResearchGate.
- WO2011054312A1 - Method for preparing gliclazide and its intermediate. Google Patents.
- WO2014128116A1 - A production process for gliclazide formulations. Google Patents.
- Methodology of Gliclazide Detection in Biological Samples. Vitae.
- Gliclazide EP Impurity B | 54786-86-6. SynZeal.
- Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
- Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. Impactfactor.
- Making in silico predictive models for toxicology FAIR. PubMed.
- MATERIAL SAFETY DATA SHEETS GLICLAZIDE EP IMPURITY B. Cleanchem Laboratories.
- 2-Nitroso-octahydrocyclopenta[c]pyrrole. ChemBK.
- Making in silico predictive models for toxicology FAIR. ScienceDirect.
- CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
- CAS No : 54786-86-6 | Product Name : Gliclazide - Impurity B | Chemical Name : 2-Nitroso-octahydrocyclopenta[c]pyrrole. Pharmaffiliates.
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. WO2014128116A1 - A production process for gliclazide formulations - Google Patents [patents.google.com]
- 4. Gliclazide EP Impurity B | 54786-86-6 | SynZeal [synzeal.com]
- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ema.europa.eu [ema.europa.eu]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. repositori-api.upf.edu [repositori-api.upf.edu]
- 12. Nitrosamine impurities in medications: Established acceptable intake limits - Canada.ca [canada.ca]
- 13. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 14. fda.gov [fda.gov]
- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
The Pharmacological Versatility of Diethyl 1H-pyrrole-2,4-dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among the vast landscape of pyrrole-containing compounds, derivatives of diethyl 1H-pyrrole-2,4-dicarboxylate have emerged as a particularly promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Crafting Bioactive Pyrrole Derivatives
The synthesis of this compound and its derivatives is most commonly achieved through the Knorr pyrrole synthesis. This versatile one-pot method utilizes readily available starting materials, such as ethyl acetoacetate and sodium nitrite, in the presence of acetic acid and zinc powder to construct the pyrrole ring with high yields.[2] Further modifications to the core structure, such as amination reactions, allow for the introduction of diverse functional groups, leading to a wide array of derivatives with tailored biological properties.[3]
A general synthetic scheme for the derivatization of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is presented below:
Caption: General synthesis approach for creating diverse this compound derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6]
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR
Several pyrrole derivatives have been synthesized as inhibitors of protein kinases, including EGFR and VEGFR.[3][6] These receptors play a pivotal role in tumor growth, proliferation, and angiogenesis. By binding to the ATP-binding site of these kinases, the pyrrole derivatives can block their downstream signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and survival.[6][7]
Caption: Inhibition of EGFR and VEGFR signaling pathways by this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
To assess the anticancer activity of novel pyrrole derivatives, a robust and reproducible cytotoxicity assay is essential. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., LoVo, MCF-7, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with increasing concentrations of the pyrrole derivatives (e.g., 6.25 to 400 µM) for 24 or 48 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) or % Viability Decrease | Reference |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | [8] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | 30.87% viability decrease at 50 µM | [8] |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | Renal Cancer (UO-31) | GI₅₀ | 0.57 µM | [9] |
Antimicrobial Activity: Disrupting Bacterial Communication and Growth
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. This compound derivatives have demonstrated promising antibacterial and antifungal activities.[3][10]
Quorum Sensing Inhibition: A Novel Antibacterial Strategy
One of the fascinating mechanisms of antibacterial action exhibited by these compounds is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior, including virulence factor production and biofilm formation.[11] The compound 1H-pyrrole-2,5-dicarboxylic acid has been shown to inhibit QS in Pseudomonas aeruginosa by reducing the production of signaling molecules like C4-HSL and 3-oxo-C12-HSL.[12][13]
Caption: Inhibition of Quorum Sensing in bacteria by a pyrrole dicarboxylic acid derivative.
Other Antimicrobial Mechanisms
Besides QS inhibition, pyrrole derivatives can exert their antimicrobial effects through various other mechanisms. These include interacting with bacterial DNA, which can disrupt replication and transcription, and inhibiting essential enzymes involved in metabolic pathways.[4] Some pyrrole-based compounds are also known to act as protonophores, disrupting the bacterial membrane potential.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
A standard method to evaluate the antimicrobial activity of new compounds is the agar disc diffusion assay.
Protocol:
-
Microbial Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans).[3]
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Place sterile paper discs impregnated with a known concentration of the test compound (e.g., 100 µg/mL) onto the agar surface.[14] Include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin or antifungal like Clotrimazole).[3]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[15]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.[14]
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Assay | Zone of Inhibition (mm) at 100 µg/mL | Reference |
| Compound 3d | E. coli | Disc Diffusion | Equipollent to Ciprofloxacin | [9] |
| Compound 3d | S. aureus | Disc Diffusion | Equipollent to Ciprofloxacin | [9] |
| Compound 3e | A. niger | Disc Diffusion | Equipollent to Clotrimazole | [9] |
| Compound 3e | C. albicans | Disc Diffusion | Equipollent to Clotrimazole | [9] |
Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][16]
Inhibition of COX-1 and COX-2 Enzymes
The COX enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Several pyrrole derivatives have been designed and synthesized as potent and selective inhibitors of COX-2.[1][7] By blocking the active site of COX-2, these compounds prevent the production of prostaglandins, thereby reducing inflammation and pain.[16]
Caption: Inhibition of the COX-2 pathway in the arachidonic acid cascade by this compound derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 can be evaluated using commercially available fluorometric inhibitor screening kits.
Protocol:
-
Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of the pyrrole derivatives.
-
Substrate Addition: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: Measure the fluorescence generated by the enzymatic reaction product using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.[7]
Data Presentation: COX-2 Inhibitory Activity of Pyrrole Derivatives
| Compound | R | IC50 (COX-2) (µM) | COX-1/COX-2 Selectivity Index | Reference |
| 1a | 4-F | 0.0340 | >294.1 | |
| 1b | 3-F | 0.0095 | >1052.6 | |
| 1c | 3,4-F2 | 0.0700 | >142.8 | |
| 3b | 3-F | 0.0130 | >769.2 | |
| 3c | 3,4-F2 | 0.0022 | >454.5 | |
| Celecoxib | - | 0.0610 | 62.9 |
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with well-defined mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic potential. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- BenchChem. (2025).
- Zaware, N. R., Kardile, R. A., & Jagtap, S. V. (2025). Reported 2,4-dimethyl-1H-pyrrole and pyrazoline containing anticancer compounds. Chem Biodivers.
- Nasser, A. J. A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society.
- Gheorghe, A., et al. (2022).
- Iuga, E. I., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences.
- BenchChem. (n.d.).
- Hunchak, O., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry.
- Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica.
- Al-Hourani, B. J., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules.
- El-Hameed, R. H. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
- Patel, K., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
- El-Hameed, R. H. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
- Wilkerson, W. W., et al. (1995). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. Journal of Medicinal Chemistry.
- Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Al-Ostath, A., et al. (2023). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure.
- Caliendo, G., et al. (2012). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
- Alanazi, A. M., et al. (2018).
- Abdel-Gawad, H., et al. (2014).
- Dannhardt, G., & Kiefer, W. (2001). Recent Advances in Inducible Cyclooxygenase (COX-2) Inhibition. Current Medicinal Chemistry.
- Singh, P., & Kaur, M. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances.
- Ghorab, M. M., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Liu, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.
- Liu, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.
Sources
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In silico exploration of anticancer plant phytochemicals for EGFR-targeted lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in inducible cyclooxygenase (COX-2) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Synthetic-Utility-of-Diethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Abstract: This technical guide provides a comprehensive overview of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a cornerstone heterocyclic compound often referred to as Knorr's Pyrrole. We delve into its historically significant synthesis, detailed physicochemical and spectroscopic characterization, and its expansive role as a versatile synthon in the construction of more complex molecular architectures. This document outlines the structural elucidation of this molecule, presents validated experimental protocols, and explores its applications in the synthesis of macrocycles like porphyrins and as a scaffold in medicinal chemistry. The guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this pivotal building block. Derivatives of this compound have shown potential biological activities, including antimicrobial and anticancer properties.[1]
Introduction to a Versatile Heterocyclic Scaffold
The pyrrole ring is a privileged scaffold in chemistry and biology, forming the core of essential biomolecules such as heme, chlorophyll, and vitamin B12. Its unique electronic properties and ability to participate in various chemical transformations have made pyrrole derivatives highly sought-after targets in organic synthesis, materials science, and medicinal chemistry.[2] Among the vast family of substituted pyrroles, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate stands out for its accessibility and the strategic placement of its functional groups, which allow for a diverse range of subsequent chemical modifications.
This guide serves as a technical resource, elucidating the synthesis and synthetic potential of this compound. We will explore not just the "how" but the "why" behind its utility, providing field-proven insights into its application as a foundational element for constructing complex heterocyclic systems.
Synthesis of the Core Scaffold: The Knorr Pyrrole Synthesis
The most reliable and widely adopted method for preparing Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is the Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884.[3] The reaction's robustness and scalability have cemented its place in the canon of classic organic reactions. It involves the condensation of an α-amino-ketone with a β-ketoester.[4]
From a practical standpoint, the α-amino-ketone is highly prone to self-condensation and is therefore generated in situ. The standard procedure employs two equivalents of ethyl acetoacetate. One equivalent is nitrosated to form an α-oximino-β-ketoester, which is then reduced by zinc dust in acetic acid to the transient α-amino-β-ketoester.[5] This intermediate immediately reacts with the second equivalent of ethyl acetoacetate to form the pyrrole ring.[5]
Mechanism of the Knorr Pyrrole Synthesis
The causality of the Knorr synthesis is a beautifully orchestrated sequence of classical organic transformations:
-
Nitrosation: Ethyl acetoacetate is treated with sodium nitrite in acetic acid to form ethyl 2-oximinoacetoacetate.
-
Reduction: Zinc dust reduces the oxime to an amine, generating the reactive α-amino-β-ketoester.
-
Condensation: The newly formed amine undergoes condensation with the carbonyl group of a second molecule of ethyl acetoacetate to form an enamine intermediate.
-
Cyclization & Aromatization: An intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the final, stable aromatic pyrrole ring.[3]
The entire process is an exemplary one-pot synthesis, showcasing high atom economy and operational simplicity.[6]
Caption: Figure 1: Knorr Pyrrole Synthesis Mechanism.
Validated Experimental Protocol for Knorr's Pyrrole
This protocol is a robust, self-validating system, yielding a product that can be reliably characterized by melting point and NMR spectroscopy.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Zinc Dust
-
Ethanol (85%) for recrystallization
-
Ice
-
Oxime Formation (Lab Session 1): In a fume hood, charge a two-necked round-bottom flask with ethyl acetoacetate (e.g., 32.5 g) and glacial acetic acid (e.g., 75 mL).[7] Equip the flask with a magnetic stirrer and an internal thermometer and cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add a solution of sodium nitrite (e.g., 8.7 g in 12.5 mL water) dropwise, ensuring the internal temperature does not exceed 10 °C (ideally 5-7 °C).[5][7] The choice to maintain a low temperature is critical to prevent unwanted side reactions and decomposition of the nitroso intermediate.
-
After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath, then allow it to stand at room temperature for at least 3 hours.[5]
-
Reduction and Pyrrole Formation (Lab Session 2): To the stirred reaction mixture, add a second equivalent of ethyl acetoacetate.
-
Add zinc dust (e.g., 16.7 g) in small portions.[7] This step is highly exothermic; careful, portion-wise addition is a key control point to manage the reaction rate and temperature.
-
Once the initial exothermic reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for one hour.[5][7]
-
Isolation and Purification (Lab Session 3): While still warm, pour the reaction mixture into a large beaker containing crushed ice and water (e.g., 850 mL).[7] This will precipitate the crude product.
-
Stir the resulting suspension in an ice bath for one hour to maximize precipitation.[5]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[7]
-
Recrystallization: Purify the crude solid by recrystallization from 85% ethanol to yield pale yellow crystals of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[5]
-
Validation: Determine the melting point and acquire ¹H and ¹³C NMR spectra to confirm the structure and purity of the final product.[5]
Physicochemical Properties and Spectroscopic Analysis
Proper characterization is the cornerstone of chemical synthesis. The data presented below serves as a benchmark for validating the successful synthesis of Knorr's Pyrrole.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | [8] |
| Synonym | Knorr's Pyrrole | [8] |
| CAS Number | 2436-79-5 | [8] |
| Molecular Formula | C₁₂H₁₇NO₄ | [9] |
| Molecular Weight | 239.27 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystal | [9] |
| Melting Point | 133-136 °C | [5] |
Spectroscopic Data Analysis
A comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous structural confirmation.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.5 (s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring. Its chemical shift can be variable and concentration-dependent.
-
δ ~4.3 (q, 4H): The quartet arises from the two -OCH₂- methylene groups of the ethyl esters, split by the adjacent methyl groups.
-
δ ~2.5 (s, 3H): Singlet for the C5-methyl group protons.
-
δ ~2.4 (s, 3H): Singlet for the C3-methyl group protons.
-
δ ~1.3 (t, 6H): The triplet corresponds to the six protons of the two -CH₃ groups of the ethyl esters.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165, ~161: Carbonyl carbons of the two ester groups.
-
δ ~135, ~125, ~118, ~115: Aromatic carbons of the pyrrole ring.
-
δ ~60, ~59: Methylene carbons (-OCH₂-) of the ethyl esters.
-
δ ~14, ~13: Methyl carbons of the ethyl esters.
-
δ ~12, ~11: Methyl carbons attached to the pyrrole ring.
Synthetic Applications in Heterocyclic Chemistry
The true value of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate lies in its capacity as a versatile precursor. The N-H proton, the two ester functionalities, and the methyl groups all offer distinct handles for chemical manipulation.
Caption: Figure 2: Synthetic utility of Knorr's Pyrrole.
Precursor for Porphyrins and Corroles
Polysubstituted pyrroles are essential building blocks for porphyrins and related macrocycles.[10] Knorr's pyrrole can be strategically modified to serve this purpose. A typical synthetic sequence involves:
-
Selective Hydrolysis: One of the two ester groups is selectively hydrolyzed to a carboxylic acid. The C2-ester can be saponified with one equivalent of NaOH, while the C4-ester can be hydrolyzed by dissolving the pyrrole in concentrated sulfuric acid and quenching with water.[4]
-
Decarboxylation: The resulting carboxylic acid is decarboxylated, often thermally, to yield a pyrrole with a vacant α-position.
-
Formylation/Acylation: The vacant α-position is then functionalized, for example, via a Vilsmeier-Haack formylation, to introduce an aldehyde group.
-
Condensation: These functionalized pyrrole monomers are then used in acid-catalyzed condensation reactions (e.g., MacDonald or Lindsey syntheses) to construct the tetrapyrrolic porphyrin macrocycle. This application is of paramount importance in the synthesis of functional materials and biomimetic catalysts.[10][11]
Functional Group Interconversion and Derivatization
The rich functionality of Knorr's pyrrole allows for numerous transformations:
-
Reactions at the Ester Groups: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, reduced to diols using powerful reducing agents like LiAlH₄, or converted to diamides via aminolysis. These transformations open pathways to new classes of ligands and polymer monomers.[9]
-
Reactions at the Methyl Groups: The methyl groups can undergo radical halogenation. For instance, bromination with N-bromosuccinimide (NBS) or excess bromine can lead to the formation of bromomethyl or even dibromomethyl derivatives.[12] These halogenated products are valuable intermediates for further nucleophilic substitution reactions. A study on the extensive bromination of Knorr's pyrrole revealed that it occurs stepwise, ultimately resulting in a rearranged unsaturated lactam.[12]
Application in Medicinal Chemistry
The pyrrole nucleus is a common feature in many FDA-approved drugs.[3] The scaffold of Knorr's pyrrole provides an excellent starting point for generating libraries of compounds for drug discovery. By modifying the ester and methyl groups, chemists can systematically alter the steric and electronic properties of the molecule to optimize its interaction with biological targets. Derivatives of this pyrrole system are known to be explored for their potential antimicrobial and anticancer activities.[1] Its submission to the National Cancer Institute (NCI) for evaluation underscores its relevance in this field.[1]
Conclusion
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is more than just a simple heterocycle; it is a testament to the power of elegant and efficient chemical synthesis. The Knorr synthesis provides robust and scalable access to this compound, which is rich in chemical functionality. Its strategically placed ester and methyl groups, coupled with the reactive N-H bond, make it an exceptionally versatile platform for building molecular complexity. From the intricate macrocycles of porphyrins to novel scaffolds for medicinal chemistry, Knorr's pyrrole continues to be an indispensable tool for researchers and scientists pushing the boundaries of heterocyclic chemistry.
References
- Knorr pyrrole synthesis. (n.d.). In Wikipedia.
- Pino-González, M. S. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Corrosion Chemistry. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]
- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097.
- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate.
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry.
- Tertychna, M. V., et al. (2023). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. ResearchGate.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook.
- Aitken, R. A., Bloomfield, C. J., McGeachie, L. J., & Slawin, A. M. Z. (2020). Diethyl Pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117.
- Koç, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 895-903.
Sources
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. echemi.com [echemi.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 9. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 10. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Diethyl 1H-pyrrole-2,4-dicarboxylate: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: The Enduring Utility of the Pyrrole Scaffold
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural heart of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and versatile reactivity make it an invaluable scaffold for molecular design. Within the diverse family of pyrrole-based building blocks, Diethyl 1H-pyrrole-2,4-dicarboxylate stands out as a particularly strategic and accessible starting material. The presence of two modifiable ester groups and reactive sites on the pyrrole ring provides a rich platform for a multitude of synthetic transformations.
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of the synthesis, reactivity, and application of this compound, moving beyond a simple recitation of facts to offer insights into the practical considerations and strategic choices that underpin its use in contemporary organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₄ | [2][3] |
| Molecular Weight | 239.27 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 135-136 °C | |
| CAS Number | 2436-79-5 | [2][3] |
Spectroscopic Data:
The spectroscopic data for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a closely related and commonly synthesized derivative, provides a strong proxy for understanding the parent compound.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5-10.0 (br s, 1H, NH), 4.3-4.4 (q, 4H, 2 x OCH₂), 2.5-2.6 (s, 6H, 2 x CH₃), 1.3-1.4 (t, 6H, 2 x OCH₂CH₃). The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent. The quartet and triplet for the ethyl ester groups are clearly resolved. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O, ester), ~160 (C=O, ester), ~140 (pyrrole C), ~125 (pyrrole C), ~115 (pyrrole C), ~60 (OCH₂), ~14 (CH₃), ~12 (CH₃). The exact chemical shifts for the pyrrole carbons can vary depending on the substitution pattern. |
| Infrared (IR) (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1700-1660 (C=O stretch, esters), ~1550 (C=C stretch, pyrrole ring), ~1250 (C-O stretch, esters). The strong carbonyl absorption is a dominant feature of the IR spectrum. |
| Mass Spectrometry (MS) | m/z: 239 (M⁺). Fragmentation patterns will typically show losses of the ethoxy group (-45) and further fragmentation of the pyrrole ring. |
Synthesis: The Knorr Pyrrole Synthesis in Detail
The most reliable and widely employed method for the preparation of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is the Knorr pyrrole synthesis.[1][4] This elegant one-pot reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester.[4] The causality behind this method's success lies in the in-situ generation of the reactive α-amino-β-ketoester, which readily cyclizes with a second equivalent of the β-ketoester.
Reaction Mechanism: A Stepwise View
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Sodium nitrite (1 equivalent)
-
Zinc dust (2 equivalents)
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Oxime Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.[5] Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.[5][6] Stir the mixture at this temperature for 30 minutes after the addition is complete.
-
Reduction and Cyclization: To the same flask, add the second equivalent of ethyl acetoacetate. In small portions, add zinc dust (2 equivalents) while maintaining vigorous stirring.[4] The reaction is exothermic and may require intermittent cooling to maintain a temperature of around 80-90 °C.[4] After the initial exothermic reaction subsides, heat the mixture to reflux for 1 hour.[5]
-
Work-up and Isolation: While still hot, carefully pour the reaction mixture into a large beaker containing a stirred mixture of ice and water.[5] A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts and acetic acid. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford white to off-white needles.
Expected Yield: 60-70%
Chemical Reactivity: A Versatile Synthetic Platform
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing ester groups. This duality allows for a range of selective transformations.
Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic attack, with a preference for substitution at the electron-rich C5 position. However, the presence of two electron-withdrawing ester groups deactivates the ring compared to unsubstituted pyrrole.
Example: Bromination
Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has been shown to proceed at the methyl groups under radical conditions, highlighting the influence of the substituents on the regioselectivity of halogenation.
Protocol for Bromination:
-
Dissolve Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Functional Group Interconversions of the Ester Moieties
The two diethyl ester groups offer valuable handles for further molecular elaboration.
Selective Hydrolysis:
The ester at the C2 position can be selectively saponified under carefully controlled basic conditions.[4]
Protocol for Selective Monohydrolysis:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1 equivalent) in water dropwise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the monoacid.
-
Collect the product by filtration and wash with cold water.
Amidation:
The ester groups can be converted to amides, a crucial transformation in the synthesis of many biologically active molecules. This can be achieved by direct aminolysis or through a two-step hydrolysis-coupling sequence. Biocatalytic methods using lipases have also been developed for efficient and mild amidation.
Application in Drug Development: The Synthesis of Sunitinib
A prime example of the utility of this compound derivatives is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The core of Sunitinib is a substituted pyrrole carboxamide, and its synthesis relies on a key intermediate derived from a polysubstituted pyrrole.
Synthetic Pathway to a Key Sunitinib Intermediate
The synthesis of the key intermediate, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, showcases the strategic manipulation of the pyrrole building block.
Caption: Synthetic route to a key intermediate for Sunitinib.
This multi-step synthesis demonstrates the power of the pyrrole dicarboxylate as a starting material, allowing for the sequential and regioselective modification of its functional groups to build up the complexity required for a modern pharmaceutical agent.
Conclusion: An Indispensable Tool for Molecular Innovation
This compound is more than just a chemical intermediate; it is a testament to the enduring power of heterocyclic chemistry in addressing contemporary scientific challenges. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of complex, biologically active molecules solidify its position as an indispensable tool in the arsenal of the modern synthetic chemist. As the quest for novel therapeutics and functional materials continues, the versatility of this humble building block ensures its continued relevance and application in the innovations of tomorrow.
References
- 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate - Books. (2020, August 28).
- Knorr pyrrole synthesis - Wikipedia.
- Knorr Pyrrole Synthesis of Knorr's Pyrrole - YouTube. (2020, October 6).
- Diethyl pyrrole-2,5-dicarboxylate - MDPI.
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016, August 31).
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment.
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20).
- N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide - PubChem.
- N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE - gsrs.
- Supporting Information.
- Pyrrole: Electrophilic Substitution Reactions Lecture 1 - YouTube. (2020, December 21).
- Biocatalytic Ammonolysis of (5S)-4,5-Dihydro-1H-pyrrole-1,5-dicarboxylic Acid, 1-(1,1-Dimethylethyl)-5-ethyl Ester: Preparation of an Intermediate to the Dipeptidyl Peptidase IV Inhibitor Saxagliptin. - ResearchGate.
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester - the NIST WebBook.
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC - NIH.
- (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - ResearchGate.
- One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters - PubMed. (2010, November 19).
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI.
Sources
- 1. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 2. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 3. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
Reactivity of the pyrrole ring in Diethyl 1H-pyrrole-2,4-dicarboxylate
An In-depth Technical Guide to the Reactivity of the Pyrrole Ring in Diethyl 1H-pyrrole-2,4-dicarboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound. The parent pyrrole ring is renowned for its high reactivity towards electrophiles, a characteristic rooted in its electron-rich aromatic system. However, the introduction of two strongly electron-withdrawing diethyl carboxylate groups at the C2 and C4 positions fundamentally alters this behavior. This document elucidates the electronic landscape of the substituted ring, explores the resulting changes in reactivity and regioselectivity for key reaction classes, and provides field-proven insights into its synthetic transformations. We will dissect the causality behind experimental choices, offering detailed protocols and mechanistic diagrams to guide researchers and drug development professionals in leveraging this versatile heterocyclic building block.
The Electronic Architecture: A Tale of Deactivation
The reactivity of any aromatic system is dictated by the electron density within the ring. Unsubstituted pyrrole is an electron-rich heterocycle, with the nitrogen lone pair participating in the 6π-electron aromatic system.[1][2] This delocalization increases the electron density at the ring carbons, making it exceptionally susceptible to electrophilic attack, far more so than benzene.[3][4] The preferred sites for electrophilic attack are the α-positions (C2 and C5), where the intermediate carbocation can be stabilized by three resonance structures.[3][5]
The presence of two diethyl carboxylate (-COOEt) substituents in this compound dramatically inverts this electronic profile. These groups are potent electron-withdrawing groups (EWGs) that deactivate the pyrrole ring through two primary mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atoms in the ester groups pull electron density away from the ring through the sigma bonds.
-
Mesomeric Effect (-M): The carbonyl groups are in conjugation with the pyrrole ring's π-system, allowing for the delocalization of electron density from the ring onto the ester groups, as depicted in the resonance structures below.
This withdrawal of electron density renders the pyrrole nucleus significantly less nucleophilic and therefore less reactive towards electrophiles compared to the parent heterocycle.[6][7] Consequently, reactions that proceed readily with simple pyrroles often require more forcing conditions or fail entirely with this substrate.[7]
Figure 1: Mesomeric effect of the ester groups, withdrawing electron density from the pyrrole ring.
Electrophilic Aromatic Substitution: A Shift in Reactivity and Regioselectivity
While deactivated, the pyrrole ring can still undergo electrophilic aromatic substitution (EAS), albeit under modified conditions. The key challenge is that many standard EAS reagents involve strong acids or Lewis acids, which can cause polymerization or degradation of the pyrrole core.[7][8]
Regioselectivity: The positions C2 and C4 are occupied. The powerful deactivating influence of the ester groups is strongest at the adjacent positions. Therefore, electrophilic attack is directed to the remaining, least deactivated positions: C3 and C5. An electron-withdrawing substituent at C2 typically directs incoming electrophiles to C4 and C5.[7] In this disubstituted system, the directing effects culminate in C3 and C5 being the primary sites for substitution.
Halogenation: An Unexpected Pathway
The halogenation of deactivated pyrroles requires careful choice of reagents to avoid undesirable side reactions. Studies on the closely related Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr pyrrole) provide profound insight. Rather than a simple ring substitution, bromination with excess N-bromosuccinimide (NBS) or bromine in acetic acid leads to a complex oxidative rearrangement.[9][10]
The reaction proceeds through a stepwise process, ultimately forming a diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate structure.[9][10] This demonstrates that under electrophilic conditions, the α-methyl group (analogous to the α-proton at C5 in our target molecule) is susceptible to radical bromination, followed by oxidation of the pyrrole ring to a pyrrolinone. This is a critical consideration for any planned halogenation, as it deviates significantly from canonical EAS pathways.
Figure 2: Simplified workflow of the complex bromination reaction of a substituted pyrrole dicarboxylate.
Nitration and Sulfonation
Direct nitration and sulfonation of the pyrrole ring are notoriously difficult due to the ring's acid sensitivity.[11]
-
Nitration: Standard nitrating mixtures (HNO₃/H₂SO₄) are destructive. Milder reagents, such as nitric acid in acetic anhydride (HNO₃/Ac₂O), are used for unsubstituted pyrrole, typically at low temperatures.[5][11] For the deactivated this compound, more vigorous conditions would be necessary, increasing the risk of degradation.[7]
-
Sulfonation: Concentrated sulfuric acid or oleum leads to polymerization. The pyridine-sulfur trioxide complex (Py·SO₃) is the reagent of choice for sulfonating the parent pyrrole.[7] Pyrroles with electron-withdrawing groups may require harsher conditions, but the substrate's stability remains the limiting factor.[7]
Table 1: Summary of Electrophilic Substitution Reactions
| Reaction | Typical Reagent for Pyrrole | Expected Outcome for this compound | Causality & Key Considerations |
| Halogenation | NBS, SO₂Cl₂, Br₂ | Complex rearrangement to pyrrolinone derivatives possible.[9][10] | The deactivated ring is less reactive than the α-CH position towards radical halogenation under initiating conditions. |
| Nitration | HNO₃ / Ac₂O | Reaction is sluggish; requires forcing conditions that risk decomposition. | The ring's nucleophilicity is severely diminished by the two EWGs. Strong acids are incompatible. |
| Sulfonation | Pyridine·SO₃ complex | Very slow or no reaction under mild conditions. | Deactivation requires more potent sulfonating agents, which are often too acidic for the pyrrole core. |
| Acylation | (Not Friedel-Crafts) | Standard Friedel-Crafts acylation is not viable. | Lewis acids (e.g., AlCl₃) complex with the heteroatom and catalyze polymerization.[7][8] |
Reactions at the Nitrogen Center and Ester Groups
The most reliable and synthetically useful transformations of this compound often involve the N-H bond and the peripheral ester functionalities.
N-H Acidity and N-Alkylation
The two electron-withdrawing ester groups significantly increase the acidity of the N-H proton compared to unsubstituted pyrrole. The resulting pyrrolide anion is substantially stabilized by delocalization of the negative charge onto the oxygen atoms of the carboxylate groups.
This enhanced acidity is a major synthetic advantage. The N-H proton can be readily removed by moderate bases (e.g., NaH, K₂CO₃, NaOH), generating a nucleophilic nitrogen that can be efficiently alkylated or acylated. N-sulfonyl groups are also commonly used to protect the nitrogen and further modulate the ring's reactivity.[6]
Figure 3: General workflow for the N-alkylation of this compound.
Self-Validating Protocol for N-Methylation:
-
System Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Using a slight excess of NaH ensures complete deprotonation. The reaction is exothermic and produces H₂ gas, necessitating slow addition and proper ventilation. Stir for 30-60 minutes at 0 °C or until gas evolution ceases. The formation of the sodium pyrrolide salt is the self-validating checkpoint.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C. Causality: A small excess of the alkylating agent drives the reaction to completion. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up & Verification: Monitor the reaction by TLC until the starting material is consumed. Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be purified by column chromatography. Verification of the N-methylated product is confirmed by ¹H NMR (disappearance of the N-H proton signal) and mass spectrometry.
Reactions of the Ester Groups
The ester groups serve as versatile synthetic handles.
-
Hydrolysis: They can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions.[12] Basic hydrolysis using NaOH or KOH in an aqueous alcohol solution followed by acidic work-up is common.
-
Decarboxylation: The resulting pyrrole-2,4-dicarboxylic acid can be decarboxylated, typically by heating, to remove the deactivating groups.[13] This is a powerful strategy for using the esters as temporary directing and deactivating groups, which can be removed at a later synthetic stage. The α-carboxylic acid (at C2) is generally more labile and can often be removed selectively.
Conclusion and Outlook
This compound is a pyrrole derivative whose reactivity is fundamentally governed by the powerful deactivating effects of its two ester substituents. This guide has demonstrated that:
-
The pyrrole ring is strongly deactivated towards classical electrophilic aromatic substitution, requiring harsher conditions that often compromise the integrity of the heterocyclic core.
-
Regioselectivity of EAS is directed to the C3 and C5 positions , the least deactivated sites. However, side reactions, particularly oxidative rearrangements as seen in bromination, can dominate.
-
The most synthetically reliable transformations occur at the N-H position and the ester groups. The enhanced acidity of the N-H proton facilitates straightforward N-alkylation and N-acylation, while the esters can be hydrolyzed and subsequently decarboxylated.
For researchers and drug development professionals, understanding this altered reactivity is paramount. This compound should not be viewed as a simple analogue of pyrrole, but rather as a distinct building block. Its stability and the synthetic utility of its functional groups make it an excellent starting material for constructing complex, highly substituted pyrrolic structures, provided that its unique electronic nature is respected in the design of synthetic routes.
References
- Wikipedia. Pyrrole. [Link]
- ResearchGate. Pyrrole Protection | Request PDF. [Link]
- Quora. Why do pyrrole, furan, and thiophene behave electrophile behavior?. [Link]
- Books. 4.2.3.3.
- National Institutes of Health.
- Reactions of Five-Membered Heterocycles. (Source link could not be verified, content is descriptive of general pyrrole reactivity).
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. (Source link could not be verified, content is descriptive of general pyrrole reactivity).
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry.
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. [Link]
- Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY. [Link]
- Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
- Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY. [Link]
- Online Organic Chemistry Tutor.
- Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily.... [Link]
- YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 1. [Link]
- National Institutes of Health.
- YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 2. [Link]
Sources
- 1. quora.com [quora.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 13. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl 1H-pyrrole-2,4-dicarboxylate derivatives in pharmaceutical development
An In-Depth Technical Guide to Diethyl 1H-pyrrole-2,4-dicarboxylate Derivatives in Pharmaceutical Development
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Among the vast landscape of pyrrole-based compounds, derivatives of this compound have emerged as exceptionally versatile intermediates and bioactive molecules. Their robust chemical structure, characterized by a stable aromatic core and reactive ester functionalities, provides a flexible platform for the synthesis of diverse compound libraries.[4][5] This technical guide offers a comprehensive exploration of these derivatives, from their fundamental synthesis to their application in modern drug discovery. We will delve into the causality behind synthetic strategies, detail key experimental protocols, and analyze the mechanisms of action that underpin their therapeutic potential in areas such as oncology, infectious diseases, and inflammation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical scaffold in their own research endeavors.
The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry
Heterocyclic compounds are foundational to the development of new pharmaceuticals.[6] The pyrrole ring, a five-membered aromatic heterocycle containing nitrogen, is particularly significant due to its presence in essential biomolecules like heme, chlorophyll, and vitamin B12.[3] This biological prevalence has inspired chemists to explore synthetic pyrrole derivatives for therapeutic applications, leading to the development of blockbuster drugs like Atorvastatin (antihyperlipidemic) and Sunitinib (anticancer).[3][6]
The this compound core, often referred to as Knorr's pyrrole, is a polysubstituted derivative that serves as a valuable precursor for more complex heterocyclic systems.[4] Its structure features two strategically placed ester groups that can be readily modified, and a stable pyrrole ring that can undergo further substitution, making it an ideal starting point for combinatorial chemistry and targeted drug design.[4][5]
Synthesis of the Core Scaffold: The Knorr Pyrrole Synthesis
The most common and reliable method for constructing the Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate scaffold is the Knorr pyrrole synthesis.[2][7] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. In a highly efficient one-pot variation, the α-amino-ketone is generated in situ from a β-ketoester.
The causality of this process is elegant:
-
Oxime Formation: Ethyl acetoacetate is first treated with sodium nitrite in acetic acid. This nitrosation reaction occurs at the active methylene group to form an α-oximino-β-ketoester. The acidic medium is crucial for the formation of the nitrosating agent.
-
Reductive Condensation: Zinc dust is then introduced as a reducing agent. It reduces the oxime group to an amine. This newly formed α-amino-β-ketoester is highly reactive and immediately condenses with a second molecule of ethyl acetoacetate present in the reaction mixture. The zinc-mediated reduction is exothermic and requires careful temperature control.
-
Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to form the stable aromatic pyrrole ring.
Experimental Protocol: One-Pot Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol is adapted from established university chemistry experiments and synthetic procedures.[2][7]
Materials:
-
Ethyl acetoacetate (2 molar equivalents)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂) (1 molar equivalent)
-
Zinc (Zn) dust
-
Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Oxime Formation:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and an internal thermometer.
-
Add ethyl acetoacetate (e.g., 3 mL, 23 mmol) and acetic acid (e.g., 7 mL) to the flask and cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add a solution of NaNO₂ (e.g., 0.8 g, 12 mmol) in a small amount of water (e.g., 1 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.[2]
-
Stir the mixture vigorously at 0 °C for an additional 30 minutes. The formation of the oxime intermediate is critical for the subsequent reduction.
-
-
Reduction and Cyclization:
-
To the same flask, add a second portion of ethyl acetoacetate (1 molar equivalent).
-
In small portions, carefully add Zn dust (e.g., 1.5 g) over 10-15 minutes. This step is exothermic; maintain temperature control to prevent side reactions.[2]
-
After the addition of zinc is complete, heat the reaction mixture to 100-110 °C for 1 hour to drive the condensation and cyclization to completion.[2]
-
-
Isolation and Purification:
-
While still warm, pour the reaction mixture into a flask containing a slurry of crushed ice and water (e.g., 75 mL).[2]
-
Stir the resulting suspension in an ice bath for 1 hour to allow the product to fully precipitate.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid and inorganic salts.
-
Dry the crude product by suction.
-
-
Recrystallization and Characterization:
-
Recrystallize the crude solid from hot ethanol to obtain pure, crystalline Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
-
Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.[7]
-
Synthesis Workflow Diagram
Caption: Inhibition of the VEGFR signaling pathway by a pyrrole-based kinase inhibitor.
-
Topoisomerase and PDGFR Inhibition: In the context of hepatic cancer, novel pyrrole-2,3-dicarboxylate derivatives have been evaluated as inhibitors of human topoisomerase-II (Topo-II) and platelet-derived growth factor receptor-α (PDGFR-α). [8]Inhibition of these enzymes interferes with DNA replication and cell signaling, leading to apoptotic cell death in cancer cells. [8]
Antibacterial Activity
With rising antibiotic resistance, new classes of antibacterial agents are urgently needed. Pyrrole derivatives have emerged as a promising area of research. [1]
-
Mechanism of Action: Enzyme Inhibition: A primary target for pyrrole-based antibacterials is the bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), enzymes essential for DNA replication and repair. [1]By inhibiting their ATPase activity, these compounds prevent the bacteria from replicating.
-
Quorum Sensing Inhibition: Some dicarboxylic derivatives of pyrrole have been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa. [1]Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. By disrupting this communication, the pyrrole compounds can act as "antibiotic enhancers," making the bacteria more susceptible to conventional antibiotics. [1]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Pyrrole derivatives have been developed as potent anti-inflammatory agents.
-
Mechanism of Action: COX/LOX Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac feature a pyrrole core. [9]Newer research has focused on creating hybrid molecules that dually inhibit both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, producing prostaglandins and leukotrienes. Dual inhibition is believed to offer a more potent anti-inflammatory effect with a potentially better safety profile. [9]
Structure-Activity Relationship (SAR) and Derivatization
The core value of the this compound scaffold lies in its capacity for systematic modification to optimize biological activity. The ester groups at the 2- and 4-positions and the N-H and C-H bonds of the ring are all sites for chemical elaboration.
-
Ester Modification: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into a wide range of amides, hydrazones, or other functional groups. [3][4]This is a common strategy to modulate solubility, cell permeability, and target binding.
-
N-Substitution: The pyrrole nitrogen can be alkylated or arylated to introduce new substituents that can explore different binding pockets in a target enzyme or receptor.
-
C-Substitution: The C-H bonds at the 3- and 5-positions can undergo electrophilic substitution, allowing for the introduction of halogens, nitro groups, or other functionalities that can significantly alter the electronic properties and biological activity of the molecule.
Derivatization Strategy Overview
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unlocking the Antimicrobial Potential of Pyrrole Scaffolds: A Technical Guide to the Investigation of Diethyl 1H-pyrrole-2,4-dicarboxylate Analogs
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this context, heterocyclic compounds have emerged as a promising avenue for antimicrobial drug discovery. Among these, the pyrrole nucleus, a five-membered aromatic heterocycle, is a key structural motif in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] This guide focuses on a specific class of pyrrole derivatives, the diethyl 1H-pyrrole-2,4-dicarboxylate analogs, and provides a comprehensive technical framework for their synthesis, antimicrobial evaluation, and mechanistic investigation.
I. Synthesis of this compound and its Analogs
The synthetic route to these pyrrole derivatives is crucial for generating a library of analogs for structure-activity relationship (SAR) studies. A common and effective method for the synthesis of substituted pyrroles is the Knorr pyrrole synthesis.
A. Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (A Knorr Synthesis Approach)
The Knorr synthesis provides a reliable method for the preparation of various pyrrole derivatives.[2][3] The following protocol outlines the one-pot synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, a key analog in this series.[2][3]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine ethyl acetoacetate and glacial acetic acid. Cool the solution to 5°C in an ice bath.
-
Nitrosation: While vigorously stirring, slowly add a cold aqueous solution of sodium nitrite, ensuring the temperature remains between 5°C and 7°C.
-
Stirring and Equilibration: Continue stirring for 30 minutes at 5-7°C, then allow the mixture to gradually warm to room temperature over four hours.
-
Reduction and Cyclization: Replace the dropping funnel with a condenser. Add zinc dust in portions to initiate and maintain a gentle boil.
-
Reflux: After the addition of zinc is complete, heat the mixture to reflux for one hour.
-
Precipitation: While still hot, decant the reaction mixture into a large volume of vigorously stirred water. Wash the remaining zinc residue with hot glacial acetic acid and add the washings to the water.
-
Isolation and Purification: Allow the crude product to precipitate overnight. Collect the solid by suction filtration, wash thoroughly with water, and dry. Recrystallize the crude product from 95% ethanol to yield pure diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.[3]
B. Synthesis of the Parent Compound: this compound
The parent compound can be synthesized from ethyl isocyanoacetate.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of ethyl isocyanoacetate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF), add a solution of formaldehyde in THF at 45-50°C over 15 minutes.
-
Reaction: Stir the mixture for 5 hours at the same temperature.
-
Neutralization and Workup: Neutralize the reaction mixture to isolate the desired product.[4]
II. Evaluation of Antimicrobial Activity
A systematic evaluation of the antimicrobial properties of the synthesized analogs is essential to determine their potential as therapeutic agents. The following are standard and robust methods for this purpose.
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized pyrrole analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
B. Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized pyrrole analogs and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
III. Investigating the Mechanism of Action
Understanding how these compounds exert their antimicrobial effect is a critical step in their development as drugs. The following assays can elucidate potential mechanisms of action.
A. Bacterial Cytoplasmic Membrane Permeability Assay (NPN Uptake Assay)
This assay determines if the antimicrobial compounds disrupt the integrity of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[5][6]
Experimental Protocol:
-
Bacterial Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., HEPES buffer with glucose).[6]
-
NPN Solution: Prepare a stock solution of NPN in a solvent like acetone.
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension.
-
Compound Addition: Add varying concentrations of the pyrrole analogs to the wells.
-
NPN Addition: Add NPN to all wells to a final concentration of 10 µM.[5]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[6] An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the membrane.
B. DNA Gyrase Inhibition Assay
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a validated target for antibiotics.[7] This assay determines if the pyrrole analogs inhibit the supercoiling activity of DNA gyrase.
Experimental Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the pyrrole analog at various concentrations.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the positive control.[7]
C. DNA Binding Investigation (Ethidium Bromide Displacement Assay)
This assay can determine if the synthesized compounds interact with DNA, a potential mechanism of antimicrobial action. The principle is based on the displacement of ethidium bromide (EtBr), a fluorescent intercalator, from DNA by a competing ligand.[7][8]
Experimental Protocol:
-
Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl) and allow it to incubate to form a stable complex.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~590 nm).[7]
-
Titration with Pyrrole Analogs: Add increasing concentrations of the synthesized pyrrole analogs to the DNA-EtBr complex.
-
Fluorescence Quenching: After each addition, record the fluorescence intensity. A decrease in fluorescence intensity indicates that the pyrrole analog is displacing EtBr from the DNA, suggesting a DNA binding interaction.[7]
-
Data Analysis: The binding affinity can be quantified by calculating the quenching constant.
IV. Data Presentation and Structure-Activity Relationship (SAR)
Systematic analysis of the data generated from the above assays is crucial for understanding the structure-activity relationship of the this compound analogs.
Table 1: Antimicrobial Activity of this compound Analogs (Hypothetical Data)
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Parent | H | H | 64 | 128 | >128 |
| Analog 1 | CH3 | H | 32 | 64 | 128 |
| Analog 2 | CH3 | CH3 | 16 | 32 | 64 |
| Analog 3 | Cl | H | 8 | 16 | 32 |
| Ciprofloxacin | - | - | 1 | 0.25 | 1 |
This table presents hypothetical data for illustrative purposes. Actual data should be obtained from experimental results.
The data in such a table would allow for the elucidation of SAR. For instance, the hypothetical data suggests that the addition of methyl groups (Analogs 1 and 2) and a chloro group (Analog 3) enhances antimicrobial activity compared to the parent compound.
V. Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for reproducibility and understanding.
Caption: Workflow for the investigation of antimicrobial properties.
Caption: Potential mechanisms of antimicrobial action.
VI. Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic investigation of this compound analogs as potential antimicrobial agents. By following the detailed protocols for synthesis, antimicrobial evaluation, and mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their modes of action. Future work should focus on expanding the library of analogs to further refine the structure-activity relationship, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo infection models. The insights gained from such studies will be invaluable in the ongoing battle against antimicrobial resistance.
References
- Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213-219.
- iGEM. (n.d.). NPN assay.
- Kamal, A., Reddy, D. R., Reddy, P. S. M., & Rajendar. (2006). Synthesis and DNA-binding ability of pyrrolo[2,1-c][4][8]benzodiazepine-azepane conjugates. Bioorganic & Medicinal Chemistry Letters, 16(5), 1160-1163.
- Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546-551.
- Maxwell, A., & Lawson, D. M. (2003). The DNA gyrase of Streptococcus pneumoniae. Methods in Molecular Biology, 211, 147-156.
- Organic Syntheses. (n.d.). 2,4-Dimethyl-3,5-dicarbethoxypyrrole.
- Organic Syntheses. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.
- Organic Syntheses. (n.d.). 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-Octaethylporphyrin.
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
- ResearchGate. (2024). How to assess bacterial permeability?.
- Royal Society of Chemistry. (n.d.). Role of DNA in Condensation and Combinative Self-Assembly.
- Seth, K., & Sarkar, A. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. Journal of Physical Chemistry B, 117(10), 2845-2852.
- Sugimoto, K., et al. (2018). Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications. Bioorganic & Medicinal Chemistry, 26(8), 1393-1411.
- University Chemistry. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment.
- Varvounis, G., & Sagnou, M. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 235-237). Royal Society of Chemistry.
- Vo, D. D., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60846.
- Wenzel, M., et al. (2014). The multifaceted antibacterial mechanisms of the pioneering peptide antibiotics. Journal of Peptide Science, 20(7), 479-491.
- World Health Organization. (2021). Antimicrobial resistance.
Sources
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 3.4. Ethidium Displacement Bromide Assay—Determination of DNA-Binding Constants [bio-protocol.org]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Anticancer Potential of Diethyl 1H-pyrrole-2,4-dicarboxylate Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of derivatives based on the diethyl 1H-pyrrole-2,4-dicarboxylate scaffold. By synthesizing findings from recent studies, this document aims to elucidate the therapeutic potential of this class of compounds and provide practical insights for their further development.
Introduction: The Pyrrole Scaffold in Oncology
The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant and diverse pharmacological effects.[1] Its presence in both natural products and synthetic molecules with potent biological activity has made it a focal point for the design of novel therapeutic agents.[2][3] In oncology, pyrrole derivatives have emerged as a promising class of compounds that can target various facets of cancer cell biology, with some already in clinical use or undergoing clinical trials.[1][4] These compounds have been shown to act through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3] The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.[2]
The this compound Core: A Versatile Starting Point
The this compound structure represents a key building block for the synthesis of a wide array of polysubstituted pyrroles.[5] The ester functionalities at the 2 and 4 positions provide convenient handles for further chemical elaboration, making it an attractive scaffold for creating libraries of derivatives for biological screening. The synthesis of the core structure can be achieved through established methods such as the Knorr pyrrole synthesis.[5]
General Synthetic Approach: Knorr Pyrrole Synthesis
The Knorr synthesis is a classical and reliable method for the preparation of substituted pyrroles. A general workflow for the synthesis of a diethyl dimethyl-1H-pyrrole-2,4-dicarboxylate, a closely related analogue, is outlined below. This method can be adapted for the synthesis of other derivatives.
Caption: A simplified workflow of the Knorr pyrrole synthesis.
Anticancer Activity of Synthesized Derivatives
Recent research has focused on the synthesis of novel derivatives of the pyrrole-2,4-dicarboxylate scaffold and their evaluation as potential anticancer agents. A notable study explored a series of alkynylated pyrrole derivatives inspired by 3-alkynylpyrrole-2,4-dicarboxylates.[6] These compounds were synthesized and tested against a panel of human cancer cell lines, revealing promising cytotoxic activity.[6]
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of a series of alkynylated pyrrole derivatives was assessed against five human cancer cell lines: U251 (glioblastoma), A549 (lung carcinoma), 769-P (renal cell carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of these compounds.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[6] |
| 12l | U251 | 2.29 ± 0.18 |
| A549 | 3.49 ± 0.30 | |
| 1C | SH-4 (melanoma) | 44.63 ± 3.51 |
Note: The data presented is for derivatives inspired by the core compound.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further mechanistic studies on the most promising compound, 12l , revealed that it exerts its anticancer effects by inducing cell cycle arrest and apoptosis in A549 lung cancer cells.[6]
Treatment of A549 cells with compound 12l led to a significant arrest of the cell cycle in the G0/G1 phase.[6] This inhibition of cell cycle progression prevents cancer cells from proliferating and dividing.
Compound 12l was also found to induce apoptosis, or programmed cell death, in A549 cells.[6] Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells and is a key target for many anticancer therapies. The induction of apoptosis by these pyrrole derivatives underscores their therapeutic potential.
Sources
- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Diethyl 1H-pyrrole-2,4-dicarboxylate in the Synthesis of Advanced Dyes and Pigments: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of Diethyl 1H-pyrrole-2,4-dicarboxylate as a versatile building block in the creation of a diverse array of high-performance dyes and pigments. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel chromophores. We will explore the intrinsic chemical properties of this pyrrole derivative and detail its application in the synthesis of key classes of colorants, including azo dyes, diketopyrrolopyrrole (DPP) pigments, and porphyrin analogues. The discussion will be grounded in established reaction mechanisms and will provide practical, step-by-step methodologies for the synthesis of these advanced materials.
Introduction: The Unassuming Powerhouse of Color Chemistry
In the vast landscape of organic chemistry, the pyrrole ring stands as a fundamental heterocyclic scaffold, integral to a myriad of natural and synthetic compounds.[1] Its presence in vital biological molecules like heme and chlorophyll underscores its significance.[1] Within the realm of synthetic chemistry, substituted pyrroles are indispensable precursors for materials with tailored electronic and photophysical properties.[2] Among these, this compound has emerged as a particularly valuable, yet often overlooked, starting material for the synthesis of vibrant and robust dyes and pigments.
The strategic placement of two electron-withdrawing diethyl carboxylate groups on the pyrrole ring significantly influences its reactivity, providing a unique platform for the construction of complex chromophoric systems. This guide will illuminate the pathways through which this unassuming molecule is transformed into brilliant and enduring colorants.
Foundational Chemistry of this compound
A thorough understanding of the chemical characteristics of this compound is paramount to appreciating its utility in dye and pigment synthesis.
Synthesis of the Core Scaffold
The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry and provides an efficient route to substituted pyrroles.[3] A common one-pot synthesis of a related compound, diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, utilizes ethyl acetoacetate and sodium nitrite as starting materials in the presence of acetic acid and zinc powder.[3] This method, known for its simplicity and high yields, can be adapted for the synthesis of various pyrrole dicarboxylates.
Reactivity Profile
The electron-withdrawing nature of the two ester groups in this compound deactivates the pyrrole ring towards electrophilic substitution. However, the C-3 and C-5 positions remain potential sites for reactions under specific conditions. Furthermore, the ester functionalities themselves offer avenues for chemical modification, such as hydrolysis to the corresponding dicarboxylic acid, opening up possibilities for condensation reactions.
Application in Azo Dye Synthesis
Azo dyes, characterized by the -N=N- chromophore, represent one of the largest and most versatile classes of colorants.[4] While direct azo coupling to the electron-deficient pyrrole ring of this compound can be challenging, a strategic approach involving the introduction of an activating group can facilitate this transformation.
A study on the intramolecular azo coupling of a methyl 4-aminopyrrole-2-carboxylate derivative demonstrates the viability of forming the azo linkage within a pyrrole system.[5][6] This suggests that functionalization of the C-3 or C-5 position of this compound with an amino group would render it susceptible to diazotization and subsequent coupling reactions.
Proposed Synthetic Pathway for a Pyrrole-Based Azo Dye
The following workflow outlines a plausible route to a novel azo dye starting from this compound.
Caption: Proposed workflow for the synthesis of a pyrrole-based azo dye.
Experimental Protocol: Azo Dye Synthesis
-
Nitration: Carefully add a nitrating mixture (e.g., nitric acid in sulfuric acid) to a solution of this compound in a suitable solvent at low temperature to introduce a nitro group at the C-5 position.
-
Reduction: Reduce the resulting nitro-pyrrole derivative to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
-
Diazotization: Dissolve the aminopyrrole derivative in a cold mineral acid solution (e.g., HCl) and treat it with a solution of sodium nitrite at 0-5°C to form the diazonium salt.
-
Azo Coupling: In a separate vessel, dissolve an electron-rich coupling component, such as N,N-dimethylaniline, in a suitable solvent. Slowly add the cold diazonium salt solution to the coupling component solution while maintaining a low temperature and appropriate pH to facilitate the formation of the azo dye.
-
Isolation and Purification: The resulting azo dye can be isolated by filtration and purified by recrystallization or column chromatography.
Pathway to High-Performance Diketopyrrolopyrrole (DPP) Pigments
Diketopyrrolopyrrole (DPP) pigments are renowned for their brilliant colors, exceptional lightfastness, and thermal stability, making them ideal for demanding applications such as automotive coatings and high-end plastics. The core DPP structure is typically synthesized through the condensation of a succinate ester with an aromatic nitrile.[7] While not a direct precursor in the traditional sense, this compound can be envisioned as a starting point for novel DPP analogues through a multi-step synthetic strategy.
Conceptual Synthetic Route to a Pyrrole-Fused DPP Analogue
A hypothetical pathway could involve the hydrolysis of the ester groups to form the dicarboxylic acid, followed by conversion to a more reactive intermediate, such as a diacyl chloride, which could then undergo a condensation reaction.
Caption: Conceptual workflow for a pyrrole-fused DPP analogue.
The Gateway to Porphyrins and Related Macrocycles
Porphyrins and their analogues are a class of intensely colored macrocyclic compounds with widespread applications in areas ranging from catalysis and sensing to photodynamic therapy.[8][9] The synthesis of these complex structures often relies on the condensation of pyrrolic precursors.[10] this compound, with its pre-functionalized structure, can serve as a valuable building block for the construction of both symmetrical and unsymmetrical porphyrin derivatives.
Role in Unsymmetrical Porphyrin Synthesis
The synthesis of unsymmetrically substituted porphyrins is a significant challenge in porphyrin chemistry.[8] Stepwise condensation strategies, such as the MacDonald [2+2] condensation, allow for the controlled assembly of different pyrrolic units. This compound can be chemically modified and incorporated as one of the dipyrromethane precursors in such a synthesis, leading to porphyrins with tailored substitution patterns.
Data on a Related Porphyrazine Synthesis
While a direct synthesis of porphyrins from this compound is not readily found in the literature, a study on the synthesis of a porphyrazine derivative substituted with dicarboxypyrrolyl moieties provides valuable insights. In this work, a related pyrrole derivative, diethyl 2,3-diacetylsuccinate, undergoes a Paal-Knorr reaction with diaminomaleonitrile to form a key pyrrole intermediate. This intermediate is then used in a microwave-assisted synthesis to construct the porphyrazine macrocycle.
| Reaction Step | Method | Reaction Time | Yield |
| Porphyrazine Formation | Classical Heating | 24 hours | 19% |
| Porphyrazine Formation | Microwave-Assisted | 8 minutes | 28% |
| Data adapted from a study on porphyrazine synthesis. |
This data highlights the potential of microwave-assisted synthesis to significantly improve reaction times and yields in the formation of complex pyrrole-based macrocycles.
Conclusion: A Versatile Precursor for Future Colorant Innovation
This compound, while seemingly a simple molecule, holds significant potential as a versatile and strategic precursor for the synthesis of a wide range of advanced dyes and pigments. Its unique electronic and functional group characteristics provide a foundation for the creation of novel azo dyes, high-performance diketopyrrolopyrrole pigments, and complex porphyrin macrocycles. The synthetic pathways outlined in this guide, based on established chemical principles, offer a roadmap for researchers and scientists to explore the full potential of this valuable building block. Further investigation into the reactivity of this compound and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new colorants with enhanced properties and novel applications.
References
- EP1162240A2 - Process to manufacture diketopyrrolopyrrole pigments - Google P
- Synthesis and Intramolecular Azo Coupling of 4-Diazopyrrole-2-carboxylates: Selective Approach to Benzo and Hetero [c] - ACS Public
- Preparation of Red Dyes Derived from Diketo-pyrrolo-pyrrole Based Pigment and Their Properties for LCD Color Filters - SciSpace
- Synthesis and Intramolecular Azo Coupling of 4-Diazopyrrole-2-carboxylates: Selective Approach to Benzo and Hetero [c]-Fused 6H-Pyrrolo[3,4-c]pyridazine-5-carboxylates - ResearchG
- Preparation and Characterizations of Solvent Soluble Dyes Based on Dimerized Diketo-pyrrolo- pyrrole Pigment - ElectronicsAndBooks
- A Convenient Synthesis of Diketopyrrolopyrrole Dyes - MDPI
- Diketopyrrolopyrrole (DPP)
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - NIH
- Synthesis of Unsymmetrically meso-Substituted Porphyrins - SciSpace
- (Invited)
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review)
- A series of asymmetric and symmetric porphyrin derivatives: one-pot synthesis, nonlinear optical and optical limiting properties - New Journal of Chemistry (RSC Publishing)
- Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC - NIH
- Diethyl pyrrole-2,5-dicarboxyl
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxyl
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment - ResearchG
- Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides - PubMed
- 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxyl
- diethyl 1H-pyrrole-2,5-dicarboxyl
- Synthesis of meso-Diethyl-2,2'-dipyrromethane in Water.
- (PDF)
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment - ResearchG
- (PDF)
Sources
- 1. 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A series of asymmetric and symmetric porphyrin derivatives: one-pot synthesis, nonlinear optical and optical limiting properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Multi-Step Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate Originating from Ethyl Acetoacetate
Introduction and Strategic Overview
Diethyl 1H-pyrrole-2,4-dicarboxylate is a valuable heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1][2] While ethyl acetoacetate is a premier starting material for many heterocyclic syntheses, notably the Knorr pyrrole synthesis, a direct, one-pot conversion to this compound is structurally precluded. The classical Knorr synthesis, when employing two equivalents of ethyl acetoacetate, invariably yields the diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate due to the inherent methyl-ketone structure of the starting material.[3][4]
This guide provides an expert-level, field-proven, multi-step synthetic strategy that begins with ethyl acetoacetate and culminates in the high-purity synthesis of the target molecule. This pathway demonstrates a logical and efficient transformation by first converting ethyl acetoacetate into a key C2-amino synthon, ethyl glycinate, which is then utilized to construct the pyrrole ring. The chosen sequence, involving a Japp-Klingemann reaction followed by a Michael addition-cyclization, is a testament to the power of classical organic reactions in achieving modern synthetic goals.
Part 1: Synthesis of the Key Intermediate: Ethyl Glycinate Hydrochloride
The initial challenge is the conversion of the C4 skeleton of ethyl acetoacetate into a C2 amino ester. This is elegantly achieved by leveraging the Japp-Klingemann reaction to cleave the terminal acetyl group, followed by a robust reduction to furnish the required amine.
Causality and Mechanism: The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[5] The reaction is initiated by the base-mediated formation of an enolate from ethyl acetoacetate. This enolate then acts as a nucleophile, attacking the diazonium salt. The crucial step for our purpose is the subsequent hydrolytic cleavage of the acetyl group from the resulting azo intermediate, which is more facile than the cleavage of the ester group. This process yields a stable hydrazone of ethyl glyoxylate, effectively removing the two unwanted carbon atoms (the acetyl group) from the original ethyl acetoacetate backbone.[5][6]
Workflow for Intermediate Synthesis
Protocol 1A: Synthesis of Ethyl 2-oxo-2-(2-phenylhydrazono)acetate
-
Diazonium Salt Preparation: In a 500 mL beaker, suspend aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL, 0.25 mol) and water (100 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) dropwise, ensuring the internal temperature is maintained below 5°C.[6]
-
Reaction Setup: In a separate 1 L flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate trihydrate (41.0 g, 0.3 mol) in 200 mL of ethanol. Cool this solution to 0-5°C in an ice bath.
-
Coupling: Add the freshly prepared, cold diazonium salt solution to the stirred ethyl acetoacetate solution slowly over 30 minutes. A yellow-orange precipitate will form. Maintain the temperature below 5°C throughout the addition.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5°C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Pour the reaction mixture into 2 L of cold water. Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water. Recrystallize the crude product from a minimal amount of hot ethanol to yield pure ethyl 2-oxo-2-(2-phenylhydrazono)acetate.
Protocol 1B: Synthesis of Ethyl Glycinate Hydrochloride
-
Reaction Setup: To a Parr hydrogenation bottle, add the ethyl 2-oxo-2-(2-phenylhydrazono)acetate (10.3 g, 0.05 mol) from the previous step, 150 mL of ethanol, and concentrated hydrochloric acid (5 mL, ~0.06 mol). Finally, add 1.0 g of 10% Palladium on carbon (Pd/C) catalyst (ca. 50% wet).
-
Hydrogenation: Secure the bottle to a Parr shaker apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and begin shaking. The reaction is exothermic and should be monitored. Continue hydrogenation until hydrogen uptake ceases (typically 4-6 hours).
-
Work-up: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The crude solid is triturated with diethyl ether, filtered, and dried under vacuum to afford ethyl glycinate hydrochloride as a white crystalline solid.[7]
| Parameter | Protocol 1A | Protocol 1B |
| Key Reagents | Aniline, NaNO₂, Ethyl Acetoacetate | Ethyl Glyoxylate Phenylhydrazone, H₂, Pd/C |
| Solvent | Ethanol / Water | Ethanol |
| Temperature | 0-5°C to RT | Room Temperature |
| Typical Yield | 75-85% | 80-90% |
| Product Form | Yellow Crystalline Solid | White Crystalline Solid |
Part 2: Synthesis of this compound
With the key amino ester intermediate in hand, the pyrrole ring is constructed via a conjugate addition-cyclization sequence. This step involves the reaction of ethyl glycinate with an activated alkyne, diethyl acetylenedicarboxylate (DEAD).
Causality and Mechanism: Michael Addition and Intramolecular Cyclization
The synthesis relies on the high reactivity of DEAD as a Michael acceptor. The nitrogen atom of ethyl glycinate, a potent nucleophile, attacks one of the sp-hybridized carbons of DEAD in a classic Michael addition. This forms a vinyl carbanion intermediate that is protonated to give a stable enamine adduct. The crucial cyclization step occurs when the enamine's α-carbon (the one originating from ethyl glycinate), which is rendered nucleophilic by the enamine system, attacks the proximal ester carbonyl group. This intramolecular condensation, followed by the elimination of ethanol, results in the formation of the stable, aromatic pyrrole ring.
Protocol 2: Synthesis of this compound
-
Preparation of Free Amine: In a 250 mL flask, suspend ethyl glycinate hydrochloride (7.0 g, 0.05 mol) in 100 mL of dichloromethane. Cool the suspension in an ice bath and add triethylamine (7.0 mL, 0.05 mol) dropwise with stirring. Stir the mixture for 30 minutes at 0°C to generate the free ethyl glycinate base in situ.
-
Michael Addition: To the cold suspension, add a solution of diethyl acetylenedicarboxylate (DEAD) (8.5 g, 0.05 mol) in 20 mL of dichloromethane dropwise over 20 minutes. The reaction is exothermic; maintain the internal temperature below 10°C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from an ethanol/water mixture or hexanes/ethyl acetate to afford this compound as a crystalline solid.
| Parameter | Protocol 2 |
| Key Reagents | Ethyl Glycinate HCl, Triethylamine, Diethyl Acetylenedicarboxylate |
| Solvent | Dichloromethane |
| Temperature | 0°C to RT |
| Typical Yield | 60-75% |
| Product Form | Off-white to pale yellow crystalline solid |
| Expected M.P. | ~145-147 °C |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the Japp-Klingemann and the Michael addition-cyclization reactions should be monitored by TLC. The disappearance of starting materials and the appearance of a new, distinct product spot provide clear validation of reaction progression.
-
Purification Integrity: Purification by recrystallization (for intermediates and final product) and column chromatography (for the final product) are critical checkpoints. A sharp melting point for the final crystalline product is a strong indicator of high purity.
-
Spectroscopic Confirmation: The identity and purity of the final this compound must be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectra should show characteristic signals for the pyrrole NH proton, the two non-equivalent aromatic CH protons on the pyrrole ring, and the two distinct ethyl ester groups.
By following these analytical steps, a researcher can have high confidence in the successful execution of the synthesis and the quality of the final product.
References
- Japp, F. R.; Klingemann, F. (1887). "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft. 20(2): 2942–2944. [Link]
- Phillips, R. R. (1959). "The Japp-Klingemann Reaction". Organic Reactions. 10: 143–178. [Link]
- Anshul Specialty Molecules (2025). Glycine Ethyl Ester Hydrochloride. [Link]
- Michael, A. (1887). "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren". Journal für Praktische Chemie. 35(1): 349–356. [Link]
- Wang, J.-B., et al. (2016). "Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment". University Chemistry. 31(8): 80-84. [Link]
- Pawar, K. (2022). "Therapeutic Significance of Pyrrole in Drug Delivery". Journal of Pharmaceutical Sciences & Emerging Drugs. 10:4. [Link]
- Zhou, Y., et al. (2022). "Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor". Frontiers in Chemistry. 10:1062497. [Link]
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Detailed Guide to the Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the synthesis of various biologically active compounds. This synthesis is achieved through the classic Knorr pyrrole synthesis, a powerful and versatile method for the formation of substituted pyrroles.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and offers insights into the critical parameters for a successful synthesis.
Introduction: The Significance of the Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrroles.[2] The reaction fundamentally involves the condensation of an α-amino-ketone with a compound containing a reactive methylene group, typically a β-ketoester.[1][3] The versatility of this method allows for the introduction of a variety of substituents onto the pyrrole ring, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[4]
The target molecule, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as "Knorr's Pyrrole," is a symmetrically substituted pyrrole that serves as a versatile building block.[1] Its ester functionalities can be selectively hydrolyzed or further modified, and the methyl groups can be functionalized, providing multiple avenues for derivatization.[1]
Mechanistic Insights: The Chemistry Behind the Synthesis
The Knorr synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a one-pot reaction that proceeds through several key steps. The brilliance of this particular procedure lies in the in situ generation of the unstable α-aminoacetoacetate from a stable precursor, ethyl 2-oximinoacetoacetate.[1]
The overall mechanism can be broken down as follows:
-
Nitrosation: One equivalent of ethyl acetoacetate is treated with sodium nitrite in glacial acetic acid to form ethyl 2-oximinoacetoacetate. This step introduces the nitrogen atom that will become part of the pyrrole ring. Careful temperature control is crucial during this exothermic step to prevent side reactions.[1][4]
-
Reduction: The ethyl 2-oximinoacetoacetate is then reduced in the same pot by the addition of zinc dust in acetic acid.[1][5] The zinc acts as a reducing agent, converting the oxime group to an amine, thus generating the highly reactive α-aminoacetoacetate intermediate.[1][5]
-
Condensation and Cyclization: The freshly formed α-aminoacetoacetate immediately reacts with a second equivalent of ethyl acetoacetate present in the reaction mixture. This involves an initial condensation between the amine of the α-aminoacetoacetate and the ketone of the ethyl acetoacetate to form an enamine intermediate.[2]
-
Dehydration and Aromatization: Subsequent intramolecular cyclization, followed by the elimination of water molecules, leads to the formation of the stable aromatic pyrrole ring.[2][6]
The use of zinc and acetic acid is critical, as it provides the necessary reductive environment for the formation of the aminoketone intermediate.[1][5] The acidic medium also catalyzes the condensation and dehydration steps.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and safety.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Notes |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 26.0 g (25.2 mL) | 0.20 | Reagent grade, freshly distilled if necessary. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 60 mL | - | Corrosive. Handle in a fume hood. |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.0 g | 0.10 | Toxic. Handle with care. |
| Zinc Dust | Zn | 65.38 | 15.0 g | 0.23 | Flammable solid. |
| Water | H₂O | 18.02 | As needed | - | Deionized water. |
| 95% Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine ethyl acetoacetate (26.0 g, 0.20 mol) and glacial acetic acid (60 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Causality: Low temperatures are essential during the nitrosation step to minimize the formation of byproducts and control the exothermic reaction.
Step 2: Nitrosation
-
Prepare a solution of sodium nitrite (7.0 g, 0.10 mol) in 12 mL of water.
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred acetic acid solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.[4] Causality: Slow addition and temperature control prevent a runaway reaction and ensure the selective formation of the oxime.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
Step 3: Reduction and Condensation
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
In small portions, add zinc dust (15.0 g, 0.23 mol) to the vigorously stirred solution over 30-40 minutes. The reaction is highly exothermic, and the temperature will rise. If the reaction becomes too vigorous, intermittent cooling with a water bath may be necessary to maintain the temperature around 80-90 °C.[7] Causality: The portion-wise addition of zinc controls the rate of the exothermic reduction and subsequent condensation. Allowing the temperature to rise facilitates the cyclization and dehydration steps.
-
Once all the zinc has been added, heat the reaction mixture to 100 °C on a heating mantle or in an oil bath and maintain this temperature for 1 hour with continued stirring.[4]
Step 4: Work-up and Isolation
-
While still hot, carefully pour the reaction mixture into a 1 L beaker containing 500 mL of crushed ice and water.
-
Stir the resulting suspension vigorously for 30-60 minutes to ensure complete precipitation of the product.[4]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any remaining acetic acid and inorganic salts.
-
Press the solid dry on the filter paper to remove as much water as possible.
Step 5: Purification
-
The crude product can be purified by recrystallization from 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at a low temperature.
Expected Yield and Characterization
-
Yield: 15-18 g (63-75% based on sodium nitrite).
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 135-136 °C.[8]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Troubleshooting and Safety Considerations
-
Low Yield:
-
Incomplete Nitrosation: Ensure the temperature is kept low during the addition of sodium nitrite.
-
Inefficient Reduction: Use fresh, high-purity zinc dust.
-
Loss during Work-up: Ensure the product is fully precipitated before filtration.
-
-
Dark-colored Product: The crude product may be colored due to the formation of polymeric byproducts.[9] Proper purification via recrystallization should yield a light-colored product.
-
Safety:
-
The reaction should be performed in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive.
-
Sodium nitrite is toxic and an oxidizer.
-
The addition of zinc dust is highly exothermic and can cause the acetic acid to boil. Be prepared to cool the reaction if necessary.
-
Conclusion
The Knorr pyrrole synthesis remains a highly reliable and efficient method for the preparation of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly temperature, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the necessary detail and rationale to empower scientists in their synthetic endeavors.
References
- Knorr pyrrole synthesis - Wikipedia. (n.d.).
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
- diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. (n.d.).
- Knorr Pyrrole Synthesis. (n.d.).
- Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap. (n.d.).
- Knorr pyrrole synthesis - Grokipedia. (n.d.).
- What happens when pyrrole is treated with zinc in the presence of an acetic acid? - Quora. (2017, August 3).
- Diethyl malonate - Wikipedia. (n.d.).
- Knorr Pyrrole Synthesis | Organic Chemistry - YouTube. (2022, January 28).
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19).
- 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate - Books. (2020, August 28).
- On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC - NIH. (n.d.).
- A Practical Synthesis of a Potent δ-Opioid Antagonist: Use of a Modified Knorr Pyrrole Synthesis | Organic Process Research & Development - ACS Publications. (n.d.).
- Proposed Mechanism of the formation of N-substituted pyrroles - ResearchGate. (n.d.).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- US5847197A - Process for the preparation of aminomalonic acid ester salts - Google Patents. (n.d.).
- 2,4-Dimethyl-3,5-dicarbethoxypyrrole - Organic Syntheses Procedure. (n.d.).
- 2,4-Dimethyl-3,5-dicarbethoxypyrrole - ResearchGate. (n.d.).
- CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents. (n.d.).
- diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - Chemical Synthesis Database. (2025, May 20).
- (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - ResearchGate. (n.d.).
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016, August 31).
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. books.rsc.org [books.rsc.org]
- 5. quora.com [quora.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Paal-Knorr Synthesis of Polysubstituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in blockbuster drugs like atorvastatin (Lipitor®) underscores the critical need for efficient and versatile synthetic routes to access polysubstituted pyrrole derivatives.[1] The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for the construction of the pyrrole ring.[3][4] This venerable reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, has proven to be a remarkably robust and adaptable method.[5][6]
Historically, the reaction was often limited by harsh conditions, such as prolonged heating in strong acid, which could degrade sensitive functional groups.[3][4] However, modern advancements have transformed the Paal-Knorr synthesis into a highly efficient and "green" methodology, with modifications employing milder catalysts, aqueous reaction media, and microwave irradiation to enhance yields and reduce reaction times.[4][7] This guide provides an in-depth exploration of the Paal-Knorr synthesis, from its core mechanistic principles to detailed, field-proven protocols and troubleshooting strategies, designed to empower researchers in their pursuit of novel pyrrole-containing molecules.
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
The Paal-Knorr synthesis of pyrroles is typically conducted under neutral or weakly acidic conditions.[5] The addition of a weak acid, such as acetic acid, often accelerates the reaction.[5] It is crucial to maintain a pH above 3, as strongly acidic conditions can favor the formation of furan byproducts.[8][9]
The currently accepted mechanism, supported by experimental and computational studies, proceeds through the following key steps:[4][10]
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which may be protonated under weakly acidic conditions. This forms a hemiaminal intermediate.[1][11]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[1][12]
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-fold dehydration to eliminate two molecules of water, leading to the formation of the stable aromatic pyrrole ring.[3][12]
Two main mechanistic pathways have been considered: the hemiaminal cyclization and the enamine cyclization.[4] However, kinetic studies and density functional theory (DFT) calculations suggest that the hemiaminal cyclization is the preferred pathway.[4][10]
General Experimental Workflow
The Paal-Knorr synthesis is adaptable to a variety of scales and methodologies. The following diagram illustrates a generalized workflow.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol details a classic microscale synthesis using conventional heating.[13]
Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Amount (mmol) |
| Aniline | 93.13 | 186 | 2.0 |
| 2,5-Hexanedione | 114.14 | 228 | 2.0 |
| Methanol (MeOH) | 32.04 | - | 0.5 mL |
| Concentrated HCl | 36.46 | - | 1 drop |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52% (178 mg).[13]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
Materials:
| Reagent | Amount |
| 1,4-Diketone | 1.0 equivalent |
| Primary Amine | 3.0 equivalents |
| Ethanol | 400 µL |
| Glacial Acetic Acid | 40 µL |
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the aqueous phase three times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to yield the desired substituted pyrrole.
Catalyst and Solvent Selection: A Comparative Overview
The choice of catalyst and solvent is critical for optimizing the Paal-Knorr synthesis, especially for less reactive substrates or those with sensitive functional groups.
| Catalyst Type | Examples | Reaction Conditions | Advantages |
| Brønsted Acids | Acetic acid, p-TsOH, TFA, Sulfamic acid[5] | Typically reflux in an organic solvent | Readily available and inexpensive |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, MgI₂ etherate, FeCl₃[11][12][14] | Often milder conditions, including room temperature | High efficiency, can be used in catalytic amounts |
| Heterogeneous Catalysts | Montmorillonite clays, Silica sulfuric acid | Solvent-free or in various solvents | Ease of separation and potential for recyclability |
| "Green" Catalysts | Iodine, Graphene oxide[4][15] | Often solvent-free or in water, microwave irradiation | Environmentally benign, mild conditions |
| Solvent | Characteristics and Applications |
| Ethanol/Methanol | Common protic solvents, suitable for many substrates. |
| Acetic Acid | Can act as both a solvent and a catalyst.[5] |
| Water | An environmentally friendly solvent for certain Paal-Knorr reactions, sometimes with surfactants.[15] |
| Ionic Liquids | Can serve as both solvent and catalyst, allowing for reactions at room temperature without added acid.[12] |
| Solvent-Free | Reduces waste and can lead to faster reactions, especially with microwave or mechanochemical methods.[4] |
Troubleshooting and Optimization
Low yields in the Paal-Knorr synthesis can often be traced back to a few common issues.
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.[8]
Key Optimization Strategies:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to side reactions and lower yields. Purification by distillation or recrystallization is recommended.[8]
-
pH Control: As mentioned, maintaining a weakly acidic environment is crucial. If furan formation is observed, the reaction is likely too acidic.[9]
-
Catalyst Screening: For unreactive amines (e.g., those with strong electron-withdrawing groups), a stronger catalyst, such as a Lewis acid like Sc(OTf)₃, may be necessary.[9][12]
-
Reaction Monitoring: TLC is an invaluable tool to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[8]
Conclusion: A Versatile Tool for Modern Drug Discovery
The Paal-Knorr synthesis, despite its age, remains a highly relevant and powerful tool for the construction of polysubstituted pyrroles. Its operational simplicity, tolerance of a wide range of substrates, and adaptability to modern synthetic techniques like microwave chemistry make it an indispensable reaction for medicinal chemists and drug development professionals.[4][16] The continued development of greener, more efficient catalytic systems ensures that the Paal-Knorr synthesis will continue to facilitate the discovery and development of novel therapeutics for years to come.[4]
References
- Wikipedia. (2023, December 28). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025, August 5).
- Balakrishna, A., et al. (2018, October 19). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Chemistry Online. (2023, January 25). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole.
- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- ResearchGate. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals.
- Tzankova, D., et al. (2017, December 20). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. Pyrrole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
One-Pot Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate via Knorr Pyrrole Synthesis
Application Note & Protocol
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, often referred to as "Knorr's Pyrrole," is a key intermediate in the synthesis of more complex porphyrins and other heterocyclic compounds. This application note provides a comprehensive, one-pot protocol for the synthesis of this important molecule, leveraging the classic Knorr pyrrole synthesis. We delve into the underlying reaction mechanism, offer a detailed, step-by-step experimental procedure, and provide troubleshooting guidance to ensure reliable and high-yield synthesis for researchers in drug development and organic synthesis.
Scientific Rationale and Reaction Mechanism
The synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate is achieved through the Knorr pyrrole synthesis, a robust and widely used method for forming substituted pyrroles.[1][2] The elegance of this one-pot procedure lies in the in situ generation of a reactive α-amino-ketone, which circumvents the need to isolate the typically unstable intermediate.[1]
The overall reaction proceeds by using two equivalents of ethyl acetoacetate, sodium nitrite, and zinc dust in glacial acetic acid.[3][4][5]
The reaction can be dissected into three key stages:
Stage 1: Nitrosation One equivalent of ethyl acetoacetate is nitrosated at the α-carbon using sodium nitrite in acetic acid to form ethyl 2-oximinoacetoacetate.[1][6] This step requires careful temperature control to prevent side reactions.
Stage 2: Reduction The resulting oxime is then reduced in situ by zinc dust in the acidic medium. This chemical reduction converts the oxime group into an amine, forming the critical α-amino-β-ketoester intermediate.[1][2]
Stage 3: Condensation and Cyclization The newly formed α-amino-β-ketoester immediately reacts with a second equivalent of ethyl acetoacetate present in the flask. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to yield the final aromatic pyrrole ring.[2]
The complete mechanism is illustrated below:
Caption: Fig. 1: Knorr Pyrrole Synthesis Mechanism
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for safety and yield.[7][8][9]
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Notes |
| Ethyl acetoacetate | Reagent Grade, ≥99% | 130.14 | 32.5 g (25 mL, 0.25 mol) | A versatile chemical intermediate.[6] |
| Glacial Acetic Acid | ACS Grade | 60.05 | 75 mL | Acts as both solvent and reagent. |
| Sodium Nitrite (NaNO₂) | ACS Grade, ≥97% | 69.00 | 8.7 g (0.126 mol) | Prepare a fresh aqueous solution. |
| Zinc Dust (<10 µm) | Reagent Grade | 65.38 | 16.7 g (0.255 mol) | Use fine powder for maximum surface area. |
| Deionized Water | - | 18.02 | ~1 L | For solution prep and product precipitation. |
| Ethanol (95%) | Reagent Grade | 46.07 | ~50-75 mL | For recrystallization. |
| 500 mL Three-neck round-bottom flask | - | - | 1 | |
| Mechanical Stirrer | - | - | 1 | For efficient mixing. |
| Dropping Funnel | - | - | 1 | For controlled addition of NaNO₂ solution. |
| Condenser | - | - | 1 | For reflux. |
| Thermometer | - | - | 1 | |
| Ice-salt bath | - | - | 1 | For temperature control. |
| Heating Mantle | - | - | 1 | |
| Büchner Funnel & Flask | - | - | 1 | For filtration. |
Step-by-Step Procedure
Workflow Overview
Caption: Fig. 2: Experimental Workflow
Part 1: Oxime Formation
-
Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: Add ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL) to the flask.[7]
-
Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Cool the solution to an internal temperature of 5–7 °C.[8]
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (8.7 g) in deionized water (12.5 mL). Cool this solution in an ice bath.
-
Controlled Addition: Transfer the cold sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred acetic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[9]
-
Stirring: Once the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for at least 4 hours (or overnight).[8]
Part 2: Reduction and Cyclization
-
Setup Change: Replace the dropping funnel and thermometer with a reflux condenser.
-
Zinc Addition: Begin adding the zinc dust (16.7 g) in small portions through the third neck of the flask. The reaction is highly exothermic.[1][7] Add the first few portions carefully until the mixture begins to boil. Continue adding the remaining zinc at a rate that maintains a gentle reflux. This addition should take approximately 45-60 minutes.
-
CAUTION: The reaction can foam significantly. Keep an ice bath on standby to control the reaction if it becomes too vigorous.[8]
-
-
Reflux: After all the zinc has been added, heat the mixture using a heating mantle and maintain a steady reflux for 1 hour to ensure the reaction goes to completion.[7][8]
Part 3: Product Isolation and Purification
-
Precipitation: While still hot, carefully decant the reaction mixture away from any unreacted zinc into a large beaker containing 850-1000 mL of cold, vigorously stirred water.[7] A pale, solid product should precipitate.
-
Washing: Wash the reaction flask with a small amount (~20 mL) of hot glacial acetic acid and add this washing to the water.
-
Crystallization: Allow the aqueous mixture to stand, preferably overnight, to complete the crystallization of the crude product.
-
Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold water (2 x 250 mL).
-
Drying: Press the cake dry on the funnel and then air-dry it to a constant weight. The expected crude yield is in the range of 57-64%.[8]
-
Recrystallization: Recrystallize the crude product from 95% ethanol. Use a minimal amount of hot ethanol to dissolve the solid, then allow it to cool slowly to form pure crystals.
-
Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry. The purified product should be pale yellow crystals with a melting point of 135-136 °C.[5]
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Appearance | Pale yellow crystalline solid |
| Yield | 57–64% (crude); significant loss is expected during recrystallization.[8] |
| Melting Point | 135-136 °C (literature value).[5] |
| Purity (NMR) | 1H NMR should show characteristic peaks for the pyrrole structure. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective cooling during nitrosation, leading to decomposition. 2. Inactive zinc dust. 3. Insufficient reflux time. | 1. Strictly maintain the temperature between 5-10 °C during NaNO₂ addition. 2. Use fresh, fine zinc dust. 3. Ensure a full 1-hour reflux after zinc addition. |
| Dark, Oily Product | 1. Temperature during nitrosation was too high. 2. Overly rapid addition of zinc dust causing side reactions. | 1. Improve cooling efficiency. 2. Add zinc in smaller portions to control the exotherm. The product may require purification via column chromatography if recrystallization fails. |
| Reaction Foams Violently | The exothermic reaction is proceeding too quickly. | Add zinc dust more slowly. Have an ice bath ready to immerse the flask and moderate the reaction rate.[8] |
| Product Fails to Precipitate | The volume of water used for quenching was insufficient. | Add more cold water and stir vigorously. Scratching the inside of the beaker with a glass rod may induce crystallization. |
Safety Precautions
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Zinc Dust: Flammable solid. Avoid contact with strong acids or bases which can generate flammable hydrogen gas.
-
Exothermic Reaction: The addition of zinc dust is highly exothermic. Proper control is essential to prevent the reaction from becoming violent. Do not add all the zinc at once.
-
General: Conduct the entire procedure in a well-ventilated fume hood.
Conclusion
The Knorr pyrrole synthesis offers a reliable and efficient one-pot method for producing Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate from simple, readily available starting materials.[3][4] By carefully controlling the reaction temperature during the initial nitrosation and subsequent zinc addition, researchers can consistently achieve high yields of this valuable synthetic intermediate. This protocol provides a validated, step-by-step guide to facilitate its successful application in the laboratory.
References
- WANG Jian-Bo, ZONG Qian-Shou, SHEN Jin-Jin, BI Cheng, WU Chen-Jun. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. [Link]
- Wikipedia. Knorr pyrrole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- University Chemistry. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry Journal. [Link]
- Corrosion Chemistry. Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [Link]
- Wikipedia. Hantzsch pyrrole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Organic Syntheses. 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses Procedure. [Link]
- Books. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. Organic Chemistry: A Series of Basic Experiments.
- Wikipedia. Ethyl acetoacetate. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 2436-79-5 [chemicalbook.com]
- 6. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. books.rsc.org [books.rsc.org]
Protocol for the Purification of Diethyl 1H-pyrrole-2,4-dicarboxylate via Recrystallization
An Application Note for Researchers and Drug Development Professionals
Introduction: The Imperative of Purity in Synthesis
In the realms of pharmaceutical development and materials science, the purity of a chemical compound is not merely a quality metric; it is the foundation of its efficacy, safety, and reliability. Diethyl 1H-pyrrole-2,4-dicarboxylate is a key heterocyclic building block, serving as a vital intermediate in the synthesis of more complex molecules, including biologically active agents and dyes.[1][2] Impurities, often remnants from the synthetic process such as unreacted starting materials or by-products, can drastically alter the compound's chemical behavior and biological activity.
Recrystallization stands as a powerful, yet elegantly simple, technique for purifying solid organic compounds.[3][4] The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the surrounding solution (the "mother liquor"). This application note provides a detailed, field-proven protocol for the purification of this compound, grounded in the fundamental principles of crystallization.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 2436-79-5 | [5][6][7] |
| Molecular Formula | C₁₂H₁₇NO₄ | [5][7][8] |
| Molecular Weight | 239.27 g/mol | [7][8] |
| Appearance | White to off-white or light yellow crystalline powder/solid. | [1][7][9] |
| Melting Point | 135-136 °C | [5][6][7][8] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [1][2] |
The Science of Solvent Selection: A Foundational Choice
The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent forms a specific relationship with the solute (the compound to be purified).[10]
Core Principles for Solvent Selection:
-
Temperature-Dependent Solubility: The compound should be sparingly soluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[10] This differential is the driving force of the entire process.
-
Impurity Solubility: Impurities should ideally be either completely soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[10]
-
Chemical Inertness: The solvent must not react with the compound being purified.[10]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after isolation.[3]
-
Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the solid from "oiling out" (melting before it dissolves).[10]
For this compound, an ester, a polar protic solvent like ethanol is an excellent starting point.[11] Published procedures for the synthesis and purification of this compound and its analogues frequently employ ethanol, often as an aqueous solution (e.g., 85% ethanol), which has proven effective.[12][13][14] The water acts as an anti-solvent, reducing the compound's solubility at lower temperatures and thereby improving the recovery yield.
Detailed Recrystallization Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure maximum purity and yield.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Solvent System | 85% Ethanol in Water | Balances solvency at high temperatures with poor solubility at low temperatures to maximize yield.[12] |
| Solvent Ratio (Approx.) | 6-10 mL of solvent per gram of crude product | Ensures complete dissolution at boiling point while avoiding excessive dilution, which would reduce recovery.[12] |
| Heating Temperature | Boiling point of 85% Ethanol (~80-85°C) | Provides the necessary thermal energy to fully dissolve the solute. |
| Cooling Protocol | Slow cooling to room temp, then 15-30 min in an ice bath | Slow cooling promotes the growth of large, well-formed, and pure crystals; the ice bath maximizes precipitation.[4][12][15] |
1. Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. Causality: An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contaminants from entering. b. Add a minimal amount of 85% ethanol (e.g., 6 mL per gram of crude material).[12] c. Gently heat the mixture on a hot plate, swirling continuously, until the solvent begins to boil. d. Continue adding small portions of hot 85% ethanol until all the solid has just dissolved, creating a saturated solution. Causality: Using the absolute minimum amount of hot solvent is the most critical factor for achieving a high recovery yield.[4]
2. Hot Filtration (Conditional Step): a. If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required.[10] b. Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. c. Quickly pour the hot solution through the filter paper. Causality: This step must be performed rapidly to prevent the desired compound from crystallizing prematurely on the funnel or filter paper.
3. Crystallization: a. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools. Causality: Slow, undisturbed cooling is essential for the formation of a pure crystal lattice. Rapid cooling can trap impurities within the growing crystals.[15] b. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[12]
4. Isolation: a. Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Wash the crystals on the filter paper with a small amount of ice-cold 85% ethanol. Causality: The wash solvent must be cold to rinse away the impurity-laden mother liquor without dissolving a significant amount of the purified crystals.[15] c. Continue to draw air through the crystals on the funnel for several minutes to partially dry them.
5. Drying: a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be achieved by leaving them in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50°C).
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution |
| No Crystals Form Upon Cooling | - Too much solvent was used (solution is too dilute). - The compound is highly soluble even at low temperatures. | - Gently boil off some of the solvent to concentrate the solution and attempt cooling again. - Try scratching the inner surface of the flask with a glass rod at the meniscus to induce nucleation. - Add a tiny "seed crystal" of pure compound, if available. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the compound's melting point. - The solution is supersaturated, and cooling is too rapid. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[11] |
| Very Low Yield | - Too much solvent was used during dissolution. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by boiling off some solvent to try and obtain a "second crop" of crystals (note: this crop may be less pure).[12] - Ensure all future steps adhere strictly to the protocol regarding solvent volume and temperature. |
| Crystals are Colored | - Colored impurities are co-precipitating with the product. | - Redissolve the crystals in fresh hot solvent. Add a very small amount (e.g., the tip of a spatula) of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal, then proceed with cooling. Caution: Using too much charcoal can adsorb your product and reduce the yield.[15] |
Safety and Handling
All laboratory procedures must be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[7][16]
-
Ventilation: Perform all steps, especially those involving heating flammable solvents, inside a certified chemical fume hood.[16]
-
Solvent Hazards: Ethanol and ethyl acetate are highly flammable.[17] Keep them away from ignition sources such as open flames, hot plates with exposed elements, and spark-producing equipment.[16][18] Ensure containers are properly grounded when transferring large volumes to prevent static discharge.[19]
-
Compound Hazards: this compound may cause eye, skin, and respiratory system irritation.[1][6] Avoid inhalation of the powder and direct contact with skin and eyes.
Verification of Purity
The success of the purification must be validated empirically.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically <1-2°C) that corresponds closely to the literature value (135-136°C). A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the structural integrity of the compound and the absence of impurity-related signals that may have been present in the crude sample.
References
- Chemical Synthesis Database. (2025, May 20). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ChemBK. (2024, April 9). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- Patsnap Eureka. (2025, June 27). How to Address Safety in Ethyl Acetate Manufacturing?.
- Books. (2020, August 28). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Unknown Source.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- JoVE. (2020, March 26). Video: Recrystallization - Concept.
- Unknown Source.
- KHA Online-SDS. (2020, October 16). Ethyl Acetate: Uses and Safety Tips.
- Unknown Source. (2019, December 19).
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Lu, G. F., Lin, W. S., Zhu, W. H., & Ou, Z. P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097.
- ResearchGate. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate.
- Google Patents. US2388475A - Recovery of pyrrole.
- PubMed. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
- MDPI. Diethyl pyrrole-2,5-dicarboxylate.
- ResearchGate. (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate.
- Organic Syntheses. 2.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chembk.com [chembk.com]
- 7. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate 97 2436-79-5 [sigmaaldrich.com]
- 8. 2436-79-5 CAS MSDS (Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 3,5-Dimethyl-1H-Pyrrole-2,4-dicarboxylic acid diethyl ester(2436-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Video: Recrystallization - Concept [jove.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. Ethyl Acetate: Uses and Safety Tips - KHA Online-SDS [kha.com]
- 18. How to Address Safety in Ethyl Acetate Manufacturing? [eureka.patsnap.com]
- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Experimental protocol for the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
An Application Note for Advanced Organic Synthesis
Protocol: Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr's Pyrrole)
Abstract
This application note provides a detailed experimental protocol for the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a common substrate in heterocyclic chemistry often referred to as Knorr's pyrrole. Contrary to a simple electrophilic aromatic substitution on the pyrrole ring, recent studies have demonstrated that the reaction with excess bromine in acetic acid leads to a more complex structural transformation. This guide elucidates a procedure that results in the formation of Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate.[1][2] We present a comprehensive, step-by-step methodology, critical safety protocols for handling hazardous reagents, and a discussion of the underlying reaction mechanism. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Mechanistic Rationale
Pyrrole derivatives are foundational scaffolds in numerous biologically active compounds and functional materials. Their chemical modification, particularly through halogenation, is a key strategy for creating new molecular entities. The substrate, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr's pyrrole), possesses a highly electron-rich heterocyclic system.
While the pyrrole ring is susceptible to electrophilic attack, the outcome of its bromination is highly dependent on the reaction conditions and stoichiometry. Research has shown that treating Knorr's pyrrole with an excess of bromine does not lead to substitution at the vacant alpha-position but rather to an oxidative rearrangement. The reaction proceeds through a stepwise process involving the formation of an unsaturated lactam, with subsequent dibromination of one of the alpha-methyl groups.[1][2] The definitive structure of the product was confirmed by X-ray diffraction analysis to be Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate.[1][2] This protocol is based on the conditions reported in this structural investigation.
Caption: Reaction scheme for the bromination of Knorr's pyrrole.
Safety First: Handling Hazardous Reagents
This protocol involves the use of highly corrosive, toxic, and volatile substances. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
| Reagent | Key Hazards | Required PPE & Precautions |
| Bromine (Br₂) Solution | Fatal if inhaled , causes severe skin burns and eye damage, very toxic to aquatic life.[3][4] | Wear neoprene or nitrile gloves, chemical splash goggles, a face shield, and a lab coat. Ensure the fume hood has adequate airflow. Have a sodium thiosulfate solution available for quenching spills. |
| Glacial Acetic Acid | Flammable liquid and vapor, causes severe skin burns and eye damage.[5][6] | Use in a well-ventilated area away from ignition sources. Wear appropriate gloves, goggles, and a lab coat.[7] |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[3][4]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[4]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight | Recommended Grade |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | 239.27 g/mol | ≥97% |
| Bromine (Br₂) | 7726-95-6 | 159.81 g/mol | ACS Reagent Grade |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Reagent Grade |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | Laboratory Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Laboratory Grade |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | ACS Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Laboratory Grade |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Addition funnel
-
Thermometer
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
Detailed Experimental Protocol
This procedure is adapted from literature reports where a molar ratio of Knorr's pyrrole to bromine of 1:5 was utilized.[1][2]
Reaction Setup
-
Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, a thermometer, and an addition funnel.
-
Position the flask in a heating mantle on a magnetic stirrer.
-
Ensure the entire apparatus is securely clamped inside a chemical fume hood.
Procedure
-
Dissolution: To the round-bottom flask, add Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (2.39 g, 10 mmol). Add 25 mL of glacial acetic acid and stir until the solid is fully dissolved.
-
Bromine Solution Preparation: In the addition funnel, carefully prepare a solution of bromine (8.0 g, 50 mmol, approx. 2.56 mL) in 15 mL of glacial acetic acid.
-
Reaction Initiation: Heat the pyrrole solution to 40°C.
-
Reagent Addition: Add the bromine solution dropwise from the addition funnel to the stirred pyrrole solution over 30-45 minutes. Monitor the temperature and use a cooling bath if necessary to maintain the reaction temperature between 40-50°C.[2]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 40-50°C for an additional 2 hours. The reaction mixture will typically turn dark red-brown.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of ice-cold water and a saturated solution of sodium thiosulfate (approx. 10 g in 50 mL water) to quench the excess bromine. Stir until the red-brown color dissipates.
-
Product Precipitation: The crude product may precipitate as a solid. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
Work-up and Purification
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL).
-
Alternative (if no solid precipitates): If the product remains oily, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 40 mL) to remove residual acetic acid, followed by a brine wash (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a crystalline solid. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate.
Workflow Visualization
Caption: Experimental workflow from reaction setup to final analysis.
References
- Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
- Salkeyeva, L. K., Pevzner, L. M., Vojtíšek, P., & Minayeva, Y. V. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Eurasian Journal of Chemistry.
- Acros Organics. (2024). Acetic acid, glacial - Safety Data Sheet.
- Salkeyeva, L. K., Pevzner, L. M., Vojtíšek, P., & Minayeva, Y. V. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Using Diethyl 1H-pyrrole-2,4-dicarboxylate in the synthesis of porphyrins
Application Note & Protocols
Topic: Strategic Use of Diethyl 1H-pyrrole-2,4-dicarboxylate in the Synthesis of β-Substituted Porphyrins
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Porphyrins
Porphyrins are tetrapyrrolic, aromatic macrocycles that are fundamental to numerous biological processes, from oxygen transport (heme) to photosynthesis (chlorophyll).[1] Their synthetic analogues are cornerstones in materials science, catalysis, and medicine, particularly in photodynamic therapy.[1] The properties of a porphyrin are dictated by the substituents on its periphery, which can be broadly categorized into two types: those at the meso-positions (bridging carbons) and those at the β-positions of the pyrrole rings.
While the acid-catalyzed condensation of simple pyrroles and aldehydes, such as in the Lindsey or Adler-Longo methods, provides efficient access to meso-substituted porphyrins, these methods are ill-suited for precursors bearing strong electron-withdrawing groups.[2][3][4] this compound is a prime example of such a precursor. The two ester groups significantly deactivate the pyrrole ring, particularly the α-positions (C2 and C5), rendering it unreactive toward the electrophilic condensation required in these one-pot syntheses.[5]
However, this deactivation is not a limitation but an opportunity. It provides a stable, readily available scaffold for the controlled, stepwise synthesis of complex, unsymmetrically substituted porphyrins, particularly those functionalized at the β-positions. This guide details the strategy and protocols for leveraging this compound as a foundational building block for advanced porphyrin synthesis via the MacDonald [2+2] methodology.[1][6]
The Causality of Pyrrole Reactivity: Deactivation as a Synthetic Tool
The utility of this compound stems from the fundamental principles of pyrrole chemistry. Unsubstituted pyrrole is highly electron-rich and prone to acid-catalyzed polymerization, a significant side reaction in porphyrin synthesis.[7] The ester groups at the C2 and C4 positions exert a strong electron-withdrawing effect, which deactivates the pyrrole ring towards electrophilic attack and unwanted polymerization. This stability allows for selective chemical modifications at other positions, which would be impossible with unsubstituted pyrrole.
The synthetic challenge, therefore, is to strategically modify or remove these directing groups to unmask the reactivity of the α-positions at the appropriate stage, typically for the formation of dipyrromethane intermediates.
Caption: Reactivity comparison of pyrrole precursors.
Overall Synthetic Workflow: A [2+2] Approach
The most effective strategy for incorporating this compound derivatives into a porphyrin is the MacDonald [2+2] condensation.[6][8] This involves the acid-catalyzed reaction between two different dipyrromethane fragments, followed by oxidation to the aromatic porphyrin. This approach avoids the "scrambling" of pyrrole units that can plague one-pot syntheses, allowing for the rational construction of unsymmetrical porphyrins.[1][8]
The overall workflow is as follows:
-
Monopyrrole Functionalization: The starting diester is chemically modified. This typically involves selective saponification and decarboxylation of the α-ester group (at C2) to free the α-position, followed by functionalization of the β-positions as desired.
-
Dipyrromethane Synthesis: Two functionalized monopyrrole units are condensed to form dipyrromethane precursors. For a MacDonald synthesis, two types of dipyrromethanes are required: one with unsubstituted α-positions (or carboxylic acids) and another with α-formyl groups.
-
[2+2] Macrocyclization: The two dipyrromethane fragments are condensed under acidic conditions to form the porphyrinogen macrocycle.
-
Oxidation: The non-aromatic porphyrinogen is oxidized to the stable, intensely colored porphyrin.
Caption: MacDonald [2+2] synthetic workflow.
Experimental Protocols
Disclaimer: These protocols are generalized representations. Specific reaction times, temperatures, and purification methods will vary based on the exact nature of the β-substituents. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a 2-Unsubstituted Pyrrole Derivative
Causality: The first critical step is the selective removal of the C2-ester group to enable subsequent condensations. This is typically achieved by saponification to the carboxylic acid, followed by acid- or heat-catalyzed decarboxylation. The C4-ester is more sterically hindered and less prone to hydrolysis under controlled conditions, providing the required selectivity.
Step-by-Step Methodology:
-
Saponification:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.1 eq) in water dropwise while stirring at room temperature.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with cold 2M HCl to a pH of ~3-4. The pyrrole-2-carboxylic acid-4-carboxylate product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Decarboxylation:
-
Place the dried pyrrole-2-carboxylic acid intermediate in a flask equipped with a reflux condenser.
-
Add ethanol and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The evolution of CO₂ should be observed initially.
-
Monitor the reaction by TLC. Upon completion, cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1H-pyrrole-4-carboxylate. Purify by column chromatography or recrystallization.
-
Protocol 2: Synthesis of a 1,9-Diformyldipyrromethane
Causality: This protocol outlines the synthesis of one of the key fragments for the MacDonald condensation. It involves the self-condensation of a 2-unsubstituted pyrrole in the presence of an acid catalyst and a one-carbon source (like formaldehyde) to form the dipyrromethane, followed by Vilsmeier-Haack formylation to install the aldehyde groups required for macrocyclization.
Step-by-Step Methodology:
-
Dipyrromethane Formation:
-
Dissolve the ethyl 1H-pyrrole-4-carboxylate (from Protocol 1) (2.0 eq) in methanol.
-
Add aqueous formaldehyde (37%, 1.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).[1]
-
Stir the mixture at room temperature for 12-24 hours. The dipyrromethane product will often precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry.
-
-
Vilsmeier-Haack Formylation:
-
Cool a flask containing anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.2 eq) dropwise with vigorous stirring to form the Vilsmeier reagent. Stir for 30 minutes at 0°C.
-
Dissolve the dipyrromethane from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium acetate until the pH is neutral.
-
The 1,9-diformyldipyrromethane product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Protocol 3: MacDonald [2+2] Porphyrin Synthesis
Causality: This is the final macrocycle-forming step. An acid catalyst (hydriodic acid or trifluoroacetic acid) facilitates the condensation between the diformyl and di-unsubstituted dipyrromethanes to form a porphodimethene intermediate.[6][8] This intermediate is then oxidized in situ or in a subsequent step to the fully aromatic porphyrin. The choice of acid is critical to promote condensation while minimizing scrambling.[8]
| Component | Role | Typical Amount |
| 1,9-Diformyldipyrromethane | Electrophilic Component | 1.0 eq |
| 1,9-Di-unsubstituted Dipyrromethane | Nucleophilic Component | 1.0 eq |
| Acetic Acid or CH₂Cl₂/CH₃CN | Solvent | High Dilution (1-10 mM) |
| Hydriodic Acid (HI) or TFA | Acid Catalyst | Catalytic to ~10 eq |
| Air / DDQ / p-chloranil | Oxidant | N/A or 2-3 eq |
Step-by-Step Methodology:
-
Condensation:
-
In a large flask (to ensure high dilution), dissolve the 1,9-diformyldipyrromethane (1.0 eq) and a 1,9-di-unsubstituted dipyrromethane (prepared similarly to Protocol 2, but without the formylation step) (1.0 eq) in the chosen solvent (e.g., acetic acid or a mixture of CH₂Cl₂ and acetonitrile).[1][9]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the acid catalyst (e.g., a small volume of 57% HI in water or trifluoroacetic acid) and protect the reaction from light by wrapping the flask in aluminum foil.[6]
-
Stir the reaction at room temperature for 15 minutes to 2 hours. Monitor the formation of the porphyrin by observing the appearance of a Soret band (~400 nm) using a handheld UV lamp or by taking small aliquots for UV-Vis spectroscopy.
-
-
Oxidation & Work-up:
-
Once the condensation is deemed complete, open the flask to the air and continue stirring vigorously for several hours to facilitate air oxidation. Alternatively, for a more controlled and rapid oxidation, add an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil and stir for an additional hour.[3][4]
-
Neutralize the acid with sodium acetate or triethylamine.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification & Characterization:
-
Purify the crude porphyrin using column chromatography on silica gel, typically eluting with a gradient of hexane and DCM or ethyl acetate.
-
Collect the intensely colored porphyrin fraction and remove the solvent to yield the final product.
-
Characterize the porphyrin using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
-
| Characterization Data | Expected Observations for a β-Substituted Porphyrin |
| UV-Vis Spectroscopy | Intense Soret (or B) band at ~400-420 nm. Four weaker Q-bands between 500-700 nm. |
| ¹H NMR (in CDCl₃) | Meso-protons (4H) appear as sharp singlets downfield ( |
| Mass Spectrometry | A strong molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated mass of the porphyrin. |
Conclusion
This compound is not a direct precursor for simple porphyrin syntheses but rather a sophisticated building block for constructing complex, β-substituted macrocycles. Its deactivating ester groups provide the necessary stability for controlled, stepwise functionalization, culminating in advanced synthetic strategies like the MacDonald [2+2] condensation. By understanding the underlying principles of pyrrole reactivity and employing these multi-step protocols, researchers can access a vast range of tailored porphyrins for cutting-edge applications in medicine and materials science.
References
- Rothemund, P. (1936). A New Porphyrin Synthesis. The Synthesis of Porphin. Journal of the American Chemical Society, 58(4), 625–627. (URL not available in search results)
- Gairí, M., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22849–22859. [Link]
- Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2012). The Porphyrin Handbook, Vol. 1-10. Academic Press. (URL not available, but this is a foundational reference series) A representative article discussing syntheses is: Smith, K. M. (2013). Syntheses and Functionalizations of Porphyrin Macrocycles. Molecules, 18(9), 11059-11082. [Link]
- Chem-Station. (2015). Rothemund-Lindsey Porphyrin Synthesis.
- Lash, T. D. (2016). What's in a name? The MacDonald condensation. Journal of Porphyrins and Phthalocyanines, 20(8-11), 855-888. [Link]
- Bruton, E. A., & Fridley, K. M. (2012). Two-step Mechanochemical Synthesis of Porphyrins. RSC Advances, 2(23), 8744-8747. [Link]
- Sessler, J. L., & Seidel, D. (2000). Synthesis of a neo-confused porphyrin and an unusual dihydroporphyrin derivative.
- Lash, T. D. (2016). What's in a name? The MacDonald condensation.
- Bröring, M. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 47(7), 2236-2262. [Link]
- Frontier Specialty Chemicals. Porphyrin Building Blocks. Frontier Specialty Chemicals. [Link]
- Amanullah, S., & Dey, A. (2020). The role of porphyrin peripheral substituents in determining the reactivities of ferrous nitrosyl species. Dalton Transactions, 49(20), 6639-6647. [Link]
- Rao, P. D., et al. (2000). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry, 65(22), 7323–7344. [Link]
- Jackson, A. H., Kenner, G. W., & Smith, K. M. (1971). Pyrroles and related compounds. Part XVII. Porphyrin synthesis through b-bilenes. Journal of the Chemical Society C: Organic, 302-310. [Link]
Sources
- 1. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 3. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The role of porphyrin peripheral substituents in determining the reactivities of ferrous nitrosyl species - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01625J [pubs.rsc.org]
- 6. worldscientific.com [worldscientific.com]
- 7. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes & Protocols: Strategic Use of Diethyl 1H-pyrrole-2,4-dicarboxylate in the Synthesis of Corrole Compounds
For the attention of: Researchers, scientists, and professionals in drug development.
This document provides a comprehensive guide to the strategic application of Diethyl 1H-pyrrole-2,4-dicarboxylate as a versatile starting material for the synthesis of corrole compounds. We will delve into the rationale behind its use, detailing the necessary chemical transformations and providing robust protocols for the synthesis of key intermediates and the final corrole macrocycle.
I. Introduction: The Strategic Advantage of this compound
Corroles are contracted tetrapyrrolic macrocycles that have garnered significant interest in various fields, including catalysis, sensing, and medicine, owing to their unique coordination chemistry and photophysical properties. The synthesis of specifically substituted corroles is crucial for fine-tuning their characteristics for desired applications. This compound serves as an excellent and cost-effective precursor for several reasons:
-
Symmetry and Reactivity Control: The two ester groups at the 2 and 4 positions provide a symmetrical starting point. These electron-withdrawing groups deactivate the pyrrole ring to a degree, allowing for more controlled subsequent reactions.
-
Facile Functionalization: The ester groups can be selectively manipulated. Hydrolysis to carboxylic acids followed by decarboxylation unmasks the reactive α-positions, which are essential for the condensation reactions that form the corrole macrocycle.
-
Versatility in Intermediate Synthesis: Through a series of well-established reactions, this starting material can be converted into key building blocks for corrole synthesis, such as 2-formylpyrroles and dipyrromethanes.
This guide will outline a reliable synthetic pathway from this compound to a meso-substituted A₂B-type corrole, a common and highly valuable structural motif.
II. Synthetic Strategy: A Multi-Step Approach to Corrole Synthesis
The overall strategy involves the transformation of this compound into two key pyrrolic building blocks: a pyrrole with one free α-position and a 2-formylpyrrole. These are then condensed to form a dipyrromethane, which is further reacted and cyclized to yield the corrole.
Caption: Synthetic workflow from this compound to an A₂B-Corrole.
III. Experimental Protocols
Part 1: Synthesis of Pyrrole Intermediates
The initial steps focus on modifying the starting material to produce the necessary pyrrolic synthons.
Protocol 1.1: Saponification and Mono-decarboxylation to Ethyl 4-pyrrolecarboxylate
The ester groups are first hydrolyzed to carboxylic acids. Subsequent heating in a high-boiling point solvent allows for the selective decarboxylation of the more labile 2-carboxylic acid group, yielding a pyrrole with a reactive α-position.
-
Rationale: The α-carboxylic acid is more susceptible to decarboxylation due to the stabilization of the transition state by the adjacent nitrogen atom. This selective removal is crucial for subsequent formylation or condensation reactions at the 2-position.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 211.22 | 10.0 g | 47.3 |
| Potassium Hydroxide (KOH) | 56.11 | 10.6 g | 189.2 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Ethylene Glycol | 62.07 | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Reflux the mixture for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in 100 mL of water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of concentrated hydrochloric acid. A precipitate of the dicarboxylic acid will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
To a 250 mL round-bottom flask, add the dried pyrrole-2,4-dicarboxylic acid and ethylene glycol.
-
Heat the mixture to 160-170 °C until gas evolution (CO₂) ceases (typically 1-2 hours).
-
Cool the reaction mixture and pour it into 500 mL of cold water.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-pyrrolecarboxylate.
Protocol 1.2: Vilsmeier-Haack Formylation to Ethyl 2-formyl-4-pyrrolecarboxylate
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrroles[1][2].
-
Causality: The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that attacks the electron-rich α-position of the pyrrole. The electron-withdrawing ester at the 4-position directs the formylation to the unsubstituted 2-position[3].
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 4-pyrrolecarboxylate | 139.15 | 5.0 g | 35.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.3 mL (108 mmol) | 108 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.7 mL (39.5 mmol) | 39.5 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
Procedure:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, keeping the temperature below 10 °C.
-
Stir the mixture for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Cool the mixture back down to 0 °C and add a solution of Ethyl 4-pyrrolecarboxylate in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the reaction to reflux for 1 hour.
-
Cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate to quench the reaction and neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-formyl-4-pyrrolecarboxylate.
Part 2: Assembly of the Corrole Macrocycle
With the key building blocks in hand, the next phase involves their condensation to form the tetrapyrrolic framework, followed by cyclization.
Protocol 2.1: Synthesis of the Dipyrromethane Intermediate
An acid-catalyzed condensation of the formylated pyrrole with an excess of the non-formylated pyrrole yields the dipyrromethane[4].
-
Expert Insight: Using an excess of the non-formylated pyrrole helps to minimize self-condensation of the formylpyrrole and drives the reaction towards the desired dipyrromethane product. Trifluoroacetic acid (TFA) is a common and effective catalyst for this condensation[4].
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2-formyl-4-pyrrolecarboxylate | 167.16 | 2.0 g | 12.0 |
| Ethyl 4-pyrrolecarboxylate | 139.15 | 3.3 g (2.0 equiv) | 24.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.1 mL (catalytic) | - |
Procedure:
-
To a 250 mL flask, add Ethyl 2-formyl-4-pyrrolecarboxylate, Ethyl 4-pyrrolecarboxylate, and anhydrous dichloromethane under a nitrogen atmosphere.
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting dipyrromethane by column chromatography.
Protocol 2.2: [2+2] Condensation and Oxidative Cyclization to the Corrole
This final step involves the condensation of two dipyrromethane units, one of which has been converted to a dicarbinol, followed by oxidative cyclization to form the aromatic corrole macrocycle. For an A₂B corrole, a condensation of the synthesized dipyrromethane with an appropriate aldehyde is a more direct route, followed by oxidation[5][6][7].
-
Trustworthiness of the Protocol: The Lindsey synthesis of porphyrinoids is a well-established and reliable method. The key is to control the reaction conditions to favor the formation of the corrole over the porphyrin. This is often achieved by adjusting the stoichiometry of the reactants and the choice of oxidant[5]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for this purpose[8][9][10][11][12].
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 4. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and sharacterization of several corroles [scielo.org.za]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole [beilstein-journals.org]
- 8. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 11. BJOC - DDQ in mechanochemical C–N coupling reactions [beilstein-journals.org]
- 12. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Diethyl 1H-pyrrole-2,4-dicarboxylate as a Versatile Precursor for Functional Materials
Abstract
This technical guide provides a comprehensive overview of Diethyl 1H-pyrrole-2,4-dicarboxylate, a heterocyclic compound with significant potential as a building block in the synthesis of advanced functional materials. While its close analog, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, has been extensively studied, this guide will focus on the unique synthetic routes to the parent compound and its hypothesized applications in materials science and drug discovery. We will present a detailed experimental protocol for its synthesis, an analysis of its chemical properties, and an exploration of its prospective role as a precursor to porphyrins, conducting polymers, and pharmacologically active agents. The causality behind experimental choices and the potential reactivity of this molecule will be discussed in depth to provide researchers, scientists, and drug development professionals with a thorough understanding of its capabilities.
Introduction: The Unexplored Potential of a Core Heterocycle
The pyrrole ring is a cornerstone of many vital biological molecules and synthetic functional materials. Polysubstituted pyrroles, in particular, serve as critical precursors for a wide array of complex structures, including porphyrins, corroles, and conducting polymers.[1] While significant research has been dedicated to derivatives such as diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (often referred to as Knorr's pyrrole), the parent compound, this compound, remains a less explored yet highly valuable synthetic intermediate.
The absence of methyl groups at the 3 and 5 positions offers unique opportunities for subsequent functionalization, allowing for the introduction of a wider variety of substituents and the construction of novel molecular architectures. The two diethyl ester groups provide reactive handles for hydrolysis, amidation, and other transformations, making this molecule a versatile platform for creating diverse functional materials. This guide aims to illuminate the synthetic pathways to this compound and to propose its applications based on the established chemistry of related pyrrole derivatives.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a precursor is essential for its effective use in synthesis. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| CAS Number | 55942-40-0 | [2] |
| Molecular Formula | C₁₀H₁₃NO₄ | [2] |
| Molecular Weight | 211.21 g/mol | [2] |
| Appearance | Not specified; likely a solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents like THF, DCM, and alcohols. | - |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthesis of this compound
Unlike its dimethylated counterpart, which is readily synthesized via the Knorr pyrrole synthesis, the preparation of this compound requires a different approach. A key method involves the use of ethyl isocyanoacetate as a starting material.[3]
Synthetic Protocol: From Ethyl Isocyanoacetate and Formaldehyde
This protocol describes the synthesis of this compound via a base-catalyzed reaction between ethyl isocyanoacetate and formaldehyde.[3]
Reagents and Materials:
-
Ethyl isocyanoacetate
-
Formaldehyde (as a 0.6M solution in THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve ethyl isocyanoacetate (0.02 mol, 2.3 mL) and DBU (3.0 g, 0.02 mol) in anhydrous THF (30 mL).
-
Addition of Formaldehyde: Heat the stirred solution to 45-50°C.
-
Controlled Addition: Slowly add a 0.6M solution of formaldehyde in THF (16.6 mL, 0.01 mol) to the reaction mixture over a period of 15 minutes using the dropping funnel. Maintain the temperature between 45-50°C during the addition.
-
Reaction Monitoring: After the addition is complete, monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Mechanism and Rationale
The synthesis proceeds through a cascade of reactions initiated by the deprotonation of ethyl isocyanoacetate by DBU, a strong, non-nucleophilic base. The resulting carbanion then acts as a nucleophile. The isocyano group is a key functional group that ultimately forms the pyrrole ring. The use of formaldehyde provides a one-carbon electrophile.
Caption: Synthetic workflow for this compound.
Prospective Applications in Functional Material Synthesis
While specific applications of this compound are not yet widely reported in the literature, its structure suggests significant potential as a precursor for various functional materials. These hypothesized applications are based on the well-established chemistry of its dimethylated analog and other polysubstituted pyrroles.[1][4]
Precursor for Porphyrins and Corroles
Porphyrins and related macrocycles are a class of molecules with widespread applications in catalysis, photodynamic therapy, and as sensitizers in solar cells.[4] The fundamental building block of these macrocycles is the pyrrole ring. This compound can serve as a valuable A-B-C type pyrrole precursor, where the ester groups can be selectively hydrolyzed or reduced to form dipyrromethanes and other intermediates necessary for porphyrin synthesis. The unsubstituted 3 and 5 positions allow for subsequent bromination or other electrophilic substitution reactions to introduce further functionality.
Caption: Hypothesized pathway to porphyrin synthesis.
Monomer for Conducting Polymers
Polypyrrole is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. The properties of polypyrrole can be tuned by introducing substituents on the pyrrole ring. This compound could be used as a monomer for electropolymerization or chemical polymerization. The electron-withdrawing ester groups would significantly influence the electronic properties of the resulting polymer, potentially leading to materials with tailored band gaps and redox potentials for applications in sensors, batteries, and electronic devices.
Scaffold in Medicinal Chemistry and Drug Development
The pyrrole nucleus is a common scaffold in a multitude of biologically active molecules and approved drugs. The ester groups of this compound can be readily converted to amides, carboxylic acids, or other functional groups to generate libraries of compounds for screening against various biological targets. The unsubstituted positions on the pyrrole ring offer sites for further diversification. Derivatives of pyrrole-dicarboxylates have been investigated for their potential as anticancer agents.
Conclusion and Future Outlook
This compound represents a versatile yet underutilized precursor in the field of materials science. Its synthesis from readily available starting materials like ethyl isocyanoacetate opens the door to its wider exploration. While its direct applications are still emerging, the established chemistry of its analogs strongly suggests its potential as a valuable building block for the rational design of novel porphyrins, conducting polymers, and pharmacologically active compounds. Further research into the reactivity and polymerization of this compound is warranted and is expected to yield a new generation of functional materials with tailored properties.
References
- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097.
- Chemical Synthesis Database. diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- Fine Chemical Trading Company. This compound | 55942-40-0 | FCA94240.
- NIST. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester.
- ResearchGate. (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate.
- ResearchGate. Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study.
- Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY.
- Appchem. This compound | 55942-40-0 | C10H13NO4.
- MDPI. Diethyl pyrrole-2,5-dicarboxylate.
Sources
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-b]pyridazines from Diethyl Pyrrole-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold
The pyrrolo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] This nitrogen-rich bicyclic structure is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including antitumor, antibacterial, anti-inflammatory, and antidepressant activities.[3][4] The unique electronic and structural features of the pyrrolo[1,2-b]pyridazine core also make it a promising candidate for the development of novel optical and electronic materials.[2]
The growing importance of this scaffold necessitates the development of efficient and versatile synthetic methodologies. This guide provides a detailed protocol for the synthesis of pyrrolo[1,2-b]pyridazines, starting from the readily available diethyl pyrrole-2,5-dicarboxylate. This synthetic approach offers a strategic advantage by allowing for the construction of the pyridazine ring onto a pre-functionalized pyrrole core, enabling the synthesis of a diverse range of substituted derivatives with potential therapeutic applications.
Synthetic Strategy: A Two-Step Approach to the Pyrrolo[1,2-b]pyridazine Core
The synthesis of the pyrrolo[1,2-b]pyridazine scaffold from diethyl pyrrole-2,5-dicarboxylate is achieved through a robust two-step sequence:
-
Vilsmeier-Haack Diformylation: The initial step involves the introduction of two formyl (-CHO) groups at the electron-rich 3 and 4 positions of the pyrrole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this reaction, a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), acts as the electrophile.[7] For diethyl pyrrole-2,5-dicarboxylate, the ester groups at the 2 and 5 positions deactivate these positions towards electrophilic attack and direct the formylation to the 3 and 4 positions.
-
Cyclocondensation with Hydrazine: The resulting diethyl 3,4-diformylpyrrole-2,5-dicarboxylate, which now possesses the requisite 1,4-dicarbonyl functionality, undergoes a cyclocondensation reaction with hydrazine (N₂H₄). This reaction proceeds through the formation of a dihydrazone intermediate, which then cyclizes and aromatizes to yield the stable pyrrolo[1,2-b]pyridazine ring system.[8][9] This method is a classic and reliable strategy for the formation of pyridazine rings from 1,4-dicarbonyl compounds.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Synthetic workflow for the preparation of diethyl pyrrolo[1,2-b]pyridazine-5,7-dicarboxylate.
Experimental Protocols
Part 1: Vilsmeier-Haack Diformylation of Diethyl Pyrrole-2,5-dicarboxylate
This protocol details the synthesis of the key intermediate, diethyl 3,4-diformylpyrrole-2,5-dicarboxylate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diethyl pyrrole-2,5-dicarboxylate | 211.22 | 10 | 2.11 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 22 | 2.0 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 30 mL |
| Crushed Ice | - | - | 150 g |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Dichloromethane (for extraction) | - | - | 3 x 40 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl pyrrole-2,5-dicarboxylate (10.0 mmol, 2.11 g) in anhydrous N,N-dimethylformamide (20 mL).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice-water bath. To a separate flask, add anhydrous N,N-dimethylformamide (10 mL) and cool to 0 °C. Slowly add phosphorus oxychloride (22.0 mmol, 2.0 mL) dropwise to the cold DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 15-20 minutes at 0 °C.
-
Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of diethyl pyrrole-2,5-dicarboxylate via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 150 g of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl 3,4-diformylpyrrole-2,5-dicarboxylate.
Part 2: Cyclocondensation with Hydrazine to form Diethyl Pyrrolo[1,2-b]pyridazine-5,7-dicarboxylate
This protocol describes the final cyclization step to yield the target pyrrolo[1,2-b]pyridazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diethyl 3,4-diformylpyrrole-2,5-dicarboxylate | 267.23 | 5 | 1.34 g |
| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 5.5 | ~0.27 mL |
| Ethanol | 46.07 | - | 25 mL |
| Acetic Acid (glacial) | 60.05 | - | 2-3 drops |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 3,4-diformylpyrrole-2,5-dicarboxylate (5.0 mmol, 1.34 g) in ethanol (25 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.5 mmol, ~0.27 mL) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure diethyl pyrrolo[1,2-b]pyridazine-5,7-dicarboxylate.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the intermediate and the final product. The disappearance of the pyrrolic C-H signals at the 3 and 4 positions and the appearance of aldehyde proton signals in the ¹H NMR spectrum will confirm the diformylation. In the final product, the disappearance of the aldehyde protons and the appearance of characteristic signals for the pyrrolo[1,2-b]pyridazine ring system will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction by observing the appearance and disappearance of characteristic functional group frequencies, such as the carbonyl stretching of the esters and aldehydes.
Expected Yields:
-
Vilsmeier-Haack Diformylation: Yields for this reaction can vary depending on the reaction conditions but are typically in the range of 50-70%.
-
Cyclocondensation with Hydrazine: This reaction is generally high-yielding, often exceeding 80-90%.
Troubleshooting and Safety Considerations
-
Vilsmeier-Haack Reaction:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous to prevent decomposition of the reagent and low yields.[5]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintain low temperatures during its preparation and addition to the pyrrole substrate to avoid side reactions.[7]
-
Stoichiometry: A slight excess of the Vilsmeier reagent is typically used to ensure complete diformylation. However, a large excess may lead to the formation of byproducts.[5]
-
-
Hydrazine:
-
Toxicity: Hydrazine is a toxic and potentially carcinogenic substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
-
General Safety:
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with care and appropriate PPE.
-
Always wear safety glasses, gloves, and a lab coat when performing these experiments.
-
Conclusion
The synthetic route detailed in these application notes provides a reliable and adaptable method for the synthesis of the valuable pyrrolo[1,2-b]pyridazine scaffold from a readily available starting material. By functionalizing the pyrrole ring prior to the construction of the pyridazine moiety, this strategy opens avenues for the creation of a diverse library of substituted pyrrolo[1,2-b]pyridazines. These compounds can serve as key intermediates for the development of novel therapeutic agents and advanced materials. The provided protocols, along with the troubleshooting and safety guidelines, are intended to equip researchers with the necessary information to successfully implement this synthetic strategy in their laboratories.
References
- BenchChem. (2025).
- Tetrahedron. (n.d.). Synthesis of Pyrrolo[1,2-b]pyridazine.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. BenchChem.
- Jadhav, G. R., Shaikh, M. N., & Gill, C. H. (2014). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 10, 135-141.
- Ivan, B. C., Barbuceanu, S. F., Draghici, C., Saramet, I., & Badoiu, A. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11778.
- Zeng, D., Zhang, Y., Du, S., Liu, K., & Liu, Y. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 63-67.
- Dumitrascu, F., Draghici, C., & Caproiu, M. T. (2010). Synthesis of pyrrolo[1,2-b]pyridazines 8a–t.
- PrepChem. (n.d.).
- Mendogralo, E. Y., Shcherbakov, R. O., Sorotskaja, L. N., & Uchuskin, M. G. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective.
- Aitken, R. A., Bloomfield, C. J., McGeachie, L. M., & Slawin, A. M. Z. (2020).
- Rajput, S. S., & Goswami, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1285-1301.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Singh, P., & Singh, P. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Li, Y., Wang, X., Chen, J., & Li, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(1), 123.
- Organic Syntheses. (n.d.). Procedure 4.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- El-Sayed, R., & El-Ashry, E. S. H. (2006). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Arkivoc, 2006(13), 58-70.
- Skrlep, L., Cercek-Hocevar, A., Jakse, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates.
- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.
- ResearchGate. (2025). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters.
- Wang, X., Li, Y., & Chen, J. (2019). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Request PDF.
- Google Patents. (n.d.).
- Ou, Z., Ruan, W., & Li, Z. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2097.
- Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester.
- Li, Y., Wang, X., & Chen, J. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
Sources
- 1. Synthesis of Pyrrolo[1,2-b]pyridazine | Tetrahedron [thsci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Hydrolysis of ester groups in Diethyl 1H-pyrrole-2,4-dicarboxylate derivatives
An Application Guide to the Hydrolysis of Ester Groups in Diethyl 1H-pyrrole-2,4-dicarboxylate Derivatives
Introduction: The Strategic Importance of Pyrrole-2,4-dicarboxylic Acids
This compound and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The twin ester functionalities offer a synthetic handle for a multitude of chemical transformations. However, to unlock the full potential of the pyrrole core, these ester groups are often converted into carboxylic acids. This hydrolysis, technically a saponification reaction, is a critical step for creating intermediates used in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.[1][3]
The resulting pyrrole-2,4-dicarboxylic acids or their mono-acid counterparts serve as versatile building blocks for:
-
Amide bond formation: Coupling with amines to generate novel bioactive compounds.
-
Decarboxylation: Selective removal of a carboxyl group to yield substituted pyrroles.[4]
-
Further functionalization: Acting as directing groups or precursors for other chemical moieties.
This guide provides a detailed exploration of the mechanistic principles, practical protocols, and critical considerations for the successful hydrolysis of this compound derivatives. It is designed for researchers and process chemists seeking to optimize this pivotal transformation.
Mechanistic Underpinnings: The Saponification Pathway
The hydrolysis of esters under basic conditions, known as saponification, is a well-established and robust transformation.[5][6] Unlike its acid-catalyzed counterpart, which is reversible, base-mediated hydrolysis is an irreversible process that proceeds to completion.[7][8] This irreversibility is the thermodynamic driving force behind the reaction's utility.
The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be broken down into three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O π-bond and forms a tetrahedral intermediate.[9]
-
Intermediate Collapse & Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This forces the elimination of the alkoxide group (⁻OR), which acts as the leaving group.[10]
-
Irreversible Acid-Base Reaction: The liberated alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and essentially irreversible, pulling the entire equilibrium toward the formation of the carboxylate salt and the alcohol.[5][11]
To obtain the final carboxylic acid product, a final acidification step (workup) is required to protonate the carboxylate salt.[5][11]
Caption: Standard workflow for the complete hydrolysis of a diester.
Materials and Reagents
| Reagent | Quantity (per mmol of substrate) | Purpose |
| This compound derivative | 1.0 mmol | Starting Material |
| Sodium Hydroxide (NaOH) | 2.5 - 5.0 mmol (2.5-5.0 eq) | Hydrolyzing Agent |
| Ethanol (EtOH) or Methanol (MeOH) | 5 - 10 mL | Co-solvent |
| Deionized Water | 5 - 10 mL | Solvent |
| Hydrochloric Acid (HCl), 2M | As needed | Acidification |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). [11]2. Addition of Base: Add a solution of sodium hydroxide (2.5-5.0 eq) in water to the flask with stirring. Using a larger excess of NaOH ensures the reaction goes to completion. [12]3. Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain it for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the alcohol solvent using a rotary evaporator.
-
Acidification and Precipitation: Place the remaining aqueous solution in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH of the solution is approximately 2-3. The dicarboxylic acid product will typically precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum to yield the final pyrrole-2,4-dicarboxylic acid.
Protocol 2: Mild Hydrolysis with Lithium Hydroxide in THF/Water
This method is preferred for substrates that are sensitive to harsh conditions or when side reactions are a concern. Lithium hydroxide is often more effective than NaOH or KOH in THF/water solvent systems. [5][13][14] Materials and Reagents
| Reagent | Quantity (per mmol of substrate) | Purpose |
| This compound derivative | 1.0 mmol | Starting Material |
| Lithium Hydroxide (LiOH) monohydrate | 2.2 - 3.0 mmol (2.2-3.0 eq) | Hydrolyzing Agent |
| Tetrahydrofuran (THF) | 5 - 10 mL | Co-solvent |
| Deionized Water | 2 - 5 mL | Solvent |
| Hydrochloric Acid (HCl), 1M | As needed | Acidification |
Step-by-Step Procedure
-
Reaction Setup: Dissolve the pyrrole diester (1.0 eq) in a mixture of THF and water (typically 2:1 or 3:1 v/v) in a round-bottom flask at room temperature. [15]2. Addition of Base: Add solid lithium hydroxide monohydrate (2.2-3.0 eq) to the solution. LiOH's effectiveness is enhanced in THF/water, potentially due to the coordination of THF with the lithium cation, which increases the hydroxide's solubility and reactivity in the organic phase. [13][16]3. Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-24 hours. Monitor the reaction by TLC.
-
Workup: After completion, remove the THF under reduced pressure. Dilute the remaining aqueous layer with water.
-
Extraction (Optional): Wash the aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil or does not precipitate, extract the acidified aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.
Protocol 3: Hydrolysis of Sterically Hindered Esters
For substrates that fail to react under standard aqueous conditions due to steric hindrance, a non-aqueous or more potent basic system is required. [17]This protocol uses a "naked" hydroxide approach in a mixed organic solvent system to enhance nucleophilicity. [17][18] Materials and Reagents
| Reagent | Quantity (per mmol of substrate) | Purpose |
| Hindered Diethyl Pyrrole Dicarboxylate | 1.0 mmol | Starting Material |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 3.0 - 5.0 mmol (3.0-5.0 eq) | Hydrolyzing Agent |
| Methanol (MeOH) | 1.0 mL | Base Solubilizer |
| Dichloromethane (DCM) or Dioxane | 9.0 mL | Primary Solvent |
| Hydrochloric Acid (HCl), 1M | As needed | Acidification |
Step-by-Step Procedure
-
Reaction Setup: Dissolve the hindered ester (1.0 eq) in the primary aprotic solvent (DCM or dioxane) in a flask at room temperature.
-
Base Preparation: In a separate vial, dissolve the hydroxide (NaOH or KOH, 3.0-5.0 eq) in a minimal amount of methanol.
-
Reaction: Add the methanolic hydroxide solution to the solution of the ester. The use of a largely non-aqueous medium prevents strong solvation of the hydroxide ions, creating highly reactive "naked" hydroxyl anions that can more easily attack the hindered carbonyl group. [17][18]4. Monitoring: Stir the reaction at room temperature for 1-6 hours. This method is often surprisingly rapid. [17]Monitor carefully by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Remove the organic solvent via rotary evaporation.
-
Acidification and Isolation: Acidify the remaining aqueous residue with 1M HCl to precipitate the product. Isolate by filtration, wash with water, and dry.
Comparative Analysis of Hydrolysis Conditions
| Parameter | Protocol 1 (NaOH/EtOH) | Protocol 2 (LiOH/THF) | Protocol 3 (NaOH/DCM) |
| Substrate Scope | Unhindered, standard esters | Sensitive or moderately hindered esters | Severely sterically hindered esters |
| Base | NaOH or KOH [19] | LiOH | NaOH or KOH |
| Solvent System | Protic (EtOH/H₂O) | Polar Aprotic/Protic (THF/H₂O) | Aprotic (DCM/MeOH) |
| Temperature | Reflux (80-100 °C) | Room Temp to 50 °C | Room Temperature |
| Reaction Time | 2 - 16 hours | 4 - 24 hours | 1 - 6 hours |
| Key Advantage | Cost-effective, scalable, robust | Mild conditions, high efficacy for certain substrates [13] | Rapidly hydrolyzes resistant esters [17] |
| Considerations | May not work for hindered esters; higher temp | THF is a peroxide former; LiOH is more expensive | Requires anhydrous conditions for best results |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Reaction time too short. 3. Substrate is sterically hindered. 4. Poor solubility. | 1. Increase equivalents of base (e.g., from 2.5 to 5.0 eq). 2. Extend reaction time and continue monitoring. 3. Switch to a more forceful protocol (e.g., Protocol 3). 4. Increase the proportion of organic co-solvent (THF, EtOH). |
| Low Yield | 1. Product is water-soluble. 2. Incomplete precipitation during workup. 3. Degradation of product (e.g., decarboxylation). | 1. After acidification, extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent. 2. Saturate the aqueous layer with NaCl (salting out) before extraction to reduce product solubility. 3. Perform the acidic workup at 0 °C and avoid using strong, concentrated acids. |
| Formation of Mono-ester Only | 1. Insufficient base used for full dihydrolysis. 2. Reaction stopped prematurely. | 1. Re-subject the isolated material to the reaction conditions with additional base. 2. Ensure sufficient equivalents of base (>2.2 eq) and reaction time are used for dihydrolysis. |
| Oily or Gummy Product | 1. Presence of inorganic salts. 2. Product has a low melting point. | 1. Wash the product thoroughly with copious amounts of cold water after filtration. 2. Attempt to crystallize the product from a suitable solvent system. |
Conclusion
The hydrolysis of this compound derivatives is a cornerstone transformation for accessing valuable carboxylic acid intermediates. A successful outcome hinges on a rational selection of reaction conditions tailored to the specific substrate. By understanding the underlying mechanism and considering factors such as steric hindrance, solubility, and the potential for side reactions, researchers can choose between robust, mild, or specialized protocols to achieve their synthetic goals efficiently and in high yield.
References
Sources
- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. savemyexams.com [savemyexams.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 14. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. A Detailed Look at Potassium Hydroxide vs Sodium Hydroxide [jamgroupco.com]
Application Notes and Protocols: Synthesis of Bioconjugates Containing a Pyrrole Moiety
Introduction
In the landscape of modern drug discovery and chemical biology, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—stands as a cornerstone technology. It enables the creation of novel molecular entities that combine the distinct properties of their components, such as the targeting specificity of an antibody with the cytotoxic potency of a small molecule drug. Within the vast arsenal of chemical scaffolds used in these endeavors, the pyrrole ring holds a place of distinction.[1][2][3] As an electron-rich, five-membered aromatic heterocycle, pyrrole is a "privileged scaffold" found in a multitude of life-critical molecules, including heme and chlorophyll, as well as numerous natural products and pharmaceuticals with a broad spectrum of biological activities.[2][4][5]
The deliberate synthesis of bioconjugates containing a pyrrole moiety is driven by the desire to harness these inherent biological activities.[6] Applications range from creating highly targeted anticancer agents, such as Antibody-Drug Conjugates (ADCs) with pyrrolobenzodiazepine (PBD) payloads, to developing sequence-specific DNA-binding agents for gene regulation.[7][8] Furthermore, conjugating biomolecules to pyrrole can enhance their therapeutic properties, such as improving hydrolytic stability or enabling novel mechanisms of action.[1]
This guide provides an in-depth exploration of the primary synthetic strategies for creating pyrrole-containing bioconjugates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to empower rational design and successful execution. We will delve into three robust and widely applicable methodologies: classic amide bond formation, chemoselective thiol-maleimide Michael addition, and bioorthogonal "click chemistry".
Core Synthetic Strategies
The choice of conjugation strategy is paramount and depends on the nature of the biomolecule, the desired linkage site, and the required stability of the final conjugate. Below, we detail three workhorse methodologies for forging a covalent bond between a pyrrole-containing molecule and a biological partner.
Strategy 1: Amide Bond Formation via Carboxyl-Amine Coupling
This is one of the most fundamental and reliable methods for bioconjugation. The strategy involves forming a stable amide bond by reacting a carboxylic acid group on one component with a primary amine (like the N-terminus of a peptide or the side chain of a lysine residue) on the other. The reaction requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group, thus making the carbonyl carbon susceptible to nucleophilic attack by the amine.
Causality and Mechanistic Insight: Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or uronium-based reagents like HBTU and PyBOP, are employed for this activation.[1] EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of NHS, this intermediate is rapidly converted to a more stable NHS-ester. The NHS-ester is less susceptible to hydrolysis in aqueous media than the O-acylisourea and reacts efficiently with primary amines to form the desired amide bond, releasing NHS as a byproduct.[9][10] This two-step activation (in the case of EDC/NHS) provides higher yields and cleaner reactions, which is critical when working with complex biomolecules.
Figure 1. General workflow for amide bond formation.
Protocol 1: Solid-Phase Synthesis of a Pyrrole-Peptide Conjugate
This protocol describes the conjugation of a pyrrole carboxylic acid to the N-terminus of a peptide synthesized on a solid support, adapted from methodologies described for peptide-based bioconjugates.[1] This approach is highly efficient as it allows for easy removal of excess reagents by simple washing steps.
Materials:
-
Rink Amide MBHA resin (solid support)
-
Fmoc-protected amino acids
-
Pyrrole-2-carboxylic acid (or other functionalized pyrrole acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
-
Kaiser test kit
-
Purification: Preparative RP-HPLC system
-
Analysis: LC-MS system
Step-by-Step Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Peptide Synthesis (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Self-Validation (Kaiser Test): Take a small sample of resin beads. A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.[1]
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (3 eq.) and DIPEA (9 eq.) in DMF for 5 minutes. Add this solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Self-Validation (Kaiser Test): A negative Kaiser test (colorless/yellow beads) indicates successful and complete coupling.[1]
-
Repeat: Repeat these deprotection and coupling steps for each amino acid in the peptide sequence.
-
-
Pyrrole Moiety Conjugation:
-
After the final amino acid has been added and its Fmoc group removed, perform the final coupling step using the desired pyrrole carboxylic acid.
-
Pre-activate the pyrrole carboxylic acid (3 eq.) with PyBOP (3 eq.) and DIPEA (9 eq.) in DMF. Add to the peptide-resin and agitate for 4-6 hours or overnight. Rationale: PyBOP is often used for coupling more challenging or sterically hindered acids like some heterocyclic scaffolds.[1]
-
Wash the resin extensively with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H2O) for 2-3 hours at room temperature. Causality: TFA cleaves the conjugate from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during this process.
-
Filter the resin and collect the filtrate. Precipitate the crude pyrrole-peptide conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude product.
-
-
Purification and Characterization:
| Parameter | Typical Value | Rationale / Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Standard loading for peptide synthesis. |
| Reagent Molar Excess | 3-5 equivalents | Drives the coupling reaction to completion. |
| Coupling Time | 2-4 hours | Sufficient for most standard amino acids. |
| Final Pyrrole Coupling | 4-12 hours | May require longer time due to different reactivity. |
| Cleavage Time | 2-3 hours | Ensures complete cleavage from resin. |
| Typical Purity (Post-HPLC) | >95% | Target purity for biological applications. |
Strategy 2: Thiol-Maleimide Michael Addition
This strategy is a cornerstone of modern bioconjugation, prized for its high chemoselectivity.[11] Maleimides react specifically with the sulfhydryl (thiol) group of cysteine residues under mild, near-neutral pH conditions (pH 6.5-7.5). At this pH, the thiol group is significantly more nucleophilic than the more abundant amine groups (e.g., lysine side chains), allowing for site-specific modification of proteins and peptides.[11]
Causality and Mechanistic Insight: The reaction is a Michael-type addition where the nucleophilic thiolate anion attacks one of the activated double bond carbons of the maleimide ring.[11] This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide linkage. A key consideration is the stability of this linkage. The thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation, or be susceptible to thiol exchange with other free thiols (e.g., glutathione) in a biological environment.[12][13] To address this, next-generation maleimides (e.g., N-phenyl maleimides) or alternative reagents that form more stable linkages have been developed.[12][14]
Figure 2. Workflow for thiol-maleimide conjugation.
Protocol 2: Labeling a Cysteine-Containing Protein with a Pyrrole-Maleimide
This protocol provides a general method for conjugating a maleimide-activated pyrrole derivative to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein (e.g., antibody fragment, enzyme)
-
Pyrrole-maleimide reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed. Rationale: Maintaining pH between 6.5-7.5 is critical for thiol selectivity. Degassing removes oxygen, which can oxidize thiols.
-
Optional Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent for maleimide: Anhydrous DMSO or DMF
-
Purification: Size-exclusion chromatography (SEC) desalting column or dialysis cassette
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Optional - Disulfide Reduction: If the target cysteine is in a disulfide bond, it must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: TCEP is preferred over DTT as it does not contain a thiol and does not need to be removed prior to adding the maleimide reagent. If DTT is used, it must be removed by dialysis or a desalting column before proceeding.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the pyrrole-maleimide reagent in anhydrous DMSO or DMF. This should be done immediately before use, as maleimides can hydrolyze in the presence of water.[12]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the pyrrole-maleimide stock solution to the stirring protein solution. Rationale: A molar excess ensures the reaction proceeds efficiently, but the optimal ratio should be determined empirically to avoid non-specific labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent like L-cysteine to a final concentration of ~10 mM to react with any unreacted maleimide reagent. Incubate for 15 minutes.
-
-
Purification:
-
Remove the excess, unreacted pyrrole-maleimide and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, the conjugate can be purified by dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the pyrrole moiety has a distinct absorbance) and by measuring the protein concentration (e.g., BCA assay).
-
Confirm the final conjugate mass and heterogeneity using mass spectrometry (e.g., ESI-MS).
-
| Parameter | Recommended Range | Rationale / Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity over amines.[11] |
| Maleimide:Protein Ratio | 5:1 to 20:1 | Empirically determined to balance efficiency and specificity. |
| Reaction Temperature | 4°C or Room Temp. | Lower temperature can reduce protein degradation. |
| Reaction Time | 1-4 hours | Typically sufficient for near-complete reaction. |
| Quenching | Recommended | Prevents further reaction during storage/analysis. |
Strategy 3: Bioorthogonal "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning their reactive groups do not interact with or interfere with native biological functionalities.[15] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable 1,2,3-triazole ring.[16]
Causality and Mechanistic Insight: This strategy requires one component (e.g., the pyrrole derivative) to be functionalized with an azide (-N₃) and the other (the biomolecule) with a terminal alkyne (-C≡CH), or vice versa. In the presence of a Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), the azide and alkyne "click" together. The reaction is extremely specific, proceeds under mild aqueous conditions, and is tolerant of nearly all other functional groups found in biology, making it exceptionally powerful for conjugating molecules in complex environments.[15][17] The resulting triazole linker is exceptionally stable, making it a permanent fixture in the final bioconjugate.
Figure 3. Reaction scheme for CuAAC "Click Chemistry".
Protocol 3: Synthesis of a Pyrrole-Biomolecule Conjugate via CuAAC
This protocol outlines a general procedure for conjugating an azide-functionalized pyrrole to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA, peptide)
-
Azide-functionalized pyrrole derivative
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
-
Catalyst Premix Components:
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water). Rationale: A copper-chelating ligand like THPTA or TBTA protects the biomolecule from copper-induced damage and enhances catalyst performance.
-
Reducing Agent: Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
-
Solvent for pyrrole-azide: DMSO
-
Purification: Appropriate method for the biomolecule (e.g., SEC, dialysis, HPLC)
Step-by-Step Methodology:
-
Prepare Reactants:
-
Dissolve the alkyne-modified biomolecule in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Dissolve the azide-functionalized pyrrole in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Set up the Reaction:
-
In a reaction vial, add the alkyne-biomolecule solution.
-
Add the azide-pyrrole stock solution to achieve a final molar excess of 10-50 fold over the biomolecule.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution and let it sit for 2-3 minutes.
-
Add the Catalyst Premix to the reaction vial. The final concentration of copper should be in the range of 0.1-1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction vial to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange.
-
-
Incubation:
-
Gently agitate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS if feasible.
-
-
Purification:
-
Once the reaction is complete, remove the copper catalyst and excess reagents. This is typically done using a size-exclusion desalting column for proteins or via precipitation/HPLC for smaller molecules. Dialysis against a buffer containing EDTA can also be used to chelate and remove residual copper.
-
-
Characterization:
-
Confirm successful conjugation using mass spectrometry to observe the mass addition corresponding to the pyrrole-azide moiety.
-
Assess purity using HPLC or SDS-PAGE (for proteins).
-
| Parameter | Recommended Value | Rationale / Notes |
| Reactant Ratio (Pyrrole:Biomolecule) | 10:1 to 50:1 | Drives the reaction to completion. |
| Final Copper Conc. | 100 - 1000 µM | Catalytic amount; higher concentrations risk protein damage. |
| Ligand:Copper Ratio | 5:1 | Protects biomolecule and stabilizes Cu(I). |
| Ascorbate Conc. | 1 - 5 mM | Acts as the reducing agent to generate and maintain Cu(I). |
| Reaction Time | 1-4 hours | CuAAC is typically very fast. |
References
- Ivanova, N., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
- Pereira, M. M., Pinto, S. M. A., & Dias, L. D. (2024). Synthesis of Pyrrol-based Bioconjugates: Perspectives and Applications. Routledge.
- Lerchen, H. G., et al. (2018). Antibody-Drug Conjugates with Pyrrole-Based KSP Inhibitors as the Payload Class. Angewandte Chemie International Edition.
- Pereira, M. M., et al. (n.d.). Synthesis of Pyrrol-based Bioconjugates. Apple Books.
- van der Meijden, M., et al. (2017). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. MDPI.
- Yoon, H. J., et al. (2010). Pyrrole-hyaluronic acid conjugates for decreasing cell binding to metals and conducting polymers. Biomaterials.
- Turcu, R. P., et al. (2009). Synthesis of new pyrrole-containing biomolecules as building blocks for functionalized polypyrroles in nanobiotechnology. Journal of Physics: Conference Series.
- Karsten, S., Nan, A., & Liebscher, J. (2012). Linking applicatory functions to the 3-position of pyrrole by click chemistry. ARKIVOC.
- Ghindilis, A. L., et al. (2005). Synthesis and characterization of a pyrrole-alginate conjugate and its application in a biosensor construction. Biomacromolecules.
- Christie, R. J., et al. (2019). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Bioconjugate Chemistry.
- Van Der Velden, J. L. J., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science.
- Singh, I., et al. (2024). Protein click chemistry and its potential for medical applications. Quarterly Reviews of Biophysics.
- Yoon, H. J., et al. (2010). Pyrrole-hyaluronic acid conjugates for decreasing cell binding to metals and conducting polymers. PubMed.
- Yamamoto, M., et al. (2013). Conjugation of peptide nucleic acid with a pyrrole/imidazole polyamide to specifically recognize and cleave DNA. Angewandte Chemie International Edition.
- Kumar, R., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record.
- Lerchen, H. G., et al. (2018). Antibody-drug conjugates with pyrrole-based KSP inhibitors as novel payload class. ResearchGate.
- Plesa, C., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Chen, Y. H., et al. (2019). Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journal of Organic Chemistry.
- Poirier, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry.
- Yamamoto, M., et al. (2013). Conjugation of Peptide Nucleic Acid with a Pyrrole/Imidazole Polyamide to Specifically Recognize and Cleave DNA. ResearchGate.
- Creative Diagnostics. (n.d.). Pyrrolobenzodiazepine ADCs: Redefining Precision Oncology Through DNA-Targeted Payloads. Creative Diagnostics.
- Bejan, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.
- Kumar, R., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record.
- Lerchen, H. G., et al. (n.d.). Antibody-Drug Conjugates With Pyrrole-Based KSP. Amanote Research.
- Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals.
- ResearchGate. (n.d.). Conjugated addition of pyrrole 1 to maleimides 2a and 2b at DES. ResearchGate.
- Wang, C., et al. (2018). An efficient and facile access to highly functionalized pyrrole derivatives. Beilstein Journal of Organic Chemistry.
- Med Chem 101. (n.d.). Click Chemistry. Med Chem 101.
- Bando, T., et al. (2006). Efficient DNA Alkylation by a Pyrrole-Imidazole CBI Conjugate with an Indole Linker: Sequence-Specific Alkylation with Nine-Base-Pair Recognition. Bioconjugate Chemistry.
- Bejan, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.
- Wurtz, N. R., & Dervan, P. B. (2000). Sequence specific alkylation of DNA by hairpin pyrrole-imidazole polyamide conjugates. Chemistry & Biology.
- Al-Warhi, T., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Current Organic Chemistry.
- Vasile, C. M., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health.
Sources
- 1. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety | MDPI [mdpi.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Sequence specific alkylation of DNA by hairpin pyrrole-imidazole polyamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole-hyaluronic acid conjugates for decreasing cell binding to metals and conducting polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a pyrrole-alginate conjugate and its application in a biosensor construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry – Med Chem 101 [medchem101.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic Substitution Reactions on the Diethyl 1H-pyrrole-2,4-dicarboxylate Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrrole Scaffold in Modern Chemistry
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Diethyl 1H-pyrrole-2,4-dicarboxylate, in particular, serves as a valuable and versatile building block in organic synthesis. Its polysubstituted nature and the presence of reactive ester functionalities make it an ideal starting material for the construction of more complex molecular architectures. This guide provides a detailed exploration of the electrophilic substitution reactions on the this compound ring, offering both mechanistic insights and practical, field-proven protocols for its functionalization.
Understanding the Reactivity of the this compound Ring
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density at the carbon atoms.[1][2] In an unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 and C5 (α) positions, as the resulting carbocation intermediate is better stabilized through resonance compared to attack at the C3 and C4 (β) positions.[3][4][5]
However, the reactivity and regioselectivity of electrophilic substitution are significantly influenced by the presence of substituents on the pyrrole ring. In the case of this compound, the two electron-withdrawing ester groups at positions 2 and 4 have a profound impact. These groups deactivate the pyrrole ring towards electrophilic attack by withdrawing electron density.[6] Consequently, harsher reaction conditions may be required compared to unsubstituted pyrrole.
The directing effect of these ester groups is paramount in determining the position of substitution. By withdrawing electron density, they render the adjacent positions less nucleophilic. Therefore, electrophilic attack is directed to the remaining available positions, namely C3 and C5.
Key Electrophilic Substitution Reactions and Protocols
This section provides detailed protocols for several key electrophilic substitution reactions on this compound. It is crucial to note that due to the deactivated nature of the ring, reaction conditions should be carefully controlled to achieve desired outcomes and minimize side reactions.
Nitration
Nitration of pyrroles requires mild conditions to prevent polymerization and decomposition, which are common issues with strong acidic mixtures like nitric acid and sulfuric acid.[7][8] A widely accepted method involves the use of nitric acid in acetic anhydride, which generates the less aggressive nitrating agent, acetyl nitrate.[9][10][11]
Protocol: Synthesis of Diethyl 5-nitro-1H-pyrrole-2,4-dicarboxylate
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid (>90%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in acetic anhydride (10 volumes).
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 volumes).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 5-nitro-1H-pyrrole-2,4-dicarboxylate.
Causality Behind Experimental Choices: The use of acetic anhydride as a solvent and reagent allows for the in situ formation of acetyl nitrate, a milder nitrating agent that is less likely to cause polymerization of the sensitive pyrrole ring.[8] The low reaction temperature is critical to control the exothermicity of the reaction and to improve the selectivity for mononitration.
Bromination
Halogenation of pyrroles is typically a facile reaction, but the high reactivity can lead to polysubstitution.[12] For a deactivated substrate like this compound, controlled monobromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[13]
Protocol: Synthesis of Diethyl 5-bromo-1H-pyrrole-2,4-dicarboxylate
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride or acetic acid (15 volumes).
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
If using acetic acid, pour the reaction mixture into ice-water and extract with dichloromethane. If using carbon tetrachloride, filter off the succinimide byproduct and wash the filtrate.
-
Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expertise & Experience: While both NBS and elemental bromine can be used, NBS is often preferred for its ease of handling as a solid and for providing a low, steady concentration of bromine, which can help to control the reaction and prevent over-bromination. The choice of solvent can also influence the reaction; acetic acid can facilitate the reaction but may require a more extensive workup.[13]
Friedel-Crafts Acylation
Friedel-Crafts acylation of pyrroles is generally challenging due to the propensity of the pyrrole ring to polymerize in the presence of strong Lewis acids.[14] For a deactivated substrate such as this compound, this reaction is even more difficult and may require forcing conditions or alternative catalytic systems.[1]
Protocol: Synthesis of Diethyl 5-acyl-1H-pyrrole-2,4-dicarboxylate (General Guidance)
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC. Gentle heating may be necessary for less reactive acylating agents.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Trustworthiness: The success of this reaction is highly dependent on the choice of Lewis acid and reaction conditions. Weaker Lewis acids like SnCl₄ or BF₃·OEt₂ may be less prone to cause polymerization but might not be sufficiently reactive for this deactivated substrate.[15] Careful optimization of the stoichiometry of the Lewis acid and the reaction temperature is crucial.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[16][17] The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively mild electrophile, which is advantageous for sensitive substrates like pyrroles.[4][18]
Protocol: Synthesis of Diethyl 5-formyl-1H-pyrrole-2,4-dicarboxylate
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq).
-
Cool the DMF to 0 °C in an ice bath and slowly add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCE to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the reaction is complete.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution.
-
Extract the product with DCM (3 x 20 volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield diethyl 5-formyl-1H-pyrrole-2,4-dicarboxylate.
Summary of Reaction Conditions
| Reaction | Electrophile/Reagent | Solvent | Temperature | Typical Position of Substitution |
| Nitration | HNO₃ / Acetic Anhydride | Acetic Anhydride | -10 to 0 °C | C5 |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄ or Acetic Acid | Room Temperature | C5 |
| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | Dichloromethane | 0 °C to RT | C5 |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | 1,2-Dichloroethane | 50-60 °C | C5 |
Conclusion
The electrophilic substitution of this compound provides a powerful avenue for the synthesis of a diverse range of functionalized pyrrole derivatives. While the electron-withdrawing ester groups deactivate the ring, they also provide a high degree of regiocontrol, directing substitution to the C3 and C5 positions. The protocols outlined in this guide, based on established principles of heterocyclic chemistry, offer a solid foundation for researchers to explore the rich chemistry of this important scaffold. As with any chemical transformation, careful optimization of reaction conditions is key to achieving high yields and purity.
References
- Filo. (2025, November 18). Write the mechanism of electrophilic substitution reaction of pyrrole.
- Salkeyeva, L. K., Pevzner, L. M., Vojtíšek, P., & Minayeva, Y. V. (2024, March 27). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY.
- Quora. (2016, January 29). Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole?
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.
- Quora. (2016, March 25). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?
- Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 63(3), 896-901.
- Química Orgánica. (n.d.). Nitration of pyrrole.
- Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
- Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole.
- Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily...
- ResearchGate. (2012, January 1). ChemInform Abstract: Friedel-Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
- ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
- Lu, G. F., Lin, W. S., Zhu, W. H., & Ou, Z. P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o2097.
- Ishida, T., Watanabe, S., Ohtaka, A., & Abe, H. (2017). Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. Chemical & pharmaceutical bulletin, 65(11), 1054–1057.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Química Orgánica. (n.d.). Halogenation and sulfonation of pyrrole.
- Wang, J. B., Zong, Q. S., Shen, J. J., Bi, C., & Wu, C. J. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88.
- ResearchGate. (2010, January 1). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
- Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids.
- MBB College. (n.d.). Reactions of Pyrrole.
- Brainly.in. (2022, April 8). (ii) Nitration of pyrrole gives.
- Organic Syntheses. (n.d.). 2,4-DIMETHYL-3,5-DICARBETHOXYPYRROLE.
- ResearchGate. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives.
- Chemistry Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole.
- Donnelly, J. A., & Fox, M. J. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1, (1), 171-176.
- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Chegg.com. (2021, July 15). Solved Nitration of pyrrole is best carried out.
- Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 7. mbbcollege.in [mbbcollege.in]
- 8. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 9. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 13. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 14. pyrrole nitration [quimicaorganica.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate
Answering the user's request.
Welcome to the technical support resource for the synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to understanding and overcoming these common obstacles, leveraging established chemical principles to ensure reproducible success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and adaptable method is a variation of the Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of an α-amino-ketone (or a precursor) with a β-ketoester. For this compound, the key precursors are typically derived from diethyl 1,3-acetonedicarboxylate and an aminating agent.
Q2: What are the primary starting materials for this synthesis?
The synthesis generally starts from readily available commercial reagents. The core components are:
-
Diethyl 1,3-acetonedicarboxylate: This molecule provides the C2, C3, and C4 atoms of the pyrrole ring and the ester group at the C2 position.
-
An α-amino carbonyl equivalent: This is often generated in situ. A common strategy involves the nitrosation of a β-ketoester like ethyl acetoacetate to form an oxime, which is then reduced to the reactive α-amino-β-ketoester.[1][3] This component provides the nitrogen atom and the C5 atom of the pyrrole ring.
-
Reducing Agent: Zinc dust is frequently used in combination with acetic acid to reduce the oxime intermediate to the amine in situ.[1][3]
Q3: Can you briefly explain the reaction mechanism?
The Knorr synthesis mechanism for this target molecule follows a logical sequence.[1][4] First, an α-amino-β-ketoester is generated in situ from the reduction of an α-oximino-β-ketoester. This amine then undergoes condensation with a β-ketoester (in this case, diethyl 1,3-acetonedicarboxylate). The resulting enamine intermediate cyclizes, followed by dehydration to form the aromatic pyrrole ring.
Q4: What are the typical yields one can expect?
Yields can vary significantly based on the purity of reagents, reaction scale, and adherence to optimal conditions. Reported yields for similar Knorr-type syntheses can range from moderate to good, often in the 45-65% range.[1] However, without careful optimization, yields can be substantially lower.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the likely causes?
A: This is the most common issue and can stem from several factors. Let's break down the most probable causes.
-
Cause A: Inefficient Generation of the α-Amino Ester Intermediate
-
The "Why": The Knorr synthesis relies on the in situ formation of a reactive α-amino-ketone from an oxime precursor.[1] This reduction step, typically using zinc dust in acetic acid, is critical. If the reduction is incomplete, there will be insufficient nucleophilic amine to react with the second keto-ester component, stalling the reaction.
-
The Solution:
-
Ensure Zinc Activation: Use fresh, high-purity zinc dust. If the zinc has been stored for a long time, it may have an oxide layer. You can briefly wash it with dilute HCl, followed by water, ethanol, and ether, and then dry it under a vacuum before use.
-
Control the Exotherm: The reduction of the oxime is exothermic.[1] Adding the zinc dust portion-wise while monitoring the internal temperature is crucial. A runaway reaction can lead to degradation of the sensitive amino-ester intermediate. Maintain the temperature as specified in the protocol, often with an ice bath for initial control.[3]
-
Sufficient Acetic Acid: Acetic acid is not just a solvent; it's a reactant in the reduction step. Ensure you are using a sufficient molar excess as it is consumed during the reaction.[1]
-
-
-
Cause B: Competing Side Reactions
-
The "Why": The starting materials and intermediates are prone to self-condensation and other side reactions. For instance, α-amino-ketones can self-condense if their concentration becomes too high or if they are not trapped by the other reactant quickly.[1] Furthermore, under strongly acidic conditions, 1,4-dicarbonyl compounds (which are formed as intermediates) can be driven to form furan derivatives instead of pyrroles.[5][6]
-
The Solution:
-
Maintain Weakly Acidic Conditions: While the reaction requires acid, excessively low pH (e.g., < 3) favors furan formation.[7] Using acetic acid as both the catalyst and solvent typically provides the optimal pH range.
-
Gradual Addition: Modern practice involves the gradual addition of the oxime solution and zinc dust to the solution of the other keto-ester.[1] This keeps the concentration of the highly reactive amino-ketone intermediate low at any given moment, favoring the desired intermolecular reaction over self-condensation.
-
-
-
Cause C: Purity of Starting Materials
-
The "Why": Impurities in the starting keto-esters, such as residual acids from their synthesis or degradation products from improper storage, can interfere with the reaction.[5][6] Water content can also be an issue, as it can affect the concentration of acetic acid and react with intermediates.
-
The Solution:
-
Purify Reagents: If you suspect contamination, distill the liquid keto-esters under reduced pressure before use.
-
Use Anhydrous Conditions (Where Appropriate): While some protocols use aqueous sodium nitrite, ensure subsequent steps are protected from excessive moisture.[3]
-
-
Problem 2: The reaction mixture turned into a dark, intractable tar.
Q: During the heating phase, my reaction mixture became very dark and viscous, making work-up impossible. What happened?
A: This is a classic sign of polymerization and/or degradation.
-
The "Why": Pyrroles, especially when crude and in an acidic environment, are highly susceptible to oxidation and acid-catalyzed polymerization.[8] Overheating the reaction mixture is a primary cause. The exothermic nature of the zinc reduction, if not controlled, can initiate this process.[1]
-
The Solution:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. Use an oil bath with a thermocouple for precise temperature regulation.
-
Inert Atmosphere: While not always required for Knorr synthesis, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative degradation, especially during prolonged heating.
-
Prompt Work-up: Once the reaction is complete (as determined by TLC), proceed with the work-up immediately. Do not let the crude reaction mixture sit for extended periods, especially while hot. Pouring the warm mixture into ice water, as described in many protocols, quickly quenches the reaction and precipitates the crude product, preventing further degradation.[3]
-
Problem 3: Difficulty with Product Purification
Q: I've isolated a crude solid, but it's a dark color, and I'm struggling to get a pure, crystalline product. How can I improve my purification?
A: Crude pyrroles are often colored due to highly conjugated polymeric impurities.[8] A systematic purification approach is necessary.
-
The "Why": The desired product is a solid, but the impurities formed during the reaction are often amorphous, colored, and may co-precipitate, hindering crystallization.
-
The Solution:
-
Thorough Washing: After filtering the crude product from the aqueous work-up, wash it thoroughly with cold water to remove inorganic salts (like zinc acetate) and residual acetic acid.
-
Recrystallization: This is the most effective method for purifying the product on a moderate scale.
-
Solvent Choice: An ethanol/water mixture is often effective.[3] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Decolorizing Carbon: If the hot solution is still highly colored, you can add a small amount of activated charcoal (Norit), keep the solution hot for a few minutes, and then filter it hot through a fluted filter paper or a pad of Celite to remove the charcoal and adsorbed impurities.[9] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
-
Column Chromatography: For smaller scales or very impure samples, flash column chromatography on silica gel is an excellent option. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar impurities will elute first, followed by your more polar product.
-
Visualized Experimental Workflow & Troubleshooting
Workflow Diagram
The following diagram illustrates the key stages of the this compound synthesis via the Knorr method.
Caption: General workflow for the Knorr synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting low yields in the Knorr pyrrole synthesis.
Quantitative Data Summary
The following table provides a starting point for reaction optimization. Exact quantities should be calculated based on the limiting reagent for your specific experiment.
| Parameter | Recommended Value/Range | Rationale & Citation |
| Reagent Stoichiometry | ||
| Ethyl Acetoacetate (for oxime) | 1.0 eq | Precursor for the α-amino ester. |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 eq | Ensures complete nitrosation of the first equivalent of ketoester.[3] |
| Diethyl 1,3-acetonedicarboxylate | 1.0 eq | The second component in the condensation reaction. |
| Zinc Dust | 2.0 - 2.5 eq | A molar excess is required for the complete reduction of the oxime.[1] |
| Reaction Conditions | ||
| Nitrosation Temperature | 0 - 10 °C | Prevents decomposition of nitrous acid and minimizes side reactions.[3] |
| Reduction/Condensation Temp. | Heat to 100 - 110 °C | Thermal energy is required to drive the condensation and cyclization/dehydration steps.[3] |
| Reaction Time (Heating) | 1 - 2 hours | Should be monitored by TLC to determine completion. |
| Solvent | Glacial Acetic Acid | Acts as a solvent and a catalyst/reagent.[1] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and perform all operations in a certified chemical fume hood.
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established Knorr synthesis procedure.[3]
-
Oxime Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, add diethyl 1,3-acetonedicarboxylate (1.0 eq) and glacial acetic acid (approx. 2-3 mL per gram of ketoester).
-
Cool the vigorously stirred solution to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water (e.g., 1.5 mL per gram of NaNO₂).
-
Slowly add the sodium nitrite solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C. The addition may take 15-20 minutes.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the α-oximino ester.
-
-
Reduction and Knorr Condensation:
-
To the oxime solution, add a second equivalent of diethyl 1,3-acetonedicarboxylate (1.0 eq).
-
Begin adding zinc dust (2.2 eq) in small portions over 15-20 minutes. The reaction is exothermic; use the ice bath to maintain the temperature below 40 °C during the initial addition.
-
Once all the zinc has been added, remove the ice bath. Equip the flask with a reflux condenser.
-
Heat the reaction mixture in an oil bath to 100-110 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool slightly until it is still warm but manageable.
-
Pour the warm slurry into a large beaker containing 5-6 times its volume of crushed ice and water.
-
Stir the resulting mixture vigorously for 30-60 minutes to allow the crude product to precipitate fully.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Press the solid as dry as possible on the filter. The crude, damp solid can now be taken for purification.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of 85-95% ethanol to the flask, just enough to create a slurry.[3]
-
Heat the mixture on a hot plate with stirring until it begins to boil. Add more hot ethanol in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
-
(Optional: If the solution is highly colored) Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5 minutes.
-
Filter the hot solution through a pre-warmed filter funnel (with fluted filter paper) into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Determine the melting point and acquire spectroscopic data (¹H NMR, ¹³C NMR) to confirm the structure and purity.
References
- Knorr pyrrole synthesis - Wikipedia. [Link]
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
- 4.2.3.3.
- Knorr Pyrrole Synthesis | Organic Chemistry - YouTube. [Link]
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxyl
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
- Hantzsch pyrrole synthesis - Wikipedia. [Link]
- 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
- Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. [Link]
- A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates - ResearchG
- The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. [Link]
- (PDF)
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review)
- Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Link]
- (PDF)
- 54 ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS Dmitrii A. Shabalin, Elena Yu. Schmidt and Bo. [Link]
- Hantzsch Synthesis of Pyrrole - YouTube. [Link]
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrroles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during the synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate and related structures.
General Troubleshooting & FAQs
This section addresses broad challenges that can arise during pyrrole synthesis, irrespective of the specific named reaction employed.
Q1: My final pyrrole product is dark and oily, not the expected crystalline solid. What is the likely cause?
A1: It is common for crude pyrrole products to be dark. Pyrroles are electron-rich aromatic compounds, making them highly susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[1] This degradation leads to the formation of colored, often polymeric, impurities. The primary goal of purification is to remove these byproducts. Throughout your synthesis and purification, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from direct light.[1]
Q2: My reaction yield is consistently low, and I have a complex mixture of products. What are the first things I should check?
A2: Low yields and complex product mixtures in pyrrole syntheses often stem from a few key factors[2]:
-
Purity of Starting Materials: Impurities in reagents can initiate unwanted side reactions.[3] Always use freshly purified starting materials. For instance, pyrrole itself should be freshly distilled before use in subsequent reactions.[4]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that must be carefully optimized.[2][3] Many pyrrole syntheses, like the Knorr synthesis, are exothermic, and poor temperature control can lead to byproduct formation.[5]
-
Stoichiometry: Incorrect reactant ratios can lead to the incomplete conversion of the limiting reagent and the presence of excess starting materials in the crude product.[2]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. The use of dry solvents and an inert atmosphere can be crucial for success.[2]
Q3: How should I properly store my purified this compound?
A3: Due to its sensitivity, the purified pyrrole should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable) in a tightly sealed container.[1] To prevent degradation from light, the container should be wrapped in aluminum foil or be made of amber glass.[1][3]
Knorr Pyrrole Synthesis: A Focus on Impurities
The Knorr synthesis is a cornerstone method for preparing substituted pyrroles like this compound. It involves the reaction of an α-amino-ketone with a β-ketoester.[5][6] However, the in situ generation of the unstable α-amino-ketone is a primary source of impurities.
Q4: I'm performing a Knorr synthesis. What are the most probable impurities I will encounter?
A4: The Knorr synthesis, while robust, can generate several characteristic impurities.
-
Unreacted Starting Materials: Incomplete reaction will leave behind the starting β-ketoester (e.g., ethyl acetoacetate) and the α-amino-ketone precursor, which is typically an α-oximino-β-ketoester.
-
Self-Condensation Products: The α-amino-ketone intermediate is highly reactive and prone to self-condensation, which is a major pathway for byproduct formation and yield loss.[5] This is why it is almost always generated in situ.
-
Products of Incomplete Cyclization/Dehydration: The mechanism involves several steps, including enamine formation, cyclization, and a final dehydration to form the aromatic ring.[7] Intermediates from any of these steps can persist as impurities if the reaction conditions are not optimal for driving the reaction to completion.
-
Oxidized/Polymeric Species: As mentioned, the pyrrole product itself is susceptible to oxidation, leading to colored impurities.[1][8]
-
Residual Reagents: Zinc dust and acetic acid are commonly used in the reductive step to form the α-amino-ketone.[5][9] Residual acetic acid can be a stubborn impurity to remove and can contribute to product degradation over time.
Knorr Synthesis: Impurity Formation Pathway
The following diagram illustrates the Knorr synthesis pathway, highlighting the stages where key impurities can arise.
Caption: Knorr synthesis pathway and common impurity formation points.
Q5: My Paal-Knorr synthesis is yielding a furan byproduct. How can this be avoided?
A5: While your target is this compound, it's important to be aware of side reactions from related syntheses. The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine, is notorious for producing furan byproducts.[2] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[2] To suppress this side reaction, it is critical to control the acidity. The reaction should be run under neutral or weakly acidic conditions.[10] Using strong acids (pH < 3) or amine hydrochloride salts will favor the formation of furans.[10]
Purification and Mitigation Strategies
Q6: What is the most effective method for purifying the crude this compound?
A6: A multi-step approach is often best.
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Pouring the warm reaction mixture into ice water helps precipitate the crude product and remove water-soluble reagents like zinc acetate.[9] Washing with a dilute base (e.g., sodium bicarbonate solution) can help remove residual acetic acid.[4]
-
Recrystallization: This is the most common and effective technique for purifying the product on a moderate to large scale.[1] Ethanol (typically 85-95%) is an excellent solvent for this purpose.[9] The process involves dissolving the crude solid in a minimum amount of hot ethanol, filtering the hot solution to remove insoluble impurities (like zinc dust), and then allowing the solution to cool slowly to induce crystallization.[9]
-
Column Chromatography: For small-scale purifications or to remove very closely related impurities, flash column chromatography is the method of choice.[1] A silica gel stationary phase with a solvent system like hexane/ethyl acetate is typically effective.
Table 1: Troubleshooting Guide for Knorr Synthesis
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield, Dark Product | Reaction temperature too high, causing decomposition and polymerization. | The reaction is exothermic.[5] Maintain strict temperature control, especially during the addition of zinc dust. Use an ice bath to keep the internal temperature below a specified limit (e.g., 10°C during oxime formation, and moderate cooling during zinc addition).[9] |
| Significant Unreacted Starting Material | Incorrect stoichiometry or insufficient reaction time/temperature. | Ensure precise measurement of all reagents. After the initial exothermic phase, heat the reaction (e.g., 100-110°C) for a sufficient duration (e.g., 1 hour) to drive the cyclization and dehydration to completion.[9] |
| Product is difficult to crystallize | Presence of oily impurities; residual solvent (acetic acid). | Perform a thorough workup, including a basic wash to remove acetic acid. If recrystallization fails, attempt purification via column chromatography. |
| Final product darkens over time | Oxidation and/or polymerization upon exposure to air and light. | Store the purified product under an inert atmosphere (N₂ or Ar), protected from light, and at low temperature (-20°C).[1][3] |
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A systematic workflow for troubleshooting pyrrole synthesis.
References
- Common side reactions in the synthesis of substituted pyrroles and their avoidance. (n.d.). Benchchem.
- What are the challenges in the synthesis and application of pyrrole? (2025). BIOSYNCE.
- Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. (2020). Books.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Everything Needed to Know: Knorr Synthesis of Pyrrole. (2022). Echemi.
- Knorr pyrrole synthesis. (n.d.). Wikipedia.
- Knorr pyrrole synthesis. (n.d.). Grokipedia.
- Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. (n.d.). Benchchem.
- 2,4-dimethylpyrrole. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Troubleshooting foaming during Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole synthesis
Welcome to the technical support guide for the synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole. This document provides in-depth troubleshooting advice, focusing on the common, yet often undocumented, issue of reaction foaming. Our goal is to equip you with the foundational knowledge and practical protocols to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for this synthesis?
The synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole is typically achieved via the Knorr pyrrole synthesis. This classic method involves the condensation of an α-amino-β-ketoester with a β-ketoester. In this specific case, two equivalents of ethyl acetoacetate are used. One equivalent is nitrosated and reduced in situ to form diethyl aminomalonate (or a similar α-amino-β-ketoester), which then reacts with a second equivalent of ethyl acetoacetate in the presence of an acid catalyst, commonly glacial acetic acid.
The general workflow for this synthesis can be visualized as follows:
Caption: Knorr Synthesis Workflow.
Q2: My reaction is foaming excessively. What are the primary causes?
Foaming is a physical phenomenon where gas is trapped within a liquid matrix, creating a stable froth. In this synthesis, it is almost always a symptom of an underlying chemical or mechanical issue. The primary causes can be broken down into three categories:
-
Gas Evolution: An unexpected or uncontrolled side reaction is producing non-condensable gases (e.g., CO, CO₂, N₂). This is often linked to impurities in the starting materials or thermal decomposition.
-
Lowered Surface Tension: The presence of impurities can act as surfactants, reducing the surface tension of the reaction mixture and stabilizing foam.
-
Mechanical Issues: Improper process control, such as excessive agitation or localized superheating, can introduce gas and promote foaming.
Use the following decision tree to diagnose the potential root cause of foaming in your experiment:
Caption: Foaming Troubleshooting Decision Tree.
Q3: How can I proactively prevent foaming before starting the synthesis?
Proactive control is the most effective strategy. Foaming is much easier to prevent than to control once it has begun. We recommend implementing the following pre-reaction checklist.
Table 1: Pre-Reaction Checklist for Foam Prevention
| Category | Checkpoint | Rationale |
| Reagents | Use freshly prepared or purified diethyl aminomalonate. | Impurities from the reduction step can be a major source of gas evolution. |
| Verify purity of ethyl acetoacetate and glacial acetic acid. | Water content can alter the reaction kinetics and solubility profile. | |
| Degas solvents if necessary. | Dissolved atmospheric gases can come out of solution upon heating, initiating foaming. | |
| Glassware | Ensure all glassware is scrupulously clean and dry. | Particulate matter can act as nucleation sites for bubbles. |
| Use a reaction vessel that is no more than 50% full. | Provides adequate headspace to contain any minor foaming or vigorous boiling. | |
| Setup | Use an oil bath for heating instead of a heating mantle. | Provides uniform, gentle heating and prevents localized superheating. |
| Position the stirrer for efficient mixing without creating a deep vortex. | A vortex introduces atmospheric gases directly into the reaction mixture. | |
| Include a gas outlet (e.g., condenser with drying tube). | Prevents pressure buildup which can exacerbate foaming. |
Q4: Foaming has already started in my reaction. What are the immediate corrective actions?
If foaming begins, act quickly but calmly. The goal is to stabilize the reaction without compromising the synthesis.
Emergency Protocol:
-
Reduce Agitation: Immediately decrease the stirring speed. If a vortex is present, eliminate it.
-
Remove Heat: Temporarily lower or remove the heat source to decrease the reaction rate and boiling.
-
Mechanical Disruption: In some cases, a gentle jet of an inert gas (Argon or Nitrogen) across the surface of the foam can help break the bubbles.
-
Consider an Anti-foaming Agent (Last Resort): The addition of an anti-foaming agent can be effective, but it is also an impurity. Use the minimum amount necessary.
Table 2: Comparison of Anti-foaming Agents
| Agent Type | Example | Mechanism of Action | Pros | Cons |
| Silicone-based | Polydimethylsiloxane (PDMS) | Low surface tension; insoluble, spreads at the liquid-gas interface to rupture bubbles. | Highly effective in small amounts. | Can be difficult to remove during workup; may interfere with downstream applications. |
| Organic (Non-silicone) | Fatty Alcohols (e.g., Octanol) | Insoluble, surface-active molecules that disrupt the stabilizing surfactant layer. | Easier to remove via distillation or extraction. | Less effective than silicone oils; may be required in larger quantities. |
Q5: Could the quality of my starting materials be the root cause? How do I test them?
Absolutely. The Knorr synthesis is sensitive to the purity of the starting materials.
-
Diethyl Aminomalonate: This reagent is often prepared immediately before use by the reduction of the corresponding oximino or nitroso derivative. Incomplete reduction or residual reagents from this step are a common source of problems. It is recommended to use this reagent as soon as it is prepared.
-
Ethyl Acetoacetate (EAA): Commercial EAA exists as a keto-enol tautomeric mixture. While this is expected, it can also contain acidic impurities from its synthesis. A simple purity check can be performed by measuring its refractive index (n²⁰/D should be approximately 1.419). For more rigorous analysis, GC-MS is recommended to identify any volatile impurities. A simple acid-base titration can also quantify acidic content.
Detailed Experimental Protocols
Protocol 1: Optimized Low-Foaming Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole
This protocol incorporates best practices to minimize the risk of foaming.
Materials:
-
Ethyl acetoacetate (high purity): 26.0 g (0.2 mol)
-
Sodium nitrite (NaNO₂): 7.0 g (0.1 mol)
-
Glacial acetic acid: 60 mL
-
Zinc dust: 15 g
-
Ethanol (95%) for recrystallization
-
Reaction vessel (e.g., 500 mL 3-neck round-bottom flask)
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Oil bath
Procedure:
-
Setup: Assemble the reaction flask with the mechanical stirrer, condenser, and dropping funnel in an oil bath.
-
Initial Charge: Add 13.0 g (0.1 mol) of ethyl acetoacetate and 20 mL of glacial acetic acid to the flask. Begin gentle stirring.
-
Nitrosation: Dissolve 7.0 g of sodium nitrite in 15 mL of water and add this solution dropwise to the stirred mixture, maintaining the temperature below 10 °C using an ice bath. This step forms the oximino intermediate.
-
Reduction to Aminoester: To the cold mixture, add another 40 mL of glacial acetic acid. Then, add 15 g of zinc dust in small portions, keeping the temperature below 40 °C. This in situ reduction forms the diethyl aminomalonate. Stir for an additional 30 minutes after the final zinc addition.
-
Condensation: Add the second portion of ethyl acetoacetate (13.0 g, 0.1 mol) to the reaction mixture.
-
Controlled Heating: Slowly heat the mixture in the oil bath to a gentle reflux (approximately 100-110 °C). This is a critical step. Avoid rapid heating which can cause bumping and foaming. Maintain a gentle reflux for 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of cold water while stirring.
-
Isolation: The product will precipitate as a white solid. Allow it to stand for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with water, and air dry.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole.
References
- Knorr, L. (1884), Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17: 1635-1642. [Link]
- Organikum (2015), Organikum: Organisch-chemisches Grundpraktikum. Wiley-VCH. [Link]
Technical Support Center: Optimizing Pentasubstituted Pyrrole Synthesis
Welcome to the technical support center for the synthesis of pentasubstituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these highly valuable heterocyclic scaffolds. Pyrroles are core motifs in numerous pharmaceuticals, natural products, and functional materials, but achieving high yields and purity, especially with full substitution, can be challenging.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles in your synthetic workflow.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various synthetic routes for pentasubstituted pyrroles.
Q1: My reaction is resulting in a low yield or a complex mixture of products. What are the first things I should investigate?
A1: Low yields and complex product mixtures are common challenges in organic synthesis and often point to a few key areas.[3][4] A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in reactants, such as residual solvents or byproducts from their synthesis, can introduce competing side reactions.[3][5] It is highly recommended to use freshly purified reagents. For example, 1,4-dicarbonyl compounds used in Paal-Knorr synthesis should be purified by distillation or recrystallization if their purity is questionable.[5]
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent, directly impacting your yield.[3] Carefully check your calculations and measurements. In many cases, using a slight excess (1.1–1.5 equivalents) of one reactant, typically the amine, can drive the reaction to completion.[5]
-
Atmospheric Conditions: Certain pyrrole syntheses are sensitive to moisture or oxygen.[3] The use of dry solvents and conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be essential to prevent unwanted side reactions or degradation of reagents and products.[3]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are interdependent and must be optimized for your specific substrates.[3] What works for one set of reactants may not be optimal for another. Continuous monitoring via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[5]
Troubleshooting Workflow: Low Yields
Below is a systematic workflow to diagnose and resolve low-yield issues in your pentasubstituted pyrrole synthesis.
Caption: A flowchart for troubleshooting low yields.
Method-Specific Troubleshooting Guides
While general principles apply, specific synthetic methods have their own unique challenges. Here we focus on common routes to highly substituted pyrroles.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole synthesis.[6][7][8] However, its success is highly dependent on controlling the reaction conditions.
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?
A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis and arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[3] The key to suppressing this pathway is meticulous control over the reaction's acidity.
-
Causality: In the presence of a strong acid (pH < 3), the protonation of a carbonyl group is followed by an attack from the enol of the other carbonyl, leading to a hemiacetal intermediate that quickly dehydrates to form the stable furan ring.[6][7][8] The pyrrole synthesis pathway requires the amine to act as the primary nucleophile.
-
Solution: Conduct the reaction under neutral or weakly acidic conditions.[6] The addition of a weak acid, like acetic acid, is often sufficient to catalyze the desired pyrrole formation without significantly promoting furan synthesis.[5][6] Avoid using strong mineral acids or amine hydrochloride salts, which lower the pH too drastically.[6]
Competing Pathways in Paal-Knorr Synthesis
Caption: The effect of pH on Paal-Knorr reaction products.
Q3: My Paal-Knorr reaction is sluggish or stalls completely, especially with less nucleophilic amines. How can I drive it to completion?
A3: The nucleophilicity of the amine is a key driver of the reaction. Electron-deficient aromatic amines or sterically hindered amines can react very slowly.
-
Catalyst Choice: While acetic acid is standard, certain Lewis acids can significantly accelerate the reaction under milder conditions. Catalysts like Sc(OTf)₃ or Bi(NO₃)₃ have been shown to be effective.[9] Iron(III) chloride is another practical and economical choice that works well even in aqueous media.[10]
-
Temperature and Reaction Time: For less reactive substrates, increasing the reaction temperature is a common strategy.[5] However, this must be balanced against the potential for thermal degradation of starting materials or products.[5] Microwave-assisted heating is an excellent alternative, as it can dramatically reduce reaction times from hours to minutes and often improves yields.[5]
-
Solvent Choice: While traditional solvents like ethanol or toluene are common, exploring solvent-free conditions or using water at elevated temperatures can be highly effective and aligns with green chemistry principles.[9][11]
| Parameter | Standard Condition | Optimization Strategy for Sluggish Reactions | Rationale |
| Catalyst | Acetic Acid | Use a Lewis Acid (e.g., Sc(OTf)₃, FeCl₃)[9][10] | Enhances the electrophilicity of the carbonyl carbons, facilitating attack by weaker nucleophiles. |
| Temperature | 60-80 °C | Increase temperature or use microwave irradiation[5] | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Solvent | Ethanol, Toluene | Solvent-free or water at high temp[9][11] | Increases reactant concentration and can alter reaction kinetics favorably. |
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[12][13] A primary challenge is managing chemoselectivity.
Q4: I am observing significant byproduct formation in my Hantzsch synthesis. How can I improve the chemoselectivity for the desired pyrrole?
A4: The Hantzsch synthesis involves several sequential steps, and side reactions can occur at each one. The key is to control the order of bond formation.
-
Causality & Mechanism: The reaction begins with the formation of an enamine from the β-ketoester and the amine.[12] This enamine then acts as the nucleophile, attacking the α-haloketone. A common side reaction is the direct reaction of the amine with the α-haloketone (N-alkylation) or self-condensation of the α-haloketone.[14]
-
Solution: Control the Sequence:
-
Pre-form the Enamine: Mix the β-ketoester and the primary amine in the solvent first and stir at room temperature for a short period (e.g., 30 minutes) to allow for enamine formation.[14]
-
Slow Addition of the Electrophile: Add the α-haloketone solution slowly (dropwise) to the pre-formed enamine mixture. This maintains a low concentration of the α-haloketone, minimizing its self-condensation or direct reaction with any remaining free amine.[14]
-
-
Reaction Conditions:
Multicomponent Reactions (MCRs)
MCRs are highly efficient for building molecular complexity and are excellent for synthesizing pentasubstituted pyrroles in a single step.[15][16] However, optimizing these complex transformations can be intricate.
Q5: My multicomponent reaction for pentasubstituted pyrrole synthesis is not working as reported. What are the most sensitive parameters?
A5: The success of an MCR often hinges on the precise sequence of intermediate formation and the solvent environment.
-
Order of Addition: In many MCRs, the order in which reactants are added is critical.[16] This is because certain intermediates must be formed first to channel the reaction down the desired pathway. For a reported catalyst-free, four-component reaction, a sequential addition of reactants was found to be crucial for achieving a clean product and optimal yield.[16]
-
Solvent Effects: The solvent plays a significant role beyond just dissolving the reactants; it can influence reaction rates and the stability of key intermediates.[1] In a study on a four-component synthesis, ethanol was found to be the optimal solvent compared to methanol, acetonitrile, or DMF, highlighting the sensitivity of the reaction to the medium.[16]
-
Temperature Profile: Some MCRs benefit from a gradient temperature profile. For instance, in the synthesis of certain pyrrole-based porous organic polymers, the reaction mixture was heated sequentially at 40°C, 80°C, 120°C, and 160°C, each for 24 hours.[17] This staged heating can be crucial for managing different activation energy barriers for the various steps in the cascade.
Experimental Protocols
Protocol 1: General Procedure for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a pentasubstituted pyrrole via the Paal-Knorr reaction.[5]
-
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.
-
Use a fresh, high-purity primary amine.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1–1.5 eq).
-
Add the chosen solvent (e.g., ethanol or acetic acid).
-
Add the selected catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid like FeCl₃).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60–80 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[18]
-
Protocol 2: Chemoselective Hantzsch Pyrrole Synthesis
This protocol is designed to minimize byproduct formation by controlling the reaction sequence.[14]
-
Enamine Formation:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Controlled Addition:
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes using a dropping funnel.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.
-
References
- Dahiya, R. et al. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method.
- Wikipedia. Paal–Knorr synthesis.
- Johnson, J. B., & Biscoe, M. R. (2012). Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions. PubMed Central.
- Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
- Wang, L., et al. (2021). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. PubMed Central.
- NIH. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- Wikipedia. Hantzsch pyrrole synthesis.
- Semantic Scholar. Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides.
- Organic Chemistry Portal. Van Leusen Reaction.
- Royal Society of Chemistry. Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions.
- Journal of Thermal Analysis and Calorimetry. Optimization of Polypyrrole Chemical Synthesis by Heat Flow Reaction Calorimetry.
- Organic Chemistry Portal. Pyrrole Synthesis.
- Trautwein, A. W., et al. (1998). Hantzsch pyrrole synthesis on solid support. PubMed.
- Lemrová, B., et al. (2022). Efficient synthesis of pentasubstituted pyrroles via intramolecular C-arylation. PubMed.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
- NIH. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction.
- ResearchGate. Hantzsch pyrrole synthesis | Request PDF.
- Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References.
- Bohrium. solvent-free-synthesis-of-pyrroles-an-overview.
- ResearchGate. (PDF) The Hantzsch pyrrole synthesis.
- ResearchGate. Optimization of reaction conditions | Download Table.
- Reddit. What are some common causes of low reaction yields?.
- Taylor & Francis Online. Full article: Synthesis of highly substituted pyrroles using ultrasound in aqueous media.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Solvent‐Free Synthesis of Pyrroles: An Overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Preventing oxidation and polymerization of pyrrole compounds
## Technical Support Center: Pyrrole Compound Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling pyrrole and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the rationale behind them. Pyrrole's inherent reactivity makes it a powerful scaffold in medicinal chemistry and materials science, but this same reactivity also presents significant challenges in terms of stability.[1][2][3] This guide will equip you with the knowledge to anticipate and prevent the common pitfalls of pyrrole oxidation and polymerization, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with pyrrole compounds.
Problem 1: My freshly distilled pyrrole is rapidly turning yellow/brown/black.
-
Probable Cause: This discoloration is a classic sign of oxidative polymerization.[4] Pyrrole is highly susceptible to attack by atmospheric oxygen, which initiates a chain reaction leading to the formation of colored oligomers and polymers.[4][5] This process can be accelerated by light and heat.[6][7][8]
-
Immediate Actions:
-
Inert Atmosphere: Immediately place the compound under an inert atmosphere, such as in a glovebox or a desiccator flushed with argon or nitrogen.[4][6][9]
-
Light Protection: Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.[4][6][7]
-
Solvent Degassing: If the pyrrole is in solution, ensure the solvent is deoxygenated by sparging with an inert gas or by using freeze-pump-thaw cycles.[4][9][10]
-
-
Long-Term Solutions:
-
Storage: For long-term storage, keep pyrrole and its derivatives under an inert atmosphere at low temperatures, such as -20°C or even -80°C, to minimize thermal and oxidative degradation.[4][11]
-
Antioxidants: For solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered if it doesn't interfere with subsequent reactions.[4]
-
Problem 2: During an acid-catalyzed reaction, my mixture turned into a black, insoluble tar.
-
Probable Cause: You've encountered rapid, uncontrolled acid-catalyzed polymerization.[12] Pyrrole is an electron-rich aromatic compound, and under acidic conditions, the ring becomes protonated.[8][12] This disrupts the aromaticity, making the protonated pyrrole a potent electrophile that is readily attacked by neutral pyrrole molecules, initiating polymerization.[12]
-
Solutions:
-
N-Protection: The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc).[12][13] This reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.[12]
-
Optimize Conditions: If N-protection is not feasible, drastically lower the reaction temperature (e.g., to -78°C) before and during the slow, dropwise addition of acid.[12] This helps to control the reaction rate and avoid localized high concentrations of acid.[12]
-
Problem 3: My reaction yield is low, and TLC analysis shows a streak of baseline material.
-
Probable Cause: This often indicates slow degradation of your starting material or product throughout the reaction, likely due to residual oxygen or acidic impurities. The baseline streak on the TLC plate is characteristic of polymeric byproducts.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure your pyrrole starting material is freshly distilled to remove any existing oligomers or oxidized impurities.[5][14]
-
Degas Solvents: Thoroughly degas all solvents immediately before use.[9][10][15] Common methods include bubbling an inert gas like nitrogen or argon through the solvent for 20-30 minutes or performing several freeze-pump-thaw cycles for more sensitive reactions.[10][16]
-
Inert Atmosphere Techniques: Conduct the entire reaction under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[9][17]
-
Visualizing the Problem: Mechanisms of Degradation
To effectively prevent these issues, it's crucial to understand the underlying chemical mechanisms.
Caption: Pathways of Pyrrole Degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pyrrole?
A: Pyrrole should be stored in a tightly sealed container, protected from light and air.[6][7] It is best stored under an inert atmosphere (nitrogen or argon) at a recommended temperature of 2-8 °C. For extended periods, freezing at -20°C to -80°C can effectively halt polymerization.[11]
Q2: How can I purify pyrrole that has started to darken?
A: The most common and effective method for purifying pyrrole is distillation immediately before use.[5][14] Distillation at reduced pressure is often employed to lower the boiling point and minimize thermal degradation.[18] It's also possible to treat the crude pyrrole with an acid or an activated carboxylic acid derivative before distillation to remove impurities.[18][19]
Q3: Are N-substituted pyrroles more stable?
A: Yes, in general, N-substituted pyrroles tend to be more stable.[20] Attaching an electron-withdrawing group to the nitrogen atom decreases the electron density of the ring, making it less susceptible to oxidation and acid-catalyzed polymerization.[12][13] However, the stability also depends on the nature of the substituent.
Q4: Can I use antioxidants to stabilize my pyrrole compound?
A: Yes, for pyrrole compounds in solution, adding a radical scavenger like butylated hydroxytoluene (BHT) can inhibit oxidative polymerization.[4] However, you must first verify that the antioxidant will not interfere with your intended reaction or application. Some pyrrole derivatives themselves have been shown to possess antioxidant properties.[2][21][22][23]
Q5: What is the best way to handle air-sensitive reagents when working with pyrroles?
A: The two primary methods for creating an inert atmosphere are using a Schlenk line or a glovebox.[9] A Schlenk line allows for the removal of air from a reaction flask and replacement with an inert gas.[9] A glovebox provides a completely sealed, inert environment for handling highly sensitive compounds.[9]
Experimental Protocols
Protocol 1: Degassing a Solvent with an Inert Gas
This is a quick and effective method for removing dissolved oxygen from solvents.[10][16]
-
Place the solvent in a flask with a sidearm or a two-neck flask.
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent for at least 20-30 minutes. The time may need to be extended for larger volumes of solvent.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Caption: Workflow for Solvent Degassing.
Protocol 2: N-Protection of Pyrrole with a Tosyl Group
This protocol provides a robust method to protect the pyrrole nitrogen, enhancing its stability towards acidic conditions.[12]
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0°C.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the N-tosylpyrrole by column chromatography.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), -20°C to -80°C (long-term)[11] | Reduces the rate of thermal degradation and polymerization. |
| Storage Atmosphere | Inert gas (Nitrogen or Argon)[6] | Prevents oxidation by atmospheric oxygen.[6] |
| Light Conditions | Amber vials or protection from light[4][6][7] | Light can catalyze the polymerization of pyrrole.[8] |
| Handling | Under inert atmosphere (Glovebox or Schlenk line)[9] | Minimizes exposure to air and moisture.[6] |
| Solvent Purity | Use freshly distilled and degassed solvents[9][14] | Removes dissolved oxygen and other impurities that can initiate degradation. |
References
- Material Safety Data Sheet - Pyrrole, 99%. Cole-Parmer.
- Morimoto, S., et al. (1999). Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction. Journal of Agricultural and Food Chemistry, 47(9), 3785-3791.
- Li, Y., & Qian, R. (2001). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. The Journal of Physical Chemistry B, 105(33), 7939-7946.
- Chattopadhyay, S., & Bhowmick, A. K. (2015). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Journal of the Textile Institute, 106(12), 1285-1300.
- Oualid, H., et al. (2020). Polymerization mechanism of pyrrole with APS. ResearchGate.
- Synthesis of Polypyrrole and Their Application. IOSR Journal.
- Pyrrole polymerization. Química Organica.org.
- Synthesis and Evaluation of Pyrrole Derivatives. ijrpr.
- Barclay, L. R. C., et al. (2008). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. The Journal of Organic Chemistry, 73(10), 3741-3750.
- Georgieva, M., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Acta Pharmaceutica, 70(3), 329-342.
- Zare, A., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neuroscience, 489, 1-13.
- Mandal, A., & Garai, A. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(3), 855-865.
- Does it make sense to freeze pyrrole to stop spontaneous polymerization?. ResearchGate.
- Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. ResearchGate.
- Pyrrole. Wikipedia.
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
- Process for the purification of crude pyrroles. Google Patents.
- Diketopyrrolo[3,4-c]pyrrole derivative as a promising ligand for the stabilization of G-quadruplex DNA structures. PubMed.
- Recent Developments in the Synthesis of Dipyrromethanes. A Review. ResearchGate.
- Purification of crude pyrroles. Google Patents.
- Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. ACS Omega.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(5), 849-865.
- Degassing solvents. University of York.
- Overoxidation of Intrinsically Conducting Polymers. MDPI.
- Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI.
- Study on pyrrole chalcone derivatives used for blue LED free radical photopolymerization: Controllable initiating activity achieved through photoisomerization property. ResearchGate.
- Shedding new light on quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrroles: impact of electron-deficient scaffolds over emission. Chemical Science (RSC Publishing).
- Inert Atmosphere. YouTube.
- Trichloroethylene. Wikipedia.
- How to remove excess pyrrole from a reaction mixture?. ResearchGate.
- Oxidative polymerization of pyrrole (Py) resulting in polypyrrole.... ResearchGate.
- Degassing solvent on the Schlenk line. YouTube.
- Purification and properties of pyrrole. OpenBU.
- How to control the over oxidation of pyrrole?. ResearchGate.
- Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. PMC - NIH.
- Pyrrole Protection. ResearchGate.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Pyrrole polymerization [quimicaorganica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 19. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up of Diethyl 1H-pyrrole-2,4-dicarboxylate production
Welcome to the technical support guide for the synthesis and scale-up of Diethyl 1H-pyrrole-2,4-dicarboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this valuable heterocyclic intermediate. Pyrrole derivatives are crucial building blocks in pharmaceuticals and materials science, and mastering their synthesis is key to successful discovery and development programs.[1][][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Troubleshooting Guide: Navigating Synthesis & Scale-Up
This section addresses specific, practical problems that may arise during the production of this compound, particularly when using methodologies like the Knorr pyrrole synthesis or related pathways.[4][5]
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent challenge, often traceable to a few critical steps in the synthesis, especially when employing the Knorr synthesis, a common route for related structures.[4][6] The primary factors to investigate are:
-
Inefficient Formation of the α-Amino Ketone Intermediate: The in-situ generation of the α-amino ketone from an oxime precursor via reduction is a pivotal step.[4]
-
Causality: The reduction, typically using zinc dust in acetic acid, is highly exothermic.[4] Poor temperature control can lead to the formation of side products and degradation of the sensitive amino ketone. Conversely, insufficient reaction time or temperature during the subsequent reflux can result in incomplete condensation.
-
Solution:
-
Strict Temperature Control: During the nitrosation step to form the oxime, maintain the temperature rigorously between 5-10°C using an ice-salt bath.[1][7][8]
-
Controlled Reagent Addition: Add the zinc dust portion-wise to manage the exotherm during the reduction step. The reaction should be vigorous enough to self-sustain boiling, but external cooling should be on standby to prevent a runaway reaction.[4][8]
-
Ensure Complete Reaction: After the initial exothermic reaction subsides, ensure you reflux the mixture for at least one hour to drive the cyclization and condensation to completion.[1][7][8]
-
-
-
Side Reactions and Polymerization: Pyrroles, especially those with unsubstituted positions, can be prone to polymerization under strongly acidic conditions or upon exposure to air and light.[9][10]
-
Causality: The acidic environment required for the Knorr condensation can also promote self-condensation of intermediates or polymerization of the final product.
-
Solution:
-
Prompt Work-up: Once the reaction is complete, quench the reaction mixture promptly by pouring it into a large volume of ice water.[1][7] This precipitates the crude product and dilutes the acid, minimizing degradation.
-
Inert Atmosphere: For larger-scale reactions where the work-up may be prolonged, consider working under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[10]
-
-
Question 2: My final product is a dark, oily, or tar-like substance instead of the expected crystalline solid. What went wrong?
Answer: The appearance of a dark, intractable material is a clear sign of impurity formation, most often from oxidation and polymerization.[10][11]
-
Causality: Pyrrole rings are electron-rich and highly susceptible to oxidation, which forms highly colored polymeric impurities.[10] This is exacerbated by residual acid, prolonged exposure to air during work-up, and high temperatures.
-
Troubleshooting & Solutions:
-
Verify Acidity: Ensure that during the work-up, especially after filtration, the crude product is washed thoroughly with water to remove any residual acetic acid.
-
Purification Strategy: A multi-step purification approach is often necessary.
-
Initial Filtration and Washing: After precipitating the crude product in water, filter it and wash extensively with cold water until the washings are neutral.[1][8]
-
Recrystallization: This is the most critical step for obtaining a pure, crystalline product. Ethanol is a commonly used and effective solvent for recrystallizing dicarboxylate pyrrole derivatives.[1][7] Dissolve the crude product in a minimal amount of hot ethanol, filter while hot to remove insoluble impurities, and then allow it to cool slowly to form crystals.
-
Activated Carbon Treatment: If the product remains colored after one recrystallization, dissolve it again in hot solvent, add a small amount of activated carbon (e.g., Norit), reflux for a few minutes, and filter hot through a pad of Celite to remove the carbon and adsorbed impurities.[12]
-
-
Question 3: During scale-up, I'm facing issues with heat management and mixing. How can I adapt the lab-scale procedure for a larger batch?
Answer: Scaling up the Knorr synthesis presents significant challenges due to its exothermic nature and the handling of solids (zinc dust).[4] Reproducibility issues are a common problem when moving from a lab to a pilot scale.[13]
-
Heat Transfer:
-
Causality: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. The exothermic zinc reduction can quickly lead to a runaway reaction in a large reactor.
-
Solution:
-
Reactor Choice: Use a jacketed reactor with efficient coolant circulation.
-
Reverse Addition: Instead of adding zinc dust to the reaction mixture, consider adding the solution of the nitroso intermediate to a well-stirred slurry of zinc dust in acetic acid. This allows the rate of the exothermic reaction to be controlled by the addition rate.[8]
-
Dilution: Increasing the solvent volume (acetic acid) can help create a larger heat sink, though this may impact reaction kinetics and downstream processing.
-
-
-
Mixing and Mass Transfer:
-
Causality: Inadequate mixing can lead to localized hot spots during zinc addition and prevent efficient reaction between the dissolved intermediates and the solid zinc. This can result in the formation of thick, gummy precipitates that are difficult to stir.[8]
-
Solution:
-
Key Process Parameters Summary
| Parameter | Laboratory Scale (50-100 mL) | Pilot Scale (5-10 L) | Rationale & Key Considerations |
| Nitrosation Temp. | 0 - 10°C | 5 - 10°C | Critical for preventing decomposition of nitrous acid and minimizing side-product formation.[1][4] |
| Zinc Addition | Manual portion-wise addition | Controlled addition via solids hopper or reverse addition of liquid intermediate | Essential for managing the strong exotherm and preventing runaway reactions.[8] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Required to keep zinc suspended and ensure efficient mass and heat transfer.[8] |
| Work-up | Precipitation in beaker of ice water | Quenching into a larger, stirred, jacketed vessel | Rapid dilution and cooling are necessary to halt the reaction and precipitate the product before significant degradation occurs.[1] |
| Purification | Recrystallization from flask | Recrystallization in a dedicated crystallizer vessel | Controlled cooling rates are crucial for obtaining consistent crystal size and purity. |
Experimental Workflow & Diagrams
Overall Synthesis and Purification Workflow
The following diagram outlines the typical workflow for the production of this compound via a Knorr-type synthesis.
Caption: Knorr Synthesis & Purification Workflow.
Simplified Knorr Reaction Mechanism
This diagram illustrates the key transformations in the Knorr pyrrole synthesis.
Sources
- 1. books.rsc.org [books.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijrpr.com [ijrpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Pyrrole Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with colored impurities in their crude pyrrole products. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Colored Impurities in Pyrrole Chemistry
Crude pyrrole products, whether synthesized in-house or procured commercially, often present as dark-colored oils or solids. This coloration is a common issue and typically indicates the presence of impurities that can interfere with subsequent reactions or biological assays.[1][2] Understanding the origin of these impurities is the first step toward their effective removal.
Pyrroles, particularly those that are electron-rich, are susceptible to degradation through several pathways:
-
Oxidation: Exposure to atmospheric oxygen, often accelerated by light, can lead to the formation of highly conjugated and colored byproducts.[1][3][4]
-
Polymerization: Acidic residues from the synthesis or exposure to acidic conditions during workup can catalyze the polymerization of pyrrole into dark, insoluble materials, sometimes referred to as "pyrrole black".[2][4][5]
-
Residual Catalysts: Trace amounts of metal catalysts (e.g., Pd, Ru, Fe) used in the synthesis can also contribute to coloration.[1]
This guide will walk you through the most effective methods for removing these impurities, ensuring you obtain a high-purity, colorless, or pale-yellow pyrrole product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the purification of crude pyrrole products.
Q1: My crude pyrrole is a dark, almost black, oil. Is this normal?
A1: Yes, it is quite common for crude pyrrole products to be dark. This is due to the inherent instability of the pyrrole ring, which can easily oxidize and polymerize when exposed to air, light, or acidic conditions.[2] The goal of the purification process is to remove these colored impurities.[2] To minimize further degradation, it is advisable to handle the crude product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light as much as possible.[1][3]
Q2: I purified my pyrrole by column chromatography, but it started to turn yellow/brown again after a few hours. What happened?
A2: This is a classic sign of re-oxidation or degradation.[3] Even after purification, pyrroles can remain sensitive to air and light.[1][3] The issue might also be due to residual acidic impurities from the silica gel.
Troubleshooting Steps:
-
Storage: Store the purified pyrrole under an inert atmosphere (nitrogen or argon), in a sealed vial wrapped in aluminum foil, at a low temperature (-20°C is often recommended).[2]
-
Neutralize Silica Gel: Silica gel is naturally slightly acidic, which can cause decomposition of sensitive pyrroles.[1][3] Before your next purification, consider neutralizing the silica gel by preparing a slurry with your eluent system containing 1-2% triethylamine (Et₃N) or another suitable base.[1][3]
-
Alternative Stationary Phase: For particularly base-sensitive pyrroles, consider using a different stationary phase like neutral or basic alumina.[1]
Q3: I'm seeing significant product loss during my purification. Where could it be going?
A3: Product loss during the workup and purification of pyrroles can occur for several reasons.[3]
Potential Causes and Solutions:
-
Inefficient Extraction: Ensure you are extracting the aqueous layer multiple times with an appropriate organic solvent to fully recover your product. Adjusting the pH of the aqueous layer to ensure the pyrrole is in its neutral form can also improve extraction efficiency.[3]
-
Degradation on Silica Gel: As mentioned in Q2, the acidity of silica gel can lead to product decomposition. Neutralizing the silica or using an alternative stationary phase can mitigate this.[1][3]
-
Volatility: Some pyrroles can be volatile. When removing the solvent on a rotary evaporator, use moderate temperature and pressure to avoid co-evaporation of your product.[3]
Q4: Can I use activated charcoal to remove the color?
A4: Yes, treatment with activated charcoal (also known as decolorizing carbon) can be an effective method for removing colored impurities.[1][6] The porous structure of activated carbon provides a large surface area that can adsorb large, colored organic molecules.[6][7]
Considerations:
-
Yield Loss: Be aware that activated charcoal can also adsorb your desired product, leading to a reduction in overall yield.[1] It's best to use the minimum amount necessary.
-
Application: This technique is typically performed by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, stirring or heating the mixture, and then filtering off the charcoal.[8] This is often done before a final purification step like recrystallization.[1]
Q5: Which purification technique is best for my needs?
A5: The optimal purification technique depends on the scale of your reaction and the nature of the impurities.
| Purification Method | Typical Scale | Advantages | Disadvantages | Expected Purity |
| Flash Column Chromatography | < 1 g | Good for separating compounds with different polarities.[1] | Can lead to product loss on the column; potential for degradation on acidic silica.[1][3] | 95-99%[1] |
| Vacuum Distillation | 1 g - 50 g | Effective for removing non-volatile impurities and colored tars.[2] | Requires a vacuum setup; thermal degradation is possible at high temperatures.[3] | Variable, often followed by recrystallization. |
| Recrystallization | > 1 g | Can yield highly pure crystalline material; good for removing small amounts of impurities.[1][2] | Highly dependent on finding a suitable solvent system; can be time-consuming. | >98%[1] |
Experimental Protocols
Here are detailed, step-by-step protocols for the most common and effective methods for purifying crude pyrrole products.
Protocol 1: Vacuum Distillation
This method is ideal for purifying multi-gram quantities of pyrrole and is particularly effective at removing polymeric and other non-volatile impurities.[2]
Materials:
-
Crude pyrrole product
-
Round-bottom flask
-
Short-path distillation apparatus with a Vigreux column
-
Receiving flasks
-
Vacuum pump with a cold trap
-
Heating mantle with magnetic stirring
-
Inert gas source (Nitrogen or Argon)
-
Vacuum grease
Procedure:
-
Setup: Place the crude pyrrole into a round-bottom flask, ensuring it is no more than half-full. Assemble the short-path distillation apparatus, making sure all joints are securely sealed with a thin layer of vacuum grease.
-
Inert Atmosphere: Flush the entire system with an inert gas like nitrogen or argon.
-
Apply Vacuum: Slowly and carefully apply the vacuum. Be mindful of any bumping that may occur due to residual solvents.
-
Heating and Stirring: Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle and start stirring.
-
Fraction Collection:
-
Collect any low-boiling fractions, which are likely residual solvents, in the first receiving flask.
-
As the temperature rises to the boiling point of your pyrrole at the applied pressure, the product will begin to distill. Collect this main fraction in a clean, pre-weighed receiving flask. The purified product should be colorless to pale-yellow.[2]
-
-
Completion: Stop the distillation when the temperature drops or when only a dark, tarry residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool to room temperature before releasing the vacuum by backfilling with an inert gas. Collect and properly store your purified product.
Workflow for Vacuum Distillation:
Caption: Workflow for the vacuum distillation of crude pyrrole.
Protocol 2: Recrystallization
This protocol is excellent for obtaining highly pure, crystalline material and is often performed after an initial purification by distillation.[2]
Materials:
-
Partially purified pyrrole
-
Erlenmeyer flasks
-
Condenser
-
Heating plate with magnetic stirring
-
Suitable recrystallization solvent(s) (e.g., ethanol, water, hexanes, ethyl acetate)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which your pyrrole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the pyrrole in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent and, with stirring, heat the mixture to boiling to dissolve the solid completely. If necessary, add more hot solvent dropwise until everything is dissolved.
-
Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This technique is highly effective for small-scale purifications and for separating pyrroles from impurities with different polarities.[1][2]
Materials:
-
Crude pyrrole
-
Silica gel (or neutral alumina)
-
Glass chromatography column
-
Eluent (solvent system determined by TLC analysis)
-
Triethylamine (optional, for neutralization)
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good eluent system will give your desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent (if neutralizing, add 1-2% triethylamine to the eluent first).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude pyrrole in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column, taking care not to disturb the sand layer.
-
Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
-
Fraction Collection: Collect the eluting solvent in a series of fractions using test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Relationship for Purification Choices:
Caption: Decision tree for selecting a pyrrole purification method.
References
- Google Patents. (1996).
- Google Patents. (1994).
- Green Leaf. (2024).
- SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. [Link]
- Carbontech. (n.d.).
- Carbotecnia. (2025).
- Organic Syntheses. (n.d.). Pyrrole. [Link]
- WMU ScholarWorks. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. [Link]
- PubMed. (2024).
- ResearchGate. (2015).
- OpenBU. (n.d.).
- YouTube. (2014).
- Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. [Link]
- Google Patents. (1944).
- Reddit. (2024). Pyrroles Began to Darken in Color. [Link]
- ResearchGate. (2025). Synthesis of some new pyrrole derivatives and their antimicrobial activity. [Link]
- The Royal Society of Chemistry. (n.d.).
- OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]
- SlidePlayer. (n.d.). Heterocyclic Compounds. [Link]
- University of Colorado Boulder. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [open.bu.edu]
- 6. carbontech.net.tr [carbontech.net.tr]
- 7. carbotecnia.info [carbotecnia.info]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of Pyrrole Derivatives
Welcome to the technical support center for optimizing solvent systems in the recrystallization of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to overcome common challenges in the purification of these valuable compounds.
The unique electronic and structural characteristics of pyrrole derivatives can present specific hurdles during crystallization. This guide offers a structured approach to solvent selection and troubleshooting, grounded in the principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the first principle of selecting a recrystallization solvent for a pyrrole derivative?
The foundational principle is "like dissolves like." The polarity of your pyrrole derivative, dictated by its substituents, will determine its solubility in various solvents. Pyrrole itself is sparingly soluble in water but soluble in many organic solvents.[1][2] The solubility of its derivatives can vary significantly based on the attached functional groups.[1] For instance, derivatives with large, non-polar groups will be more soluble in non-polar organic solvents like toluene or hexane.[1]
Q2: My pyrrole derivative seems to be either too soluble or insoluble in every single solvent I try. What should I do?
This is a classic challenge that points towards the use of a mixed solvent system, also known as an anti-solvent recrystallization.[3] In this technique, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "bad" or "anti-solvent" (in which the compound is poorly soluble) until the solution becomes cloudy, indicating the onset of precipitation.[4][5][6]
Q3: What are common mixed solvent pairs for pyrrole derivatives?
Common pairs often involve a more polar solvent and a non-polar anti-solvent. Examples include:
The key is that the two solvents must be miscible with each other.[6][8]
Q4: My compound has formed an oil instead of crystals. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is highly impure, leading to a significant melting point depression.[9][11] It can also be caused by cooling the solution too quickly.[12]
To prevent this, you can:
-
Add more of the "good" solvent to keep the compound dissolved longer as it cools.[9]
-
Cool the solution more slowly.[3]
-
Consider using a different solvent system with a lower boiling point.
Q5: I have a very low yield after recrystallization. What are the likely causes?
A poor yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[9][13]
-
Premature crystallization: If crystals form too quickly during hot filtration, product can be lost.[14]
-
Incomplete crystallization: The solution may be supersaturated, requiring induction methods to initiate crystal formation.[13]
-
Washing with the wrong solvent or temperature: Rinsing the collected crystals with a solvent in which they are soluble, or with a solvent that is not sufficiently cold, will redissolve the product.[13]
Troubleshooting Guide: A Deeper Dive
This section provides detailed, step-by-step protocols to address specific experimental challenges.
Problem 1: Failure to Crystallize Upon Cooling
Scenario: You have dissolved your pyrrole derivative in a hot solvent and allowed it to cool, but no crystals have formed.
Causality: This is often due to the formation of a supersaturated solution, where the concentration of the dissolved compound exceeds its equilibrium solubility at that temperature.[15] Crystallization requires nucleation, the initial formation of a stable crystalline seed, which can sometimes be kinetically hindered.[16]
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[13][17]
-
Seed Crystal Addition: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed crystal" provides a template for further crystal growth.[16][17]
-
Reduce Solvent Volume: If nucleation induction fails, it's likely you've used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[17]
-
Drastic Cooling: As a last resort, placing the flask in an ice-salt bath to achieve lower temperatures may force crystallization. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[17]
Problem 2: The Compound "Oils Out" During Crystallization
Scenario: Upon cooling, your pyrrole derivative separates as a liquid layer or oily droplets instead of solid crystals.
Causality: Oiling out is a liquid-liquid phase separation.[10] It occurs when the solubility of the compound is exceeded, but the conditions are not favorable for crystal lattice formation. This is often due to high supersaturation, the presence of impurities, or the compound's melting point being below the solution's temperature.[9][10][11] Oiled out products are often impure because the oil can act as a solvent for impurities.[9][10]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the supersaturation level.[3][9]
-
Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice.[3]
-
Solvent System Re-evaluation: If oiling out persists, the chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or explore different mixed solvent combinations.
-
Trituration: If an oil solidifies into an amorphous mass, you can try a process called trituration. This involves repeatedly washing the solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[18]
Problem 3: Colored Impurities Persist in the Final Crystals
Scenario: Your recrystallized pyrrole derivative crystals are still colored, indicating the presence of impurities.
Causality: Pyrrole and its derivatives can be susceptible to oxidation, which can form colored impurities.[3] These impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.
Troubleshooting Protocol:
-
Activated Charcoal Treatment: Dissolve the impure compound in the minimum amount of hot solvent. Add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.[19] It is crucial to keep the solution hot during this step to prevent premature crystallization of your product.
-
Recrystallize the Filtrate: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
Use of an Inert Atmosphere: If your pyrrole derivative is particularly sensitive to air, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation & Visualization
Table 1: Properties of Common Recrystallization Solvents
For effective solvent selection, understanding the properties of common solvents is essential.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes |
| Water | 100 | 1.000 | Good for polar pyrrole derivatives.[20] |
| Ethanol | 78 | 0.654 | A versatile solvent, often used in mixed systems with water.[7][20] |
| Methanol | 65 | 0.762 | Similar to ethanol but more polar.[20][21] |
| Acetone | 56 | 0.355 | A good solvent for many organic compounds.[20] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent.[20] |
| Dichloromethane | 40 | 0.309 | A good solvent for less polar compounds, but its low boiling point can be a challenge.[20] |
| Toluene | 111 | 0.099 | A non-polar solvent, useful for non-polar derivatives.[20] |
| Hexane | 69 | 0.009 | A very non-polar solvent, often used as an anti-solvent.[20] |
Polarity values are relative to water and are a general guide.[20]
Diagrams
Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Mixed-Solvent Recrystallization Logic
Caption: Decision-making process for using a mixed-solvent system.
Advanced Considerations: Polymorphism
It is important to be aware of polymorphism, the ability of a compound to exist in more than one crystalline form.[22][23] Different polymorphs can have different physical properties, such as solubility and melting point.[23][24] The choice of solvent and the cooling rate can influence which polymorph is obtained.[24][25] If you observe inconsistent results in your recrystallizations, it may be due to the formation of different polymorphs. Advanced analytical techniques, such as X-ray diffraction (XRD), may be necessary to characterize the crystalline form.
References
- Vertex AI Search. (2018, May 7).
- University of York.
- BOC Sciences.
- Homework.Study.com.
- Chemistry LibreTexts. (2025, August 20). 3.
- Biosynce. (2025, December 24).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester.
- Reddit. (2013, February 3).
- YouTube. (2012, May 7).
- recrystalliz
- Benchchem. Solubility Profile of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Organic Solvents: A Technical Guide.
- Benchchem.
- ResearchGate. (2025, August 6).
- Recrystalliz
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
- Mettler Toledo.
- BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents? Blog.
- Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
- Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. (2024, December 25).
- Attleboro Public Library.
- California State University Dominguez Hills.
- Mettler Toledo.
- What solvents can dissolve pyrrole well? (2025, November 5). Blog.
- Solvent Polarities.
- Gauth. Why might oiling out occur during a recrystallization process? The solubility of the compo [Chemistry].
- University of York.
- PharmaCores. (2025, May 1).
- Oxford Academic. Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals.
- API Manufacturing: SOP for Recrystallization for API Purific
- Scribd. Solvent Polarity Table | PDF.
- ResearchGate. Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer | Request PDF.
- Picking the best purification method for your API can be a tricky challenge.
- Crystalliz
- Polarity of Solvents.
- University of Rochester.
- MDPI. (2024, September 12).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form
- Recrystalliz
- RSC Education.
- JMEST. Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions.
- ResearchGate. (2025, August 9).
- Solvent selection for recrystallization: An undergradu
Sources
- 1. biosynce.com [biosynce.com]
- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. gauthmath.com [gauthmath.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. attleborolibrary.org [attleborolibrary.org]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 19. edu.rsc.org [edu.rsc.org]
- 20. scribd.com [scribd.com]
- 21. ycdehongchem.com [ycdehongchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 24. tandfonline.com [tandfonline.com]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Controlling exothermic reactions in the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Here is the technical support center with troubleshooting guides and FAQs for controlling exothermic reactions in the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Technical Support Center: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
A Guide to Managing and Controlling Exothermic Events in the Knorr Pyrrole Synthesis
Welcome to the technical support resource for the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's Pyrrole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and scientifically grounded protocols to safely and efficiently manage the exothermic nature of this classic and widely used reaction.
Section 1: Understanding the Thermal Hazard: Core FAQs
This section addresses the fundamental principles of the exothermic risks associated with the Knorr pyrrole synthesis.
Q1: What is a thermal runaway, and why is it a primary concern in this specific synthesis?
A1: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction increases the temperature of the mixture, which in turn accelerates the reaction rate, causing it to generate even more heat.[1] This creates a dangerous positive feedback loop. In the Knorr synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, two key steps are significantly exothermic:
-
Nitrosation: The reaction of ethyl acetoacetate with sodium nitrite in acetic acid to form an oxime intermediate.[2][3]
-
Reductive Condensation: The reduction of the oxime and its subsequent condensation with a second equivalent of ethyl acetoacetate, driven by the addition of zinc dust.[2][4] This step is particularly vigorous and is the primary source of thermal risk.
Failure to control the temperature during these stages can lead to the reaction boiling over, rapid pressure buildup, and potentially, catastrophic failure of the reaction vessel.[5]
Q2: I've run this reaction successfully on a 1g scale without issues. Why is temperature control so much more critical when I scale up to 100g?
A2: This is a critical concept in process chemistry related to the surface-area-to-volume ratio. The amount of heat generated by a reaction is proportional to its volume (the mass of the reactants). The ability to remove that heat, however, is proportional to the surface area of the flask in contact with the cooling bath.
As you increase the scale of the reaction, the volume increases cubically (by a factor of 100 in your case), while the surface area only increases squarely. This means your ability to cool the reaction becomes significantly less efficient at a larger scale. A reaction that is easily managed in a small flask can quickly become a dangerous thermal runaway in a large reactor if the cooling capacity and reagent addition rates are not adjusted accordingly.[6]
Section 2: Troubleshooting Guide: Responding to Thermal Events
This guide provides direct answers to common problems encountered during the synthesis, focusing on immediate corrective actions and explaining the underlying causes.
Q: My reaction temperature is rising uncontrollably during the zinc dust addition, even with an ice bath. What should I do?
A: Immediate Action:
-
Stop Zinc Addition Immediately: Do not add any more of the reducing agent.
-
Enhance Cooling: If possible, add more ice and salt (e.g., NaCl, CaCl₂) to your external cooling bath to lower its temperature (a dry ice/acetone bath at -78 °C is a highly effective emergency measure if materials are compatible).[5]
-
Add Pre-chilled Solvent: If the reaction volume allows, cautiously add a small amount of pre-chilled glacial acetic acid to help absorb the heat.
Root Cause Analysis: This situation almost always arises from adding the zinc dust too quickly. The reaction between zinc, acetic acid, and the oxime is extremely fast and exothermic.[2][4] Adding the zinc in one large portion provides a massive surface area for the reaction to occur simultaneously, releasing a burst of energy that overwhelms the cooling system's capacity. The correct procedure involves slow, portion-wise addition, allowing the cooling system to dissipate the heat from each small addition before the next is introduced.
Q: My reaction mixture began to boil violently and some material was lost. Is the entire batch ruined?
A: Immediate Action: Ensure your cooling is as effective as possible and wait for the vigorous reaction to subside. Do not add any more reagents until the internal temperature has stabilized at the desired setpoint.
Scientific Assessment: The batch is likely not ruined, but the yield and purity will be compromised. The violent boiling indicates that the internal temperature significantly exceeded the boiling point of the solvent mixture. High temperatures can lead to several undesirable outcomes:
-
Side Reactions: Increased formation of tars and other impurities.
-
Reagent Degradation: The pyrrole product or intermediates can degrade under harsh thermal conditions.
-
Loss of Material: Reactants and solvent are physically lost from the vessel, altering stoichiometry and reducing the final yield.
Once the reaction is stable and complete, proceed with the workup. Expect to use more effort in purification (e.g., recrystallization, possibly column chromatography) to isolate a pure product.[7]
Q: My final product yield was very low, and the crystals are dark brown/black instead of the expected pale yellow. Is this related to poor temperature control?
A: Yes, this is a classic symptom of an uncontrolled exotherm. The dark coloration is due to the formation of polymeric or tar-like impurities, which are common byproducts when organic reactions are allowed to overheat.[4] The low yield is a direct consequence of the desired reaction pathway being outcompeted by these degradation and side-reaction pathways at elevated temperatures. To resolve this, you must strictly adhere to the recommended temperature profiles and reagent addition rates in future experiments.[2][8]
Section 3: Preventative Protocols & Best Practices
Adherence to a well-designed protocol is the best way to prevent thermal events. This section provides a validated, step-by-step methodology and a visualization of the workflow.
Experimental Workflow Diagram
Caption: Knorr Synthesis Workflow Highlighting Critical Exothermic Stages.
Detailed Step-by-Step Protocol
This protocol is designed to maximize safety and yield by carefully controlling reaction parameters.
Part A: Nitrosation of Ethyl Acetoacetate
-
Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.
-
Charging Reagents: Charge the flask with one equivalent of ethyl acetoacetate and glacial acetic acid (approx. 2.5 mL per gram of ethyl acetoacetate).
-
Initial Cooling: Place the flask in an ice/water bath and begin vigorous stirring. Allow the internal temperature to drop to 0–5 °C.[2]
-
Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (0.5 equivalents). Add this solution slowly and dropwise via the addition funnel over 15-20 minutes.
-
Critical Temperature Control: Carefully monitor the internal thermometer. The rate of addition must be controlled to ensure the internal temperature never exceeds 10 °C .[2][3] An uncontrolled exotherm here will lead to decomposition and reduced yield.
-
Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
Part B: Reductive Condensation and Cyclization
-
Second Reagent Addition: To the cold mixture from Part A, add a second equivalent of ethyl acetoacetate.
-
Zinc Addition (Most Critical Step): Begin adding zinc dust (approx. 1.1 equivalents) in very small portions over a period of 20-30 minutes.
-
Exotherm Management: The reaction is highly exothermic upon zinc addition.[4] Allow the temperature to rise but maintain control with the ice bath. Wait for the exotherm from one portion to subside before adding the next. If the temperature rises above 40-50 °C, pause the addition until it cools.
-
Completion of Reaction: Once all the zinc has been added, remove the ice bath. The mixture may self-heat towards boiling point.[4] Attach a reflux condenser and heat the mixture in an oil bath to 100–110 °C for 1 hour to ensure the reaction goes to completion.[2]
-
Workup: While still warm, pour the reaction mixture into a beaker containing crushed ice and water. The product will precipitate as a solid. Stir for 30-60 minutes to complete precipitation.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pale yellow crystals.[7]
Table of Critical Control Parameters
| Step | Reagent Added | Parameter | Recommended Value | Rationale & Hazard |
| Nitrosation | Sodium Nitrite (aq) | Internal Temp. | < 10 °C | Prevents decomposition of the nitroso-intermediate and runaway. |
| Addition Rate | Slow, dropwise over 15-20 min | Controls the rate of heat generation.[3] | ||
| Reduction | Zinc Dust | Internal Temp. | Controlled Rise (allow cooling) | The most exothermic step; requires vigilant monitoring.[2][4] |
| Addition Rate | Small portions over 20-30 min | Prevents overwhelming the cooling system; avoids thermal runaway.[2] | ||
| Reflux | (None) | External Temp. | 100 - 110 °C | Drives the final cyclization and dehydration to completion. |
Section 4: Advanced FAQs
Q: Can I use a different solvent to better manage the exotherm?
A: While glacial acetic acid is the standard solvent for the Knorr synthesis as it also acts as a catalyst, solvent choice is a key parameter in reaction control.[9] A solvent with a higher boiling point and higher heat capacity can absorb more energy, providing a larger thermal buffer.[10] However, changing the solvent can fundamentally alter the reaction kinetics and solubility of intermediates. Any solvent substitution would require significant re-optimization. For this specific synthesis, the combination of controlled addition and external cooling in acetic acid is the most reliable and well-documented method.[2][4]
Q: Are there alternative, less hazardous reagents I can use?
A: The classical Knorr synthesis relies on the in-situ formation of the α-amino ketone from an oxime, which is a robust method.[4] Other pyrrole syntheses like the Paal-Knorr or Hantzsch exist, but they use different starting materials (e.g., 1,4-dicarbonyls or α-haloketones) and may not be suitable for producing this specific target molecule as efficiently.[11][12][13] Recent research has explored greener catalysts and conditions, such as using ionic liquids or solid-supported acids, which can sometimes moderate reaction conditions, but these are not yet standard practice for this specific transformation.[14][15]
Section 5: Visualizing the Troubleshooting Process
This diagram outlines the logical steps to take when faced with a thermal deviation.
Caption: Decision-making workflow for managing a temperature spike.
References
- Knorr pyrrole synthesis - Wikipedia. (n.d.).
- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.).
- Hantzsch pyridine synthesis - Wikipedia. (n.d.).
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. 55 In the AcA... - ResearchGate. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (2020, April 17).
- 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate - Books. (2020, August 28).
- Knorr Pyrrole Synthesis of Knorr's Pyrrole - YouTube. (2020, October 6).
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction - ResearchGate. (n.d.).
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
- Hantzsch pyrrole synthesis - Wikipedia. (n.d.).
- Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. (n.d.).
- Solvent effects - Wikipedia. (n.d.).
- Use of Solvents - ACS GCI Pharmaceutical Roundtable. (n.d.).
- Hantzsch Pyrrole Synthesis. (n.d.).
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC - NIH. (n.d.).
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016, August 31).
- Non-traditional solvent effects in organic reactions - RSC Publishing. (n.d.).
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19).
- Solvents: Importance in Chemical reaction by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules - YouTube. (2022, February 6).
- What are the synthetic routes of Pyrrole - Knowledge - Bloom Tech. (2023, April 13).
- Kinetic Solvent Effects in Organic Reactions - ChemRxiv. (n.d.).
- 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. (n.d.).
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (n.d.).
- The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. (n.d.).
- Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - NIH. (n.d.).
- Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. (2022, April 8).
- Thermal runaway - Wikipedia. (n.d.).
- CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents. (n.d.).
- Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. (n.d.).
- Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed. (n.d.).
- 2,4-Dimethyl-3,5-dicarbethoxypyrrole - Organic Syntheses Procedure. (n.d.).
- 2,4-dimethylpyrrole - Organic Syntheses Procedure. (n.d.).
- Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed. (2023, September 23).
- Exo and Endo Practical - YouTube. (2020, March 17).
- Exothermic and Endothermic Reactions - Science Practical Expiriment used in School and Education - Preproom.org. (n.d.).
- LAB 12: INTRODUCTION TO ENDOTHERMIC AND EXOTHERMIC REACTIONS - Chemistry LibreTexts. (2025, July 18).
- 2,4-Dimethyl-3,5-dicarbethoxypyrrole - ResearchGate. (n.d.).
Sources
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. labproinc.com [labproinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. rgmcet.edu.in [rgmcet.edu.in]
Issues with the solubility of zinc acetate in Knorr pyrrole synthesis
Technical Support Center: Knorr Pyrrole Synthesis
Introduction
The Knorr pyrrole synthesis and its variations are cornerstone reactions for constructing substituted pyrroles, a scaffold of immense importance in pharmaceuticals and materials science.[1] The classic Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[2] Zinc, typically as zinc dust in acetic acid, is famously used to reduce an oxime precursor in situ to the unstable α-amino-ketone intermediate.[1][3] In modern variations and related syntheses like the Paal-Knorr, zinc acetate [Zn(OAc)₂] is often employed directly as a mild, cost-effective Lewis acid catalyst to accelerate the condensation and cyclization steps.[4][5]
Despite its utility, researchers frequently encounter a significant experimental hurdle: the poor solubility of zinc acetate in the common reaction media, particularly glacial acetic acid. This guide provides an in-depth, troubleshooting framework to diagnose and resolve these solubility challenges, ensuring reproducible and high-yield pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of zinc in the Knorr Synthesis? Is it a reagent or a catalyst?
This is a critical point of clarification, as zinc plays two distinct roles depending on the specific protocol:
-
As a Reductant (Reagent): In the original Knorr synthesis, zinc dust is a stoichiometric reagent. Its purpose is to reduce an α-oximino-β-ketoester to the corresponding α-amino-β-ketoester.[6] This reduction happens in situ as the α-amino ketone is highly prone to self-condensation.[2][7] In this process, the zinc dust reacts with acetic acid to form zinc acetate as a byproduct.[2]
-
As a Lewis Acid (Catalyst): In many modern protocols, particularly in Paal-Knorr type reactions (condensation of a 1,4-dicarbonyl with an amine), zinc acetate itself is added in catalytic amounts.[4][8] Here, the Zn²⁺ ion coordinates to the carbonyl oxygen of the dicarbonyl compound. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[5] This catalytic action accelerates the initial condensation and subsequent cyclization steps.
Q2: My zinc acetate (dihydrate) won't dissolve in glacial acetic acid. Why is this happening?
This is a common observation rooted in fundamental chemistry. Zinc acetate is an ionic salt, while glacial acetic acid is a moderately polar protic solvent. The insolubility arises from several factors:
-
Lattice Energy: The strong ionic attractions within the zinc acetate crystal lattice require significant energy to overcome.
-
Solvation: Glacial acetic acid is a relatively poor solvating agent for inorganic salts compared to water. It cannot effectively stabilize the free Zn²⁺ and acetate ions.
-
The Role of Water: Commercial zinc acetate is typically a dihydrate (Zn(OAc)₂·2H₂O). The two water molecules of hydration play a crucial role in breaking down the crystal lattice and solvating the zinc ion. In strictly anhydrous or glacial acetic acid, this initial hydrating step is absent, leading to very poor solubility.[9] In fact, heating the dihydrate is a method used to prepare anhydrous zinc acetate, highlighting the importance of the water molecules.[10]
Q3: How does undissolved zinc acetate affect my reaction yield and purity?
Inhomogeneous reaction conditions are detrimental. If zinc acetate is intended to be a catalyst, its insolubility means:
-
Reduced Catalytic Activity: Only the surface of the solid zinc acetate particles is available for catalysis, drastically reducing the effective catalyst concentration and slowing the reaction rate.
-
Irreproducible Results: The amount of dissolved catalyst can vary between experiments depending on stirring rate, temperature fluctuations, and trace moisture, leading to inconsistent reaction times and yields.
-
Increased Side Products: Sluggish desired reactions can allow competing side pathways to become more prominent. For instance, under strongly acidic conditions and prolonged heating (often used to try and force the reaction), the 1,4-dicarbonyl starting material can be prone to cyclize into a furan byproduct, which can be a major impurity.[11][12]
Troubleshooting Guide: Dissolving Zinc Acetate
Problem: Upon adding zinc acetate to the reaction solvent (e.g., glacial acetic acid, ethanol), the solid fails to dissolve, or a precipitate forms, resulting in a cloudy or heterogeneous mixture.
Workflow for Diagnosing and Solving Solubility Issues
Below is a systematic workflow to address the problem.
Caption: A logical workflow for troubleshooting zinc acetate solubility.
Experimental Protocols
Protocol A: Standard Solubilization of Zinc Acetate Dihydrate
This protocol is the first-line approach for achieving a homogeneous catalyst solution in acetic acid.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the required volume of glacial acetic acid.
-
Addition: While stirring, add the zinc acetate dihydrate (Zn(OAc)₂·2H₂O). Do not use the anhydrous form unless specifically required and validated.
-
Heating: Gently warm the mixture in a water or oil bath to 50-60 °C. Vigorous stirring is essential.
-
Observation: Continue heating and stirring for 10-15 minutes. The solution should become clear and homogeneous. Do not overheat, as this can promote side reactions later.
-
Reaction: Once the catalyst is fully dissolved, cool the solution to the desired reaction temperature before adding the substrates (e.g., dicarbonyl compound and amine).
Protocol B: Improving Solubility with a Polar Co-Solvent
If Protocol A fails, the addition of a small amount of a more effective polar solvent can dramatically improve solubility.
-
Setup: To the heterogeneous mixture of zinc acetate in acetic acid (from Protocol A, Step 2), add a polar co-solvent. Methanol and ethanol are excellent choices.
-
Co-Solvent Volume: Add the co-solvent in a small quantity, typically 5-10% of the total reaction volume. A high concentration of alcohol may alter the reaction pathway, so use it judiciously.
-
Stirring: Stir the mixture at room temperature or with gentle warming (40-50 °C). The zinc acetate should dissolve readily.
-
Reaction: Proceed with the addition of your reactants as described in the main synthetic procedure.
Data Presentation: Solvent Effects on Zinc Acetate Solubility
The choice of solvent is critical. The following table summarizes solubility data to guide your experimental design.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Molar Solubility (M) | Notes & Reference |
| Methanol | CH₃OH | 15 | 1.9 | ~0.082 | Moderate solubility, good co-solvent.[9] |
| Ethanol (96%) | C₂H₅OH | - | Soluble | - | Good solubility, common reaction solvent.[9] |
| Acetic Acid | CH₃COOH | 25 | 0.0055 | Very Low | Very low solubility at RT without intervention.[9] |
| Water | H₂O | 20 | 43 (dihydrate) | ~1.96 | Highly soluble; used in some green chemistry protocols.[10] |
Note: Molar solubility is estimated based on available data and may vary.
Advanced Solutions & Alternatives
Problem: Solubility remains an issue, or the reaction conditions required to dissolve the catalyst (e.g., co-solvents) are incompatible with my sensitive substrates.
Alternative 1: In Situ Generation of Zinc Acetate
Instead of starting with solid zinc acetate, it can be generated in the reaction flask from more soluble precursors. A high-purity, homogeneous solution can be prepared by reacting zinc oxide (ZnO) with glacial acetic acid.[13]
Experimental Workflow: In Situ Catalyst Preparation
Caption: Workflow for in situ generation of zinc acetate catalyst.
Alternative 2: Other Lewis Acid Catalysts
If zinc acetate proves intractable, other Lewis acids have been successfully employed in Paal-Knorr type syntheses. These may offer better solubility in organic solvents, although catalyst cost and reactivity should be considered.
-
Iron(III) Chloride (FeCl₃): An inexpensive and effective catalyst, particularly for condensations in water.[14]
-
Scandium(III) Triflate (Sc(OTf)₃): A highly active but more expensive Lewis acid that can catalyze the reaction under mild conditions.[11]
-
Bismuth Nitrate (Bi(NO₃)₃): Has been shown to be an efficient catalyst for related condensation reactions.[4]
Always conduct a small-scale trial reaction when substituting catalysts to optimize conditions and verify compatibility with your substrates.
References
- Title: Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL
- Title: Knorr pyrrole synthesis Source: Wikipedia URL:[Link]
- Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: What happens when pyrrole is treated with zinc in the presence of an acetic acid? Source: Quora URL:[Link]
- Title: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis Source: Taylor & Francis Online URL:[Link]
- Title: Synthesis, Reactions and Medicinal Uses of Pyrrole Source: Pharmaguideline URL:[Link]
- Title: Paal–Knorr synthesis Source: Wikipedia URL:[Link]
- Title: Neutral zinc, lower-order zincate and higher-order zincate derivatives of pyrrole: synthesis and structural characterisation of zinc complexes with one, two, three or four pyrrolyl ligands Source: Dalton Transactions (RSC Publishing) URL:[Link]
- Title: Zinc acetate Source: Sciencemadness Wiki URL:[Link]
- Title: Zinc Acetate | C4H6O4Zn Source: PubChem URL:[Link]
- Title: THE SYNTHESIS OF KNORR'S PYRROLE BY INVERSE ADDITION Source: Organic Preparations and Procedures Intern
- Title: Pyrrole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Recent Progress for the Synthesis of Pyrrole Derivatives – An Update Source: ResearchG
- Title: The preparation method of high-purity zinc acetate Source: Google Patents URL
- Title: Proposed Mechanism of the formation of N-substituted pyrroles Source: ResearchG
- Title: Zinc Acetate in Organic Synthesis and Catalysis: A Review Source: Bentham Science Publisher URL:[Link]
- Title: Zinc Acetate in Organic Synthesis and Catalysis: A Review | Request PDF Source: ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Zinc acetate - Sciencemadness Wiki [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN1696099A - The preparation method of high-purity zinc acetate - Google Patents [patents.google.com]
- 14. Pyrrole synthesis [organic-chemistry.org]
Managing the gummy consistency of the reaction mixture in pyrrole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrrole synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common challenges in this field: the formation of gummy, tar-like, or intractable reaction mixtures. Our goal is to equip you with the expertise to diagnose the root causes of these issues and implement effective, field-proven solutions to ensure clean, high-yielding reactions.
Introduction: The "Gummy" Reaction Problem
The synthesis of pyrroles, fundamental heterocyclic scaffolds in pharmaceuticals and materials science, is often plagued by the formation of viscous, gummy, or tarry reaction mixtures. This phenomenon is not merely an inconvenience; it signals underlying issues such as low yields, difficult product isolation, and the formation of complex, often insoluble, polymeric byproducts. Understanding the chemical principles driving this behavior is the first step toward mastering pyrrole synthesis.
The primary culprit is often the high reactivity of the pyrrole ring itself or its precursors. Pyrrole is an electron-rich aromatic compound, making it susceptible to acid-catalyzed polymerization.[1] Under acidic conditions, the ring can be protonated, disrupting its aromaticity and transforming it into a reactive electrophile. This electrophile is then readily attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to the formation of ill-defined, insoluble polymers.[1][2]
This guide will dissect the causes of this gummy consistency across common pyrrole synthesis methods—including the Paal-Knorr, Hantzsch, and Knorr syntheses—and provide structured, actionable solutions.
Troubleshooting Guide: From Gummy to Crystalline
This section is formatted as a series of common problems and their corresponding solutions. Each answer delves into the causality and provides step-by-step protocols.
Question 1: My Paal-Knorr reaction turned into a dark, sticky tar. What happened and how can I fix it?
Answer: This is a classic sign of acid-catalyzed polymerization, a common side reaction in the Paal-Knorr synthesis.[1] The Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, is typically acid-catalyzed.[3] However, if the conditions are too harsh (e.g., strong acid, high temperature, or prolonged reaction time), the desired pyrrole product, or even the intermediates, can polymerize.[4][5]
Root Cause Analysis:
-
Excessive Acidity: While acid catalysis is necessary, a pH below 3 can significantly favor the formation of furan byproducts and also promote the polymerization of the pyrrole product.[4][6]
-
High Temperature: Elevated temperatures accelerate not only the desired cyclization but also the undesired polymerization pathways.[4]
-
Concentrated Reaction Mixture: High concentrations of reactants and the pyrrole product can increase the rate of intermolecular reactions leading to oligomers and polymers.
Visualizing the Problem Pathway
Caption: Desired vs. Undesired Pathways in Paal-Knorr Synthesis.
Recommended Solutions & Protocols:
-
Optimize pH and Catalyst:
-
Action: Switch from a strong acid (like HCl or H₂SO₄) to a weaker acid like acetic acid.[6] The reaction should ideally be conducted under neutral or weakly acidic conditions.[4]
-
Protocol: To a solution of the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1-1.5 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Monitor the reaction by TLC.
-
-
Control Temperature:
-
Action: Run the reaction at a lower temperature. While heating is often necessary, start at room temperature and only gently heat if the reaction is sluggish.[4]
-
Protocol: Begin stirring the reaction mixture at room temperature. If no significant product formation is observed by TLC after 2-4 hours, gradually increase the temperature to 40-60 °C and monitor closely.
-
-
Dilute the Reaction Mixture:
-
Action: Increasing the solvent volume can reduce the effective concentration of reactive species, thereby slowing down the rate of polymerization.
-
Protocol: Double the volume of the solvent (e.g., ethanol, methanol) used in your original procedure.
-
-
Protect the Pyrrole Nitrogen:
-
Action: If the pyrrole product is known to be particularly sensitive to acid, consider a synthetic route that yields an N-protected pyrrole. Electron-withdrawing groups on the nitrogen decrease the electron density of the ring, making it less prone to protonation and polymerization.[1]
-
Example: Using an amine that introduces a tosyl (Ts) or Boc group, which can be removed later if necessary.
-
| Parameter | Standard Condition (Problematic) | Optimized Condition (Solution) |
| Catalyst | Strong Acid (e.g., conc. HCl) | Weak Acid (e.g., Acetic Acid) |
| pH | < 3 | 4 - 6 |
| Temperature | > 80 °C (Reflux) | Room Temperature to 60 °C |
| Concentration | High (> 1 M) | Lower (< 0.5 M) |
| Table 1: Optimization of Paal-Knorr Reaction Conditions. |
Question 2: My Hantzsch pyrrole synthesis is clean at first, but becomes a thick, unmanageable slurry during work-up. How do I isolate my product?
Answer: The Hantzsch synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine, can sometimes produce intermediates or byproducts that are partially soluble or form fine suspensions, leading to a difficult work-up.[7][8] The issue may not be polymerization but rather the physical properties of the reaction components in the chosen solvent and work-up solutions.
Root Cause Analysis:
-
Incomplete Reaction: Unreacted starting materials or stable intermediates can precipitate during the work-up.
-
Salt Precipitation: The reaction often generates ammonium halides or other salts that may have limited solubility in the organic solvent used for extraction.
-
Product Crystallization: The desired product might be crystallizing out prematurely in a mixture of solvents, trapping impurities.
Workflow for Effective Work-up:
Caption: Step-by-step work-up for a challenging reaction mixture.
Recommended Solutions & Protocols:
-
Initial Dilution and Filtration:
-
Action: Before performing an aqueous wash, dilute the reaction mixture with a larger volume of an appropriate organic solvent and filter off any insoluble material. This removes salts that could interfere with the extraction.
-
Protocol: Cool the reaction mixture to room temperature. Dilute with 3-5 volumes of ethyl acetate or dichloromethane. Stir for 10 minutes, then filter the mixture through a pad of Celite® to remove any precipitated salts. Proceed with the aqueous work-up on the filtrate.[9]
-
-
Solvent System Modification:
-
Action: If a gummy precipitate forms at the interface of the organic and aqueous layers during extraction, the solvent system may be inadequate.[9]
-
Protocol:
-
Try adding more of the primary organic solvent to fully dissolve your product.
-
If an emulsion forms, add brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.[9]
-
In difficult cases, filter the entire biphasic mixture through Celite® to break up the emulsion and remove interfacial solids.
-
-
-
"Goo" Trituration:
-
Action: If the crude product obtained after solvent evaporation is a sticky solid or oil, trituration (suspending the material in a solvent in which the product is insoluble but the impurities are soluble) can induce crystallization.[10]
-
Protocol: Scrape the gummy residue into a flask. Add a small amount of a non-polar solvent like hexanes or diethyl ether. Stir or sonicate the mixture. The desired product may solidify and can be collected by filtration.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason pyrroles are so prone to polymerization under acidic conditions? A1: Pyrrole is an electron-rich aromatic heterocycle. Under acidic conditions, the ring can become protonated, most commonly at the C-2 position.[1][11] This protonation disrupts the aromatic sextet, making the resulting cation highly reactive. This protonated pyrrole acts as an electrophile and can be attacked by a neutral, electron-rich pyrrole molecule. This initiates a chain reaction leading to the formation of polymers, often seen as dark, insoluble tars.[2][11]
Q2: Are there any "green" or milder catalysts that can prevent the gummy consistency in pyrrole synthesis? A2: Yes, modern synthetic methods have focused on developing milder and more environmentally benign catalysts. For the Paal-Knorr synthesis, catalysts like iron(III) chloride in water have been shown to be effective under very mild conditions.[12] For the Knorr synthesis, a manganese-based catalyst has been developed for a dehydrogenative coupling reaction that produces hydrogen as the only byproduct.[12] Additionally, solvent-free mechanochemical methods (ball milling) for Hantzsch-type syntheses have been shown to be highly efficient and can reduce side reactions.[13]
Q3: My crude product is an intractable tar. Is there any way to salvage it? A3: Salvaging a tarry product is challenging but sometimes possible. The first step is to attempt to dissolve a small portion of the tar in various solvents (DCM, ethyl acetate, methanol, acetone, THF) to see if any component is soluble. If a solvent is found, you can dissolve the bulk of the material and attempt purification by column chromatography. However, be aware that polymeric material may not move from the baseline. An alternative is to suspend the tar in a non-polar solvent (like hexanes) and stir vigorously or sonicate.[10] Sometimes, the desired, less polar product will slowly dissolve, leaving the highly polar, polymeric material behind.
Q4: How can I use TLC to monitor my reaction and prevent the formation of a gummy mixture? A4: Thin-Layer Chromatography (TLC) is your most crucial tool for real-time monitoring.
-
Spotting: Co-spot your starting materials alongside the reaction mixture on the TLC plate.
-
Monitoring Progress: As the reaction proceeds, you should see the starting material spots diminish and a new spot for your product appear.
-
Identifying Problems: If you see a dark streak originating from the baseline and extending upwards, this is a strong indication of the formation of multiple, polar byproducts and potential polymerization.[1] If you observe this, it's a sign that the reaction should be stopped and worked up immediately, even if the starting material has not been fully consumed, to prevent further degradation and the formation of an unworkable mixture.
References
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing).
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate.
- Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Knorr pyrrole synthesis. Wikipedia.
- Electrochemically Initiated Chain Polymerization of Pyrrole in Aqueous Media. DTIC.
- Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC - NIH.
- How To Run A Reaction: The Workup. Department of Chemistry : University of Rochester.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Інститут металофізики.
- I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form? ResearchGate.
- Pyrrole synthesis. Organic Chemistry Portal.
- Polypyrrole Derivatives: Preparation, Properties and Application. MDPI.
- Process for the purification of crude pyrroles. Google Patents.
- Purification of crude pyrroles. Google Patents.
- Conductive polypyrrole via enzyme catalysis. PubMed.
- Green Synthesis of Pyrrole Derivatives. Semantic Scholar.
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
- Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate.
- Hantzsch pyrrole synthesis. Wikipedia.
- Catalytic length-controlled oligomerization with synthetic programmable templates. Research Collection.
- Hantzsch pyrrole synthesis on solid support. PubMed.
- Heterocyclic Compounds. University of Basrah.
- Paal–Knorr synthesis. Wikipedia.
- Pyrrole | PDF. Slideshare.
- CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. University of Lucknow.
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
- Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles by a Hantzsch-Type Process: Comparison Between Conventional and High-Speed Vibration Milling Conditions. ResearchGate.
- Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. PubMed.
- Silole–pyrrole co-oligomers: their synthesis, structure and UV-VIS absorption spectra. Scilit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Best practices for the storage of purified Diethyl 1H-pyrrole-2,4-dicarboxylate
A Guide to Optimal Storage, Handling, and Troubleshooting for Researchers
Welcome to the technical support guide for Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5). As a Senior Application Scientist, I've designed this resource to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and integrity of this crucial research compound. Proper storage is the first and most critical step in generating reliable and reproducible experimental data.
This guide moves beyond simple checklists to offer in-depth, field-proven insights into the chemical behavior of substituted pyrroles, helping you troubleshoot issues before they compromise your research.
Section 1: Core Storage Protocols and Best Practices
The stability of this compound is directly linked to its chemical structure. The electron-rich pyrrole ring is susceptible to oxidation and polymerization, while the ester groups can undergo hydrolysis.[1][2] These potential degradation pathways dictate the optimal storage conditions.
Summary of Recommended Storage Conditions
For quick reference, these are the ideal conditions for storing purified this compound to maintain its purity and reactivity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term use. | Reduces thermal degradation and slows oxidative processes.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and polymerization of the electron-rich pyrrole ring, a primary degradation pathway.[1][3] |
| Light | Protect from light (Amber vial or wrapped container) | Light, particularly UV, can catalyze the polymerization of pyrroles, leading to discoloration and impurity formation.[1][3] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the diethyl ester functional groups and minimizes absorption of atmospheric moisture.[2][3][4] |
| Container | Tightly sealed glass vial or bottle | Glass is inert and provides an excellent barrier. A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress.[4][5] |
Experimental Protocol: Aliquoting and Storing a New Compound Batch
This protocol is designed to minimize exposure to atmospheric contaminants from the moment a new batch arrives.
Objective: To safely aliquot a bulk container of this compound into smaller, single-use quantities for long-term storage.
Materials:
-
Primary container of this compound
-
Pre-dried amber glass vials with PTFE-lined caps
-
Labeling supplies
-
Spatula
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Analytical balance
-
Well-ventilated chemical fume hood
Procedure:
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment Setup: Place all necessary equipment (vials, spatula, balance) inside a chemical fume hood. Prepare the inert gas line.
-
Labeling: Pre-label all aliquot vials with the compound name, CAS number, lot number, concentration (if applicable), and date.
-
Inert Gas Purge: Briefly open the primary container and immediately introduce a gentle stream of inert gas into the headspace. Do not use a high flow rate, which can blow the fine powder around.
-
Aliquoting: Quickly weigh and transfer the desired amount of the solid into each pre-labeled amber vial. The goal is to create aliquots that correspond to typical experimental use to avoid repeatedly accessing the same vial.
-
Final Purge and Seal: Before sealing each aliquot vial, flush its headspace with the inert gas for a few seconds. Immediately and tightly seal the vial with the PTFE-lined cap.
-
Sealing the Primary Container: Re-purge the headspace of the main stock bottle before sealing it tightly. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Place all aliquots and the main stock bottle in a designated -20°C freezer. Log the new material and its storage location in your lab inventory.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers and provides actionable solutions based on the chemical properties of the compound.
Q1: My solid this compound, which was originally off-white, has turned yellow or brown. Is it still usable?
Answer: This discoloration is a strong indicator of degradation.[1] The pyrrole ring is electron-rich and highly susceptible to oxidation and polymerization when exposed to air and/or light.[1][3] This process forms colored oligomeric and polymeric impurities.
-
Causality: The color change signifies a loss of purity. While the compound may not be completely degraded, the presence of these impurities can significantly impact your experimental results, leading to side reactions, lower yields, and difficulty in purification of your target molecule.
-
Expert Recommendation: For sensitive applications such as drug development or kinetic studies, it is strongly advised to discard the discolored material and use a fresh, properly stored aliquot. For less sensitive exploratory synthesis, you might consider purifying a small amount by recrystallization, but this is not ideal. The best practice is to prevent this issue by strictly adhering to storage under an inert atmosphere and protecting it from light.[1][3]
Q2: I am observing inconsistent results and lower-than-expected yields in my reactions. Could my stored compound be the problem?
Answer: Absolutely. The integrity of your starting materials is paramount for reproducible chemistry. If your this compound has degraded, it is a likely cause of poor reaction outcomes.
-
Causality: There are two primary degradation pathways that affect reactivity:
-
Oxidation/Polymerization: As mentioned above, this reduces the molar quantity of the active starting material in the mass you've weighed out, effectively creating an error in stoichiometry.
-
Hydrolysis: The ester functional groups can hydrolyze to the corresponding carboxylic acid if exposed to moisture.[2] This introduces a new chemical species that may not participate in the desired reaction or could cause unwanted side reactions.
-
-
Self-Validating System: Before running a critical, large-scale reaction, perform a small-scale control reaction with a brand-new vial of the compound. If this control reaction proceeds as expected while your main reaction with the older stock fails, it confirms the degradation of your stored material. You should also consider analytical validation (e.g., NMR, LC-MS) to check the purity of a suspect batch against a reference standard.
Q3: How should I handle the compound when taking a sample from the main stock for an experiment?
Answer: Minimizing exposure of the main stock to atmospheric conditions is critical. The best practice is to avoid accessing the main stock bottle repeatedly. This is the primary reason the aliquoting protocol in Section 1 is so important.
-
Expert Recommendation: Always use a designated, single-use aliquot for each experiment. When you remove an aliquot vial from the freezer, allow it to warm completely to room temperature before opening. This prevents moisture from condensing on the solid. Once you have taken what you need, if any material remains, re-purge the vial with inert gas before re-sealing and returning it to storage. Never return unused material to the original stock bottle.
Q4: Can I store this compound in solution? What are the best practices for this?
Answer: Storing in solution is generally not recommended for long-term stability due to increased molecular mobility and potential solvent interactions. However, for short-term use (e.g., preparing a stock solution for a series of experiments), it can be done with care.
-
Causality: Solvents can contain dissolved oxygen and trace amounts of water, which accelerate oxidative and hydrolytic degradation, respectively.
-
Expert Recommendation:
-
Use Anhydrous Solvent: Use a high-purity, anhydrous grade of a suitable organic solvent (e.g., dichloromethane, ethanol).[6]
-
Degas the Solvent: The solvent must be deoxygenated. This can be achieved by sparging with argon or nitrogen for 15-30 minutes or through several freeze-pump-thaw cycles.[1]
-
Store Cold and Dark: Store the solution at -20°C in an amber vial or a vial wrapped in aluminum foil.
-
Consider an Antioxidant: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help scavenge radicals and prolong solution stability, provided it does not interfere with your downstream chemistry.[1]
-
Section 3: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose storage-related issues that may be impacting your experimental outcomes.
Caption: Troubleshooting workflow for storage-related compound issues.
Section 4: Safety & Handling Precautions
Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
-
Hazards: This compound is classified as an irritant and may cause skin, eye, and respiratory system irritation.[6][7][8]
-
PPE: Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Handling: Avoid creating and inhaling dust.[10] Wash hands thoroughly after handling.[9][10] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9][11]
References
- ChemicalBook. (2025, July 19).this compound - Safety Data Sheet.
- Fisher Scientific.SAFETY DATA SHEET.
- Guidechem.Pyrrole 109-97-7 wiki.
- Santa Cruz Biotechnology.Pyrrole.
- BenchChem. (2025).Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives.
- CDN.pyrrole-MSDS.pdf.
- PubChem.Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
- BenchChem. (2025).Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Pyrrole, Dimethyl-.
- Guidechem.Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate 2436-79-5 wiki.
- CymitQuimica. (2024, December 19).Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 9).SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6).SAFETY DATA SHEET.
- CymitQuimica.CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet….
- ChemicalBook.3,5-Dimethyl-1H-Pyrrole-2,4-dicarboxylic acid diethyl ester(2436-79-5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 3,5-Dimethyl-1H-Pyrrole-2,4-dicarboxylic acid diethyl ester(2436-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Impact of starting material purity on Diethyl 1H-pyrrole-2,4-dicarboxylate synthesis
Technical Support Center: Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate
Welcome to the technical support center for the synthesis of this compound and related substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrole synthesis, with a specific focus on the critical impact of starting material purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions, ensuring the robustness and reproducibility of your experimental outcomes.
Troubleshooting Guide: The Purity-Yield Relationship
The synthesis of substituted pyrroles, such as this compound, via classical methods like the Knorr or Hantzsch syntheses, is highly sensitive to the quality of the reagents.[1] Low yields, incomplete reactions, and the formation of complex product mixtures can often be traced back to impurities in the starting materials.[1] This section provides a question-and-answer-based approach to troubleshoot common issues linked to reagent purity.
Q1: My Knorr pyrrole synthesis resulted in a low yield and a dark, tarry residue. What are the most likely causes related to my starting materials?
A1: This is a classic symptom of multiple competing side reactions, often exacerbated by impure reagents. Here are the primary suspects:
-
Impure Ethyl Acetoacetate: Commercial ethyl acetoacetate can contain residual acetic acid or water from its synthesis.[2] These impurities can interfere with the delicate pH balance and reaction intermediates. More critically, aged ethyl acetoacetate can undergo self-condensation, leading to a variety of oligomeric byproducts that polymerize under the acidic reaction conditions, creating the observed tar.
-
Inactive Zinc Dust: The reduction of the in situ formed oxime to an α-amino-ketone is a critical step.[3] Zinc dust is often coated with a layer of zinc oxide, which is unreactive. If the zinc is not sufficiently activated or is of low purity, this reduction step will be inefficient. The unreacted oxime and other intermediates can then degrade and polymerize.
-
Suboptimal Sodium Nitrite Quality: Sodium nitrite is hygroscopic and can absorb moisture if not stored properly. This leads to inaccurate weighing and incorrect stoichiometry, resulting in incomplete formation of the crucial 2-oximinoacetoacetate intermediate.[3]
Q2: I am attempting a Hantzsch pyrrole synthesis, but I'm isolating a significant amount of a furan derivative instead of the desired pyrrole. How can I suppress this?
A2: The formation of a furan byproduct is a known competing pathway in Hantzsch-type syntheses, often referred to as the Feist-Bénary furan synthesis.[1][4] This side reaction is particularly favored when the reaction with the amine component is slow.
-
Purity of Ethyl 2-chloroacetoacetate: The primary starting material for this pathway, ethyl 2-chloroacetoacetate, must be pure. Impurities from its own synthesis, such as residual sulfonyl chloride or the 4-chloro isomer, can introduce competing reaction pathways.[5][6]
-
Amine Concentration and Purity: The key to favoring the Hantzsch pathway is to ensure the nucleophilic attack from the enamine (formed from the β-ketoester and ammonia/amine) outcompetes the intramolecular cyclization that leads to the furan.[1] Using a sufficient concentration of a high-purity amine is crucial. Impurities in the amine can lower its effective concentration and nucleophilicity.
Q3: My reaction seems to stall and does not proceed to completion, even after extended reaction times. What purity-related factors should I investigate?
A3: An incomplete reaction points towards a limiting reagent issue, which may not be due to initial stoichiometry but rather to the purity and activity of the reagents.
-
Re-evaluate Stoichiometry Based on Purity: If your starting materials are not >99% pure, your initial molar calculations will be inaccurate. For example, if your ethyl acetoacetate is only 95% pure, you are introducing 5% less of this key reactant than intended.
-
Check for Inhibitors: Certain impurities can act as reaction inhibitors. For instance, strong acids present in unpurified ethyl acetoacetate can promote furan formation in related syntheses under certain conditions, diverting material from the desired pyrrole pathway.[7][8]
-
Moisture Content: Many pyrrole syntheses are sensitive to moisture.[1] Water can hydrolyze the ester groups or interfere with the condensation steps. Ensure you are using dry solvents and an inert atmosphere, especially if you are experiencing inconsistent results.
Data & Protocols
Table 1: Starting Material Purity and its Impact
| Starting Material | Common Impurities | Impact on Synthesis | Recommended Purification | Purity Verification |
| Ethyl Acetoacetate | Water, Acetic Acid, Ethanol, Self-condensation products | Reduced yield, tar formation, altered pH | Fractional distillation under reduced pressure | ¹H NMR, GC-MS |
| Ethyl 2-chloroacetoacetate | 4-chloro isomer, residual sulfonyl chloride | Formation of isomeric byproducts, unwanted side reactions | Distillation under reduced pressure[5][9] | ¹H NMR, GC-MS |
| Sodium Nitrite | Water (hygroscopic) | Inaccurate stoichiometry, incomplete nitrosation | Dry in a desiccator over P₂O₅ | Titration |
| Zinc Dust | Zinc Oxide | Incomplete reduction of oxime, low yield | Activation with dilute HCl, followed by washing with water, ethanol, and ether, then drying | N/A (Use freshly activated) |
| Acetic Acid (Solvent) | Water | Can promote hydrolysis and side reactions | Use glacial acetic acid (≥99.7%) | Karl Fischer titration |
Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol is adapted from established methodologies and emphasizes critical points related to reagent quality.[3][10][11]
Step 1: Oxime Formation
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, combine freshly distilled ethyl acetoacetate (2 equivalents) and glacial acetic acid.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Prepare a solution of high-purity sodium nitrite (1 equivalent) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the ethyl acetoacetate mixture, ensuring the internal temperature does not exceed 10 °C.[10]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for at least 3 hours. This mixture containing ethyl 2-oximinoacetoacetate is used directly in the next step.
Step 2: Reduction and Cyclization
-
In a separate, larger flask, add the second equivalent of freshly distilled ethyl acetoacetate dissolved in glacial acetic acid.
-
To this solution, gradually add freshly activated zinc dust (approx. 1.5 equivalents) and the oxime solution from Step 1 concurrently in small portions. The reaction is exothermic; use an ice bath to maintain a controlled temperature.[3]
-
Once the addition is complete, heat the mixture to 100-110 °C for 1 hour.[10]
-
While still warm, pour the reaction mixture into a beaker containing crushed ice and water.[10]
-
Stir the resulting suspension vigorously for 1 hour to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Purification
-
Recrystallize the crude solid from 85% ethanol to yield pale yellow crystals of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[10]
-
Determine the melting point and acquire ¹H and ¹³C NMR spectra to confirm purity and structure.[10]
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Low Yield in Knorr Pyrrole Synthesis
Caption: Troubleshooting workflow for low pyrrole synthesis yield.
Diagram 2: Critical Purity Checkpoints in the Knorr Synthesis Pathway
Caption: Key purity checkpoints in the Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q: How can I quantitatively assess the purity of my liquid starting materials like ethyl acetoacetate? A: While visual inspection can sometimes indicate degradation (e.g., color change), quantitative methods are essential. ¹H NMR spectroscopy is excellent for identifying and quantifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying volatile components. For determining water content, Karl Fischer titration is the gold standard.
Q: Is it always necessary to purify commercially available, high-grade starting materials? A: Not always, but it is best practice, especially when troubleshooting a problematic reaction. "High-grade" does not guarantee the absence of impurities that can affect sensitive reactions. For example, ethyl acetoacetate is susceptible to degradation over time, regardless of its initial purity. It is highly recommended to use freshly distilled reagents for optimal results.[1][12]
Q: Can the order of reagent addition impact the reaction outcome, especially concerning purity? A: Absolutely. In the Knorr synthesis, the modern practice is to add the zinc dust and the oxime solution gradually and concurrently to the second equivalent of ethyl acetoacetate.[3] This method keeps the concentration of the highly reactive α-amino-ketone intermediate low, minimizing the self-condensation side reaction that leads to dihydropyrazine byproducts and tar formation.[3][7]
Q: My final product is difficult to purify. Could this be related to the starting material quality? A: Yes. Impurities in starting materials often lead to a wider range of side products with similar polarities to the desired product, making purification by chromatography or recrystallization challenging. Starting with the purest possible reagents simplifies the reaction mixture, often resulting in a product that crystallizes easily and requires minimal purification.
References
- 4.2.3.3.
- Hantzsch pyrrole synthesis. Wikipedia. [Link]
- Knorr pyrrole synthesis. Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. (2020). YouTube. [Link]
- Method for preparing 3-nitropyrrole based on sodium peroxodisulfate.
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). Synlett. [Link]
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Organic & Biomolecular Chemistry. [Link]
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]
- Production of ethyl acetoacetate.
- A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. (2006).
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016). University Chemistry. [Link]
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Pyrrole, 2,4-dimethyl-3-ethyl. Organic Syntheses. [Link]
- Preparation method for ethyl 2-chloroacetoacetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 10. books.rsc.org [books.rsc.org]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Selection for Pyrrole Synthesis Reactions
Welcome to the technical support center for optimizing catalyst selection in pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but the underlying scientific principles to empower your research and development.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common challenges in pyrrole synthesis, with a focus on catalyst-related issues.
Issue 1: Low or No Product Yield
Question: My Paal-Knorr synthesis is resulting in a very low yield of the desired substituted pyrrole. What are the most common catalyst-related causes?
Answer: Low yields in the Paal-Knorr synthesis can frequently be traced back to the catalytic system.[1] Here are the primary factors to investigate:
-
Inappropriate Catalyst Choice or Concentration: The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is typically acid-catalyzed.[2][3][4][5] Both Brønsted and Lewis acids can be employed.[2][4] However, the choice and concentration are critical.
-
Brønsted Acids: While strong acids can accelerate the reaction, they can also promote side reactions, such as the formation of furan byproducts, especially at low pH (<3).[1] Milder acids like acetic acid, p-toluenesulfonic acid (p-TsOH), or sulfamic acid are often more effective.[4][6] For instance, trifluoroacetic acid (TFA) has been shown to produce high yields in short reaction times.[6]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and various metal triflates can be highly efficient, often under solvent-free conditions.[2][7] Scandium triflate, for example, has been shown to be effective at loadings as low as 1 mol%.[7]
-
-
Catalyst Deactivation: The presence of impurities in your starting materials or solvent can deactivate the catalyst.[8] Ensure your 1,4-dicarbonyl compound and amine are of high purity.[1][8] Moisture can also be detrimental to some catalytic systems, so employing dry solvents and an inert atmosphere may be necessary.[8]
-
Substrate-Catalyst Mismatch: The electronic and steric properties of your substrates are crucial. Amines with strong electron-withdrawing groups are less nucleophilic and may require a more potent catalyst or harsher reaction conditions to proceed efficiently.[8] Similarly, sterically hindered substrates may necessitate a less bulky catalyst to avoid non-productive binding.
Experimental Protocol: Catalyst Screening for Paal-Knorr Synthesis
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is purified by distillation or recrystallization. Use a high-purity primary amine.
-
Reaction Setup: In separate, dry reaction vessels, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 - 1.5 eq).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., p-TsOH, Sc(OTf)₃, TFA) at a specific loading (e.g., 1-10 mol%). Include a no-catalyst control.
-
Reaction Conditions: Stir the reactions under identical conditions (e.g., solvent, temperature). Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up and Analysis: Upon completion, quench the reactions, extract the product, and purify via column chromatography. Analyze the yield of each reaction to determine the optimal catalyst.
Issue 2: Formation of Unwanted Side Products
Question: I am observing significant byproduct formation in my pyrrole synthesis. How can the choice of catalyst mitigate this?
Answer: Side product formation is a common hurdle, and the catalyst plays a pivotal role in directing the reaction toward the desired product.
-
Paal-Knorr Synthesis - Furan Formation: The most prevalent side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan.[8][9] This is particularly problematic under strongly acidic conditions.[8]
-
Hantzsch Synthesis - Dihydropyrazine Formation: In the Hantzsch synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and an amine, the in situ formed α-aminoketone can undergo self-condensation to yield dihydropyrazine byproducts.[9]
-
Solution: While this reaction can proceed without a catalyst, certain organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve selectivity for the pyrrole product.[8] The slow addition of the α-haloketone to the pre-formed enamine of the β-ketoester and amine can also minimize the concentration of the α-aminoketone intermediate and suppress self-condensation.[10]
-
-
Modern Cross-Coupling Methods: Palladium-catalyzed methods for pyrrole synthesis can sometimes lead to homocoupling or other undesired cross-coupling products.[11]
-
Solution: The choice of palladium precatalyst and, critically, the phosphine ligand can dramatically influence the outcome. Sterically demanding biarylphosphine ligands often provide higher selectivity for the desired C-N cross-coupling.[11]
-
Issue 3: Catalyst Deactivation or Poor Turnover
Question: My heterogeneous catalyst is showing decreased activity after one or two runs. What could be the cause and how can I prevent it?
Answer: Heterogeneous catalysts offer the significant advantage of easy separation and recyclability, but their deactivation is a practical concern.[12][13]
-
Leaching of the Active Metal: The active metal species can leach from the solid support into the reaction medium, leading to a loss of activity in subsequent runs.
-
Solution: Ensure the metal is strongly anchored to the support. The choice of support material (e.g., silica, alumina, carbon) and the method of catalyst preparation are critical.[4] Post-synthesis treatments can sometimes improve stability.
-
-
Fouling of the Catalyst Surface: Adsorption of starting materials, products, or byproducts onto the active sites can block them, reducing catalytic activity.
-
Solution: After each run, the catalyst should be thoroughly washed with an appropriate solvent to remove adsorbed species.[4] In some cases, a calcination step may be necessary to regenerate the catalyst surface, but this must be done carefully to avoid damaging the catalyst structure.
-
-
Structural Changes in the Catalyst: The high temperatures or harsh chemical environments of the reaction can lead to sintering (agglomeration of metal particles) or changes in the support structure, both of which reduce the number of active sites.
-
Solution: Operate at the mildest possible reaction conditions that still provide a reasonable reaction rate. Choosing a thermally and chemically stable support is also crucial.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrrole synthesis?
A1: The choice depends on several factors, including the scale of your reaction, the desired purity of your product, and cost considerations.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Often higher due to well-defined active sites.[13] | Can be lower, with selectivity sometimes an issue due to multiple active site types.[13] |
| Catalyst Separation | Difficult and can be costly, potentially leading to product contamination.[13] | Generally straightforward (e.g., filtration), allowing for easy product purification.[13] |
| Recyclability | Typically not recyclable, or recycling is complex.[13] | Often recyclable, which can be more cost-effective and environmentally friendly for large-scale synthesis.[4][13] |
| Reaction Conditions | Generally milder conditions.[13] | May require higher temperatures or pressures.[13] |
| Mechanistic Studies | Easier to study reaction mechanisms using techniques like NMR.[13] | Mechanistic understanding can be more challenging.[13] |
Q2: What are the key advantages of using "green" catalysts for pyrrole synthesis?
A2: Green catalysts and conditions are becoming increasingly important in chemical synthesis.[3][12][14] Key advantages include:
-
Environmental Benignity: Many green catalysts are derived from renewable resources, are non-toxic, and biodegradable.[3][15] Examples include citric acid, L-tryptophan, and thiamine (vitamin B₁).[3][15]
-
Operational Simplicity: Many green protocols operate under solvent-free conditions or in environmentally friendly solvents like water, reducing the use of volatile organic compounds.[3][12][16]
-
Cost-Effectiveness: These catalysts are often inexpensive and readily available.[12]
-
Mild Reaction Conditions: Many green catalytic systems operate at ambient or slightly elevated temperatures, reducing energy consumption.[3][12]
Q3: Can you provide a general overview of catalysts used in common named pyrrole syntheses?
A3: Certainly. Here is a summary of typical catalysts for several classical and modern pyrrole syntheses:
| Synthesis Method | Typical Catalysts | Key Considerations |
| Paal-Knorr | Brønsted Acids: Acetic acid, p-TsOH, TFA, Sulfamic acid.[4][6] Lewis Acids: Sc(OTf)₃, FeCl₃, Zn(OTf)₂, MgI₂ etherate.[17][18] Heterogeneous: Montmorillonite clays, Silica sulfuric acid.[4][12] | Catalyst acidity is crucial to balance reaction rate and furan byproduct formation.[1] |
| Hantzsch | Often proceeds without a catalyst, but can be facilitated by weak bases or organocatalysts like DABCO.[8][19] | Catalyst can improve selectivity and yield by favoring the desired reaction pathway over self-condensation of intermediates.[8] |
| Clauson-Kaas | Brønsted Acids: Acetic acid.[17] Lewis Acids: Sc(OTf)₃, FeCl₃, CuCl₂, ZrOCl₂∙8H₂O.[17] Transition Metals: Mn(NO₃)₂∙4H₂O.[17][20] | A wide range of catalysts have been developed to improve yields and expand the substrate scope under greener conditions.[14][17] |
| Modern Methods (e.g., Cross-Coupling) | Palladium Catalysts: Pd(TFA)₂, PdCl₂(PhCN)₂ with various phosphine ligands.[11][21] Copper Catalysts: CuCl₂, nano-copper.[21][22] Gold Catalysts: Au(I) complexes.[23] | Ligand choice is critical for controlling selectivity in transition metal-catalyzed reactions.[11] |
Visualizing Catalyst Selection and Troubleshooting
To aid in your experimental design and troubleshooting process, the following diagrams illustrate key decision-making pathways.
Decision Tree for Initial Catalyst Selection in Paal-Knorr Synthesis
Caption: A decision-making flowchart for selecting a suitable catalyst in Paal-Knorr synthesis.
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for diagnosing and resolving low product yields in catalyzed pyrrole synthesis.
References
- A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis. (n.d.). BenchChem.
- Common side reactions in the synthesis of substituted pyrroles and their avoidance. (n.d.). BenchChem.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. (n.d.). BenchChem.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. (n.d.). BenchChem.
- Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling. (2025). Request PDF.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Recent Advancements in Pyrrole Synthesis. (2020). PMC. PubMed Central.
- RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (n.d.). ijprems.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals.
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (n.d.). Taylor & Francis Online.
- common side reactions in indole-pyrrole synthesis. (n.d.). BenchChem.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI.
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). PubMed.
- An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. (2025). ResearchGate.
- Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. (2022). ACS Catalysis. ACS Publications.
- Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. (2018). ResearchGate.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Journal of Chemical Technology and Metallurgy.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals.
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. (2025). Request PDF. ResearchGate.
- Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. (2017). Journal of the American Chemical Society. ACS Publications.
- Hantzsch Pyrrole Synthesis. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ijprems.com [ijprems.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ethz.ch [ethz.ch]
- 14. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyrrole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Diethyl 1H-pyrrole-2,4-dicarboxylate Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among these, Diethyl 1H-pyrrole-2,4-dicarboxylate and its derivatives have garnered significant attention for their potential as potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of these derivatives against a range of therapeutically relevant enzymes, supported by experimental data and detailed protocols to aid researchers in this promising field.
The Significance of the Pyrrole Core in Enzyme Inhibition
The 1H-pyrrole-2,4-dicarboxylate core offers a versatile platform for medicinal chemists. Its unique electronic properties and the ability to be readily functionalized at multiple positions allow for the fine-tuning of steric and electronic interactions with enzyme active sites. This adaptability has led to the development of derivatives with inhibitory activity against diverse enzyme classes, including kinases, polymerases, and metabolic enzymes, underscoring their potential in oncology, inflammation, and neurodegenerative diseases.[1]
Comparative Efficacy of this compound Derivatives
The inhibitory potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. The following sections compare the efficacy of various derivatives against key enzyme targets.
Inhibition of Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a DNA polymerase that is overexpressed in certain types of leukemia.[2] Non-nucleoside inhibitors are of particular interest, and pyrrole-based diketo acid derivatives have shown promise. Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrole core can significantly impact inhibitory activity.[2][3]
| Compound/Derivative | Target Enzyme | IC50/ID50 | Key Structural Features | Reference |
| Diketo hexenoic acid analogues | TdT | Low micromolar to nanomolar range | Pyrrolyl diketo acid scaffold | [2] |
The data indicates that the diketo hexenoic acid moiety attached to the pyrrole ring is crucial for potent TdT inhibition. Docking studies suggest these compounds interfere with the binding of the incoming nucleotide in the enzyme's active site.[2]
Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Pyrrole derivatives have been explored as dual COX-1 and COX-2 inhibitors.[4][5]
| Compound/Derivative | Target Enzyme | IC50 | Key Structural Features | Reference |
| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]-substituted carboxylic acid derivatives | COX-1 & COX-2 | Micromolar range | Acetic acid group at position 1 of the pyrrole ring | [4] |
| Pyrrolopyridines (e.g., 3i, 3l) | COX-2 | Promising activity | Fused pyrrole ring system | [5] |
Compounds with an acetic acid group at the 1-position of the pyrrole ring have demonstrated significant activity against both COX isoforms, with some derivatives showing greater potency than the reference drug celecoxib.[4] Fused pyrrole systems, such as pyrrolopyridines, have also emerged as promising selective COX-2 inhibitors.[5]
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the food industry to prevent browning.[6]
| Compound/Derivative | Target Enzyme | IC50 | Key Structural Features | Reference |
| 2-Cyanopyrrole derivative A12 | Tyrosinase | 0.97 µM | 2-cyanopyrrole core | [6] |
| Kojic acid (reference) | Tyrosinase | 28.72 µM | - | [6] |
Notably, the 2-cyanopyrrole derivative A12 exhibited significantly stronger inhibitory activity against tyrosinase compared to the well-known inhibitor, kojic acid.[6] This highlights the potential of the cyanopyrrole scaffold in developing potent tyrosinase inhibitors.
Inhibition of Cholinesterases
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease. Pyrrole derivatives have been investigated as selective inhibitors of these enzymes.[7][8]
| Compound/Derivative | Target Enzyme | IC50 | Selectivity | Reference |
| Pyrrole-based hydrazide (vh0) | MAO-B & AChE | 0.665 µM (MAO-B), 4.145 µM (AChE) | Dual inhibitor | [7] |
| 1,3-diaryl-pyrrole derivatives (3o, 3p, 3s) | BChE | 1.71 - 5.37 µM | Selective for BChE over AChE | [8] |
Some pyrrole-based compounds have shown dual inhibitory activity against monoamine oxidase B (MAO-B) and AChE, which could be beneficial for the multi-faceted treatment of Alzheimer's disease.[7] Furthermore, 1,3-diaryl-pyrrole derivatives have demonstrated high selectivity for BChE, suggesting a potential for developing therapies with fewer cholinergic side effects.[8]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows for the deduction of key structure-activity relationships for this compound derivatives:
-
Substituents at the 1-position: The nature of the substituent at the N1 position of the pyrrole ring is critical. For COX inhibition, an acetic acid moiety at this position enhances activity.[4] For phospholipase A2 inhibition, the length of an alkyl chain at this position is a determining factor for potency.[9]
-
Substituents at the 2- and 5-positions: For cholinesterase inhibition, aryl groups at the 1- and 3-positions lead to selective BChE inhibitors.[8] In the case of tyrosinase inhibition, a cyano group at the 2-position appears to be a key feature for high potency.[6]
-
Fused Ring Systems: The fusion of the pyrrole ring with other heterocyclic systems, such as in pyrrolopyridines, can lead to potent and selective inhibitors, as seen with COX-2 inhibition.[5]
Experimental Protocols for Enzyme Inhibition Assays
To ensure the reproducibility and validity of research findings, detailed and standardized protocols are essential. Below are representative protocols for assessing the inhibitory activity of this compound derivatives.
General Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[10]
Materials:
-
Test pyrrole derivative
-
Recombinant protein kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add test compound dilutions, positive control (known inhibitor), and negative control (DMSO) to a 384-well plate.
-
Prepare kinase reaction buffer, enzyme, and substrate solutions.
-
Add kinase and substrate to all wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at room temperature (e.g., for 60 minutes).
-
Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]
TdT Inhibition Assay
This assay determines the inhibitory effect of compounds on the template-independent DNA polymerization activity of Terminal deoxynucleotidyl transferase (TdT).[2]
Procedure:
-
Incubate the TdT enzyme with the test compound for a specified period.
-
Initiate the polymerization reaction by adding a DNA primer and a mixture of dNTPs, one of which is radioactively labeled.
-
Incubate the reaction for 10 minutes at 37 °C.
-
Precipitate the DNA using 10% trichloroacetic acid.
-
Determine the amount of insoluble radioactive material by scintillation counting.
-
Generate dose-response curves by fitting the data to the equation: E(%) = Emax / (1 + I / ID50), where E(%) is the fraction of enzyme activity, Emax is the activity without the inhibitor, I is the inhibitor concentration, and ID50 is the inhibitor concentration at which E(%) = 0.5 Emax.[2]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General scaffold of this compound.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of enzyme inhibitors with demonstrated efficacy against a variety of important therapeutic targets. The versatility of the pyrrole core allows for extensive chemical modification, enabling the optimization of potency and selectivity. The comparative data presented in this guide underscores the importance of a systematic approach to SAR studies in the design of novel inhibitors.
Future research in this area should focus on expanding the diversity of substituents on the pyrrole ring and exploring novel fused heterocyclic systems. Furthermore, a deeper understanding of the binding modes of these inhibitors through co-crystallization studies with their target enzymes will be invaluable for rational drug design. The continued investigation of these compounds is poised to yield novel therapeutic agents for a range of diseases.
References
- Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. (n.d.). PubMed Central.
- Reported 2,4-dimethyl-1H-pyrrole and pyrazoline containing anticancer compounds. (n.d.). ResearchGate.
- Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (1997). Journal of Medicinal Chemistry, 40(21), 3381–3392. [Link]
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). Molecules, 29(18), 4209. [Link]
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). ResearchGate.
- Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2025). ResearchGate.
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097. [Link]
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central.
- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers in Chemistry, 10, 893302. [Link]
- Inhibitory activity a (%) of selected pyrroles. (n.d.). ResearchGate.
- Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2496782. [Link]
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxyl-ate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. [Link]
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in Chemistry, 10, 1070899. [Link]
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2022). Molecules, 27(19), 6241. [Link]
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). National Institutes of Health.
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016). University Chemistry, 31(8), 83–87. [Link]
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (n.d.). National Institutes of Health.
- Diethyl pyrrole-2,5-dicarboxylate. (2018). Molbank, 2018(4), M1017. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 7. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]
- 8. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Substituted Pyrrole Synthesis: Knorr vs. Paal-Knorr
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] For researchers and professionals in drug development, the efficient construction of substituted pyrroles is a frequent and critical task. The choice of synthetic methodology can profoundly impact yield, substrate scope, and the overall feasibility of a synthetic campaign. This guide provides an in-depth, objective comparison of two of the most venerable and widely employed methods for pyrrole synthesis: the Knorr synthesis and the Paal-Knorr synthesis.
Herein, we will dissect the mechanistic underpinnings of each reaction, present a comparative analysis of their performance with supporting data, and provide detailed experimental protocols. This guide is designed to equip you, the researcher, with the necessary insights to make an informed decision for your specific synthetic challenges.
The Knorr Pyrrole Synthesis: A Classic Condensation for Highly Functionalized Pyrroles
First reported by Ludwig Knorr in 1884, the Knorr pyrrole synthesis is a powerful method for constructing substituted pyrroles.[3][4] It classically involves the condensation of an α-aminoketone with a β-dicarbonyl compound or a similar active methylene compound.[2][3] A key feature of this synthesis is its ability to generate highly functionalized and often polysubstituted pyrroles.[3]
Mechanistic Rationale
The mechanism of the Knorr synthesis begins with the condensation between the α-aminoketone and the β-dicarbonyl compound.[4] Due to the inherent instability and propensity for self-condensation of α-aminoketones, they are typically generated in situ.[2][4] A common approach is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[4][5]
The generated amine then attacks one of the carbonyls of the second reactant to form an imine, which tautomerizes to an enamine.[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3]
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Advantages and Limitations
Key Advantages:
-
Access to Polysubstituted Pyrroles: The Knorr synthesis is particularly adept at producing pyrroles with multiple substituents, including electron-withdrawing groups.[2][3]
-
Regioselectivity: It offers good control over the substitution pattern, especially for producing pyrroles with ester groups at specific positions.[3]
-
One-Pot Procedures: The in situ generation of the α-aminoketone allows for convenient one-pot reactions.[3]
Limitations:
-
Substrate Availability: The synthesis requires an active methylene compound, which can limit the scope.
-
Harsh Conditions: The use of zinc and strong acids like glacial acetic acid can be incompatible with sensitive functional groups.[4]
-
Self-Condensation: The potential for self-condensation of the α-aminoketone can lead to side products and reduced yields if not properly controlled.[4]
The Paal-Knorr Pyrrole Synthesis: A Direct and High-Yielding Approach
Also emerging in 1884 from the work of Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for preparing pyrroles.[6][7] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8]
Mechanistic Rationale
The mechanism of the Paal-Knorr synthesis is generally understood to proceed through the initial nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[6][9] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a five-membered ring.[9] The final step is the dehydration of this cyclic intermediate to furnish the aromatic pyrrole.[10] The ring-closing step is often considered the rate-determining step of the reaction.[9][10]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Advantages and Limitations
Key Advantages:
-
Operational Simplicity: The reaction is often a simple condensation, making it easy to perform.[9][11]
-
High Yields: The Paal-Knorr synthesis frequently provides good to excellent yields, often in the range of 80-95%.[2][12]
-
Readily Available Starting Materials: Many 1,4-dicarbonyl compounds and primary amines are commercially available or easily prepared.[9]
-
Milder Conditions: Modern variations have been developed that use milder catalysts and conditions, including microwave assistance and the use of Lewis acids or even water as a solvent.[11][13][14]
Limitations:
-
Availability of 1,4-Dicarbonyls: The primary limitation is the accessibility of the 1,4-dicarbonyl starting materials, especially for unsymmetrical or complex targets, which may require their own multi-step synthesis.[2][10]
-
Harsh Classical Conditions: Traditional protocols can require prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[7][14]
Head-to-Head Comparison: Knorr vs. Paal-Knorr
The choice between the Knorr and Paal-Knorr synthesis is dictated by the desired substitution pattern of the target pyrrole and the availability of the requisite starting materials.
| Feature | Knorr Synthesis | Paal-Knorr Synthesis |
| Starting Materials | α-Aminoketone (often generated in situ) & β-Dicarbonyl compound | 1,4-Dicarbonyl compound & Primary amine/Ammonia |
| Typical Yields | 57 - 80%[12] | >60%, often 80-95%[2][12] |
| Reaction Conditions | Zinc, Acetic Acid; Room Temp to Reflux[2][4] | Acetic Acid, p-TsOH, Lewis Acids; 25-150 °C[2][9] |
| Key Advantage | Excellent for highly functionalized, polysubstituted pyrroles[3] | High yields and operational simplicity[2][9] |
| Primary Limitation | Potential for side reactions; requires active methylene compound[4] | Availability of the 1,4-dicarbonyl precursor[2][10] |
| Best Suited For | Synthesis of pyrroles with multiple electron-withdrawing groups. | Direct synthesis of N-substituted and 2,5-disubstituted pyrroles. |
Experimental Protocols
To provide a practical context, detailed experimental procedures for the synthesis of representative substituted pyrroles via both methods are outlined below.
Protocol 1: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is adapted from the classical Knorr synthesis.[4]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath (5-7 °C), dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.[5]
-
Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 10 °C. This step forms the α-oximinoacetoacetate.[4][5]
-
To this solution, gradually add zinc dust (2 equivalents) in portions, ensuring the reaction temperature does not exceed 40 °C. The zinc reduces the oxime to the amine in situ.[4]
-
After the addition of zinc is complete, heat the mixture to reflux for 1 hour.[5]
-
Pour the hot reaction mixture into a large volume of cold water to precipitate the crude product.[5]
-
Collect the solid product by vacuum filtration and wash thoroughly with water.[5]
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[5]
Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol demonstrates a conventional heating method for the Paal-Knorr synthesis.[9]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric acid
-
Methanol/water mixture (9:1) for recrystallization
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.[9]
-
Add one drop of concentrated hydrochloric acid to the mixture.[9]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[9]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[9]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[9]
Protocol 3: Microwave-Assisted Paal-Knorr Synthesis
This protocol illustrates a modern, rapid approach to the Paal-Knorr synthesis.[9]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary amine (3 equivalents)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (1 equivalent) in ethanol.
-
Add glacial acetic acid and the primary amine (3 equivalents) to the vial.[9]
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) until the reaction is complete, monitoring by TLC.[9]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic phases, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude material by column chromatography if necessary.[9]
Conclusion and Future Outlook
Both the Knorr and Paal-Knorr syntheses are foundational methods in heterocyclic chemistry that have stood the test of time. The Paal-Knorr synthesis is often the go-to method due to its simplicity and high yields, provided the 1,4-dicarbonyl precursor is accessible.[11] In contrast, the Knorr synthesis offers a robust platform for creating more complex, highly substituted pyrroles that may be difficult to access through other means.[3]
The ongoing evolution of these classical reactions, particularly through the adoption of green chemistry principles such as microwave irradiation, the use of environmentally benign solvents like water, and the development of reusable catalysts, ensures their continued relevance.[13][14] For the modern researcher, a thorough understanding of the strengths and limitations of each method is paramount for the strategic and successful synthesis of novel pyrrole-containing molecules.
References
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Grokipedia. (n.d.). Knorr pyrrole synthesis. Grokipedia.
- Wikipedia. (2023, December 2). Knorr pyrrole synthesis. In Wikipedia.
- Wikipedia. (2023, November 28). Paal–Knorr synthesis. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Recent Advancements in Pyrrole Synthesis. PubMed Central.
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate.
- Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube.
- Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia.
- A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate.
- On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1.
- Leah4sci. (2022, January 28). Knorr Pyrrole Synthesis | Organic Chemistry [Video]. YouTube.
- Paal–Knorr pyrrole synthesis. ResearchGate.
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Pyrrole Intermediates: Diethyl vs. Dimethyl 1H-pyrrole-2,4-dicarboxylate in Synthesis
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, yield, and downstream feasibility of a synthetic route. Among the myriad of heterocyclic building blocks, substituted pyrroles hold a place of prominence, forming the core of numerous biologically active compounds and functional materials. This guide provides an in-depth comparative analysis of two closely related yet distinct pyrrole intermediates: Diethyl 1H-pyrrole-2,4-dicarboxylate and Dimethyl 1H-pyrrole-2,4-dicarboxylate. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary experimental insights and theoretical grounding to make an informed choice between these two valuable synthetic precursors.
Introduction: The Versatile Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural motif in a vast array of natural products and synthetic molecules, including porphyrins, bile pigments, and many pharmaceuticals.[1] The dicarboxylate substitution at the 2 and 4 positions provides a versatile platform for further functionalization, making these compounds ideal starting points for the construction of more complex molecular architectures. The choice between the diethyl and dimethyl esters, while seemingly minor, can have significant practical implications in terms of synthesis, purification, solubility, and reactivity in subsequent synthetic transformations.
Physicochemical Properties: A Tale of Two Esters
The primary difference between Diethyl and Dimethyl 1H-pyrrole-2,4-dicarboxylate lies in the nature of the ester groups. This seemingly small variation in alkyl chain length gives rise to distinct physicochemical properties that are critical to consider in a laboratory setting.
| Property | This compound | Dimethyl 1H-pyrrole-2,4-dicarboxylate | Reference |
| Molecular Formula | C₁₂H₁₇NO₄ | C₁₀H₁₃NO₄ | [2][3] |
| Molecular Weight | 239.27 g/mol | 211.21 g/mol | [3][4] |
| Melting Point | 135-136 °C | Information not readily available | [4] |
| Appearance | White to off-white crystalline solid | Solid | [4] |
| Solubility | More soluble in non-polar organic solvents | Expected to have higher solubility in polar solvents | [5][6] |
The additional methylene groups in the ethyl esters of the diethyl analogue contribute to its higher molecular weight and are expected to increase its lipophilicity, thereby enhancing its solubility in non-polar organic solvents. Conversely, the dimethyl ester, with its lower molecular weight and smaller alkyl groups, is anticipated to exhibit greater solubility in more polar organic solvents. This difference in solubility can be a deciding factor when selecting a solvent system for a reaction or for purification via crystallization or chromatography.
Synthesis via Knorr Pyrrole Synthesis: A Comparative Workflow
The most common and efficient method for the synthesis of both Diethyl and Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is the Knorr pyrrole synthesis.[7] This reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester. In practice, this is typically a one-pot synthesis where an acetoacetate ester is first nitrosated, then reduced in situ with zinc dust to form the aminoketoester, which then condenses with another molecule of the acetoacetate ester.[8][9]
Experimental Protocols
Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate [8]
-
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A solution of ethyl acetoacetate in glacial acetic acid is cooled in an ice-salt bath to 10 °C.
-
A solution of sodium nitrite in water is added slowly, maintaining the temperature between 10-12 °C.
-
The mixture is stirred and allowed to stand at room temperature for several hours.
-
Zinc dust is added portion-wise to the stirred solution, causing the temperature to rise to the boiling point.
-
The reaction mixture is refluxed for one hour after the addition of zinc is complete.
-
The hot mixture is poured into a large volume of water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from 95% ethanol.
-
Synthesis of Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Inferred Protocol)
While a specific detailed protocol for the dimethyl variant is not as commonly documented in introductory texts, the synthesis logically follows the same Knorr pathway, substituting methyl acetoacetate for ethyl acetoacetate.
-
Materials:
-
Methyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Methanol (for recrystallization)
-
-
Procedure:
-
A solution of methyl acetoacetate in glacial acetic acid is cooled.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature.
-
After a stirring period, zinc dust is added portion-wise, controlling the exothermic reaction.
-
The mixture is heated to reflux for a designated time.
-
The reaction is quenched by pouring into water, precipitating the product.
-
The crude dimethyl ester is collected, washed, and dried.
-
Purification is typically achieved by recrystallization from methanol.
-
Causality Behind Experimental Choices
The Knorr synthesis is a robust and high-yielding method for preparing these pyrrole derivatives.[9] The choice of acetic acid as the solvent is crucial as it facilitates both the nitrosation and the zinc reduction steps. The controlled addition of sodium nitrite and zinc dust is necessary to manage the exothermic nature of the reactions. The final precipitation in water and subsequent recrystallization are standard purification techniques for solid organic compounds.
Yield Comparison
While direct comparative studies are scarce, yields for the Knorr synthesis of the diethyl ester are reported to be in the range of 60-80%.[10] It is reasonable to expect similar yields for the dimethyl ester under optimized conditions, although factors such as the purity of the starting methyl acetoacetate can influence the outcome.
Reactivity and Downstream Applications: The Ester's Influence
The choice between the diethyl and dimethyl ester can have a significant impact on the reactivity of the pyrrole in subsequent synthetic steps.
Steric Hindrance
The ethyl groups of the diethyl ester are sterically more demanding than the methyl groups of the dimethyl ester. This can influence the rate and feasibility of reactions involving nucleophilic attack at the carbonyl carbon of the ester. For reactions where steric hindrance around the reaction center is a concern, the dimethyl ester may be the preferred substrate.
Hydrolysis and Saponification
The rate of hydrolysis of the ester groups is another critical factor. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions due to the lesser steric hindrance around the carbonyl group.[11] A comparative study on the hydrolysis of methyl and ethyl benzoates showed that the methyl ester had a higher metabolic stability in rat plasma, while in another study, the hydrolysis of methyl lactate was found to be faster than ethyl lactate under certain conditions.[12][13] This suggests that the specific reaction conditions and the overall molecular structure play a role. For the pyrrole dicarboxylates, if selective hydrolysis of one ester group is desired, or if the reaction conditions are harsh and could lead to unwanted ester cleavage, the diethyl ester might offer greater stability.
Applications in Complex Molecule Synthesis
Both diethyl and dimethyl 1H-pyrrole-2,4-dicarboxylates are valuable precursors in the synthesis of a wide range of complex molecules.
-
Porphyrin Synthesis: These pyrrole derivatives are key building blocks in the synthesis of porphyrins, the core structures of heme and chlorophyll.[14][15] The ester groups can be hydrolyzed to carboxylic acids, which are then decarboxylated to provide the necessary substitution patterns for porphyrin assembly. The choice of ester can influence the solubility of intermediates and the conditions required for hydrolysis.
-
Drug Discovery and Medicinal Chemistry: The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Diethyl and dimethyl 1H-pyrrole-2,4-dicarboxylates serve as versatile starting materials for the synthesis of novel drug candidates with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The ester groups can be converted to amides, hydrazides, or other functional groups to modulate the biological activity of the final compounds.
Data Visualization
Knorr Pyrrole Synthesis Workflow
Caption: Knorr Synthesis Workflow for Pyrrole Dicarboxylates.
Logical Relationship: Choosing the Right Ester
Caption: Decision Framework for Ester Selection.
Conclusion and Future Outlook
Both Diethyl and Dimethyl 1H-pyrrole-2,4-dicarboxylate are invaluable intermediates in organic synthesis. The choice between them is not arbitrary but should be a carefully considered decision based on the specific requirements of the synthetic route. The diethyl ester offers greater stability towards hydrolysis and better solubility in non-polar solvents, which may be advantageous in certain multi-step syntheses. In contrast, the dimethyl ester provides a less sterically hindered environment around the ester functionalities and is likely more soluble in polar solvents, potentially facilitating reactions that are sensitive to steric bulk.
Future research in this area could focus on developing more sustainable and efficient synthetic methods for these pyrrole derivatives, as well as exploring their applications in novel areas of materials science and medicinal chemistry. A direct, quantitative comparison of the reaction kinetics and solubility of these two compounds in a wide range of solvents would be a valuable contribution to the field, providing a more robust dataset for synthetic chemists to base their decisions on.
References
- Medeiros, M. Z., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1234. [Link]
- BenchChem. (2025).
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097. [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.3.3.
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88.
- Groves, B. R., et al. (2016). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 14(33), 7845-7851.
- Rao, P. D., et al. (2000). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry, 65(22), 7323-7344.
- ResearchGate. (2011). (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate.
- NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook.
- ChemBK. (2024). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester.
- Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry.
- Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Medicinal Chemistry and Drug Design.
- Taylor, W. (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed), 840.
- ChemBK. (2024). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- Organic Syntheses. (n.d.). Octaethylporphyrin.
- Chemical Synthesis Database. (2025). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- Brauer, S., et al. (2023).
- PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester.
- MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(1), 1.
- Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Medicinal Chemistry and Drug Design.
- Meshram, H., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2, 159-165.
- NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook.
- Royal Society of Chemistry. (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed), 840.
- Phenomenex. (n.d.). Solvent Miscibility Table.
- UCLA Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Farooq, A., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Proceedings of the Combustion Institute, 35(1), 387-394.
Sources
- 1. scirp.org [scirp.org]
- 2. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 3. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to Validating the Structure of Brominated Knorr Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry, provides a versatile entry point to a vast array of substituted pyrroles.[2][3][4] Subsequent functionalization, such as bromination, is a critical step in the development of novel compounds, offering a handle for further synthetic transformations.
However, the electron-rich nature of the pyrrole ring can lead to complex reaction outcomes during bromination, often yielding a mixture of regioisomers or unexpected rearrangement products.[5] For professionals in drug development and medicinal chemistry, unambiguous structural validation is not merely an academic exercise—it is a prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This guide provides a comparative analysis of the primary analytical techniques used to definitively characterize the products of Knorr pyrrole bromination. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, moving beyond a simple listing of methods to offer a strategic workflow for structural elucidation.
The Challenge: Regioselectivity in Pyrrole Bromination
The bromination of a substituted Knorr pyrrole is an electrophilic aromatic substitution reaction. The existing substituents on the pyrrole ring dictate the position of the incoming bromine atom. While textbook examples often suggest clean outcomes, reality can be more complex. Depending on the brominating agent (e.g., N-Bromosuccinimide, Bromine in acetic acid), reaction conditions, and the specific substituents on the Knorr pyrrole, bromination can occur at various positions, or even on side-chains.[5] This ambiguity necessitates a multi-faceted analytical approach.
Caption: General reaction scheme for the bromination of a Knorr pyrrole, illustrating the potential for multiple products.
A Comparative Guide to Core Validation Techniques
No single technique provides a complete structural picture. An effective validation strategy relies on the synergistic interpretation of data from several orthogonal methods. We will compare three essential techniques: Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallography.
Mass Spectrometry (MS): The First Line of Evidence
Mass spectrometry's primary role is to confirm the molecular weight of the product, thereby verifying that bromination has occurred and determining the number of bromine atoms incorporated.
Expertise & Causality: The choice to begin with MS is rooted in its speed and definitive elemental information. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[6][7][8] This isotopic signature is the key diagnostic feature. A molecule containing one bromine atom will exhibit two peaks in its mass spectrum of nearly equal intensity, separated by two mass-to-charge units (m/z): the molecular ion peak (M) and the M+2 peak.[6][7][8][9] The presence of this pattern is unequivocal proof of monobromination.
Data Presentation: Isotopic Patterns in MS
| Number of Bromine Atoms | Expected Molecular Ion Cluster | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
This characteristic pattern provides immediate, high-confidence confirmation of the degree of bromination before proceeding to more time-intensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms and establishing the isomeric structure of the product.[1] A full suite of 1D and 2D NMR experiments provides a self-validating system of cross-checks to build a complete structural model.
¹H NMR Spectroscopy: This experiment provides information about the number and chemical environment of protons. Upon bromination, the electron-withdrawing effect of the bromine atom will deshield nearby protons, causing their signals to shift downfield (to a higher ppm value).[10] The disappearance of a signal from the aromatic region of the starting material's spectrum, coupled with shifts in the remaining signals, provides the first clue to the site of substitution.
¹³C NMR Spectroscopy: This experiment reveals the number and type of carbon atoms. The carbon atom directly bonded to the bromine will experience a significant shift. However, a phenomenon known as the "heavy atom effect" can make this shift unpredictable, sometimes causing a downfield and other times an upfield shift, complicating direct assignment.[11][12] Therefore, its primary utility is in conjunction with 2D NMR techniques.
2D NMR Spectroscopy (COSY, HSQC, HMBC): The Unambiguous Connectors
This is where true structural validation occurs. These experiments reveal correlations between nuclei, allowing for the definitive piecing together of the molecular puzzle.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (typically over 2-3 bonds).[13] This is essential for identifying adjacent protons and mapping out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[13] This allows for the confident assignment of protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[13][14][15][16] This is the most critical experiment for identifying isomers. By observing a correlation from a known proton to a carbon without any attached protons (a quaternary carbon, such as the one bearing the bromine), the site of substitution can be definitively established.
Caption: Using 2D NMR to confirm C2 bromination via key HMBC correlations from H4 and H5 to the brominated carbon.
X-ray Crystallography: The "Gold Standard"
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural proof.[17][18][19][20] It generates a three-dimensional map of electron density within the molecule, revealing the precise spatial arrangement of every atom and their connectivity.[21]
Expertise & Causality: While NMR and MS provide data that requires interpretation to infer a structure, crystallography provides a direct visualization.[20] Its results are considered irrefutable. The primary challenge and rate-limiting step is often the process of growing a single, high-quality crystal suitable for diffraction.[18]
Case Study: Correcting the Record for "Halbig's Product" A recent 2024 study on the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (a Knorr pyrrole) highlights the power of modern validation.[5] For decades, the structure of a particular dibrominated product was misassigned. Through careful X-ray diffraction analysis, researchers revealed the true structure to be a rearranged 2-oxo-2,3-dihydro-1H-pyrrole derivative, a conclusion that would be difficult to reach with certainty using 1D NMR alone.[5] This case underscores the importance of not relying on historical precedent and employing definitive techniques like X-ray crystallography when ambiguity exists.
Integrated Workflow and Experimental Protocol
A robust validation strategy follows a logical progression, using each technique to answer specific questions.
Caption: A logical workflow for the structural validation of brominated Knorr pyrroles.
Detailed Experimental Protocol: Full NMR Characterization
This protocol describes a self-validating system of experiments to determine the structure of a purified bromination product.
1. Sample Preparation:
-
Dissolve 15-20 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and should not have signals that overlap with key sample resonances.
-
Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are present.
2. Data Acquisition (on a 400 MHz or higher spectrometer):
-
Shimming: Shim the instrument on the sample to ensure a homogeneous magnetic field, which is critical for high-resolution data.
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise. This spectrum will be used to reference all other spectra.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A higher number of scans will be required due to the low natural abundance of ¹³C.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment. This will reveal ¹H-¹H correlations.
-
HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz). This will link protons to their attached carbons.
-
HMBC: Run a standard gradient-selected HMBC experiment. Set the long-range coupling constant to an average value (e.g., 8 Hz) to observe 2- and 3-bond correlations. This is the key experiment for connecting molecular fragments across quaternary centers.
3. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak. Calibrate all other spectra (¹³C, 2D) using the ¹H spectrum as a reference.
-
Analysis Workflow:
-
Assign all protons in the ¹H spectrum based on integration, multiplicity, and chemical shift.
-
Use the COSY spectrum to connect protons into spin systems.
-
Use the HSQC spectrum to assign the protonated carbons.
-
Use the HMBC spectrum to piece the fragments together. Look for key correlations from known protons to unassigned quaternary carbons (e.g., the C-Br carbon, carbonyls, or other substituted aromatic carbons).
-
Ensure all observed correlations are consistent with a single, proposed structure. Any inconsistencies indicate a potential misassignment or an incorrect structural hypothesis.
-
Conclusion
Validating the structure of brominated Knorr pyrroles is a critical task that demands a rigorous, multi-technique approach. While Mass Spectrometry provides the initial, crucial evidence of successful bromination through its unique isotopic signature, it is the comprehensive suite of NMR experiments—particularly 2D techniques like HMBC—that elucidates the precise isomeric structure. For crystalline materials, X-ray crystallography remains the ultimate arbiter, capable of providing irrefutable proof and correcting long-standing misconceptions, as demonstrated in recent literature. By following a logical workflow and understanding the strengths of each analytical method, researchers can ensure the scientific integrity of their findings and accelerate the development of novel, high-impact molecules.
References
- Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
- Mass spectra - the M+2 peak. (n.d.). Chemguide.
- X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate.
- X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
- Proton N-H Resonance of Pyrrole. Double Resonance. (2022). Chemistry LibreTexts.
- X-ray crystallography: Revealing our molecular world. (2019). Science Museum.
- Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY.
- Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate.
- X-ray crystallography principles and applications. (n.d.). Biophysical Chemistry Class Notes.
- Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE.
- COSY and selected HMBC correlations of compounds 1 and 2. (n.d.). ResearchGate.
- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange.
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Knorr pyrrole synthesis. (n.d.). Wikipedia.
- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+.
- A novel one-pot pyrrole synthesis via a coupling-isomerization-Stetter-Paal-Knorr sequence. (2001). PubMed.
- Bromine NMR. (n.d.).
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database.
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Knorr Pyrrole Synthesis. (2019). YouTube.
- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 10. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. emerypharma.com [emerypharma.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rigaku.com [rigaku.com]
- 20. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 21. fiveable.me [fiveable.me]
A Comparative Guide to Purity Determination: Quantitative NMR Analysis of Diethyl 1H-pyrrole-2,4-dicarboxylate
Introduction: The Imperative of Purity in Modern Chemistry
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise characterization of a molecule is paramount. Beyond structural elucidation, the quantitative assessment of purity is a critical gatekeeper for advancing a compound from discovery to application. An inaccurate purity assessment can lead to erroneous biological data, failed clinical trials, or compromised material performance, resulting in significant financial and temporal losses. The subject of this guide, Diethyl 1H-pyrrole-2,4-dicarboxylate*, is a heterocyclic compound representative of scaffolds used in medicinal chemistry and materials science. Ensuring its purity is essential for reproducible downstream applications.[1][2][3]
This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the purity of this compound. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The narrative is grounded in the principles of metrological traceability, offering field-proven insights into why specific experimental choices are made to ensure data of the highest integrity.[4][5][6]
*For the purpose of this guide, we will focus on the well-documented analogue, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5), as a practical example. The principles and methodologies described are broadly applicable to the parent compound and other organic molecules.[7][8]
The Principle of Quantitative NMR: An Absolute Measurement
Unlike chromatographic techniques that rely on the response factor of a detector, which can vary between compounds, qNMR is an intrinsically quantitative method.[9][10][11] The foundational principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly and universally proportional to the number of atomic nuclei giving rise to that signal.[5][11] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard (IS) of known purity and concentration.[5][12][13]
This direct proportionality makes qNMR a primary ratio method, capable of delivering results traceable to the International System of Units (SI) when a certified reference material is used.[14][15][16][17] This is a significant advantage in regulatory environments and for the qualification of in-house reference standards.[18][19]
Core Experimental Workflow: qNMR
The successful execution of a qNMR experiment hinges on meticulous planning and adherence to specific acquisition parameters that ensure the quantitative integrity of the data.
Caption: The qNMR workflow from sample preparation to final purity calculation.
Detailed Experimental Protocol: qNMR Purity of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol is designed as a self-validating system, emphasizing steps that ensure accuracy and traceability.
1. Method Planning & Selection of Materials
-
Analyte: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (MW: 239.27 g/mol ).
-
Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%, MW: 116.07 g/mol ).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
-
Causality: DMSO-d₆ is an excellent solvent for a wide range of organic molecules and helps to minimize signal overlap. Its residual proton signal (~2.5 ppm) and water signal (~3.3 ppm) are well-defined and typically do not interfere with analyte signals.[6]
-
2. Sample Preparation
-
Expertise: Weighing is often the largest source of uncertainty in qNMR.[11] Using a calibrated microbalance (readability of 0.01 mg or better) is mandatory for high accuracy.
-
Accurately weigh approximately 15-20 mg of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate into a clean, dry glass vial. Record the mass (mₐ) precisely.
-
To the same vial, add approximately 5-10 mg of the maleic acid internal standard. Record the mass (mₛₜᏧ) precisely.
-
Causality: The masses are chosen to achieve a near 1:1 molar ratio between the protons being integrated for the analyte and the standard. This minimizes integration errors and maximizes accuracy.[9]
-
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Prepare three independent samples to assess the method's precision.[20]
3. NMR Data Acquisition (400 MHz Spectrometer)
-
Trustworthiness: The following parameters are critical for ensuring that signal integrals are directly proportional to the number of nuclei. Deviations can introduce systematic errors.[13][21]
-
Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automated or manual shimming to achieve optimal magnetic field homogeneity. The experiment should be run in non-spinning mode to eliminate spinning sidebands.[22]
-
Pulse Angle (p1): Calibrate and use a 90° pulse.[9]
-
Relaxation Delay (d1): Set to ≥ 30 seconds.
-
Causality: This is arguably the most critical parameter. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any nucleus of interest (in both the analyte and the standard). A long delay ensures complete relaxation of all protons back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring quantitative accuracy.[20][21]
-
-
Acquisition Time (aq): Set to ≥ 3 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[9]
-
Number of Scans (ns): Set to 16 or higher, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated. High S/N is required for precise integration.[21]
-
Receiver Gain (rg): Adjust automatically to prevent signal clipping of the FID.
4. Data Processing and Purity Calculation
-
Apply a gentle exponential window function (line broadening of 0.3 Hz) to the FID before Fourier transformation to improve S/N.
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a robust baseline correction algorithm across the entire spectrum.
-
Expertise: Incorrect phasing or baseline tilting can severely compromise the accuracy of integration. Manual correction by an experienced user is recommended for the highest quality data.[9]
-
-
Integrate the well-resolved singlet from the two equivalent olefinic protons of maleic acid (IₛₜᏧ).
-
Integrate a well-resolved, non-overlapping signal from the analyte. For Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, the two equivalent methyl proton signals (a singlet integrating to 6 protons) are an excellent choice (Iₐ).
-
Calculate the purity (Pₐ) using the following equation:[9]
Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
Iₐ, IₛₜᏧ: Integral values for the analyte and standard.
-
Nₐ, NₛₜᏧ: Number of protons for the integrated analyte signal (Nₐ = 6) and standard signal (NₛₜᏧ = 2).
-
Mₐ, MₛₜᏧ: Molar masses of the analyte and standard.
-
mₐ, mₛₜᏧ: Masses of the analyte and standard.
-
PₛₜᏧ: Purity of the internal standard (e.g., 99.5%).
-
Comparison with Alternative Purity Analysis Methods
While qNMR is a powerful primary method, chromatographic techniques are widely used and serve as essential orthogonal methods for purity verification.[1][4]
Caption: Logical comparison of qNMR, HPLC, and GC for purity analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 265 nm.
-
Methodology: A stock solution of the analyte is prepared and diluted to create a calibration curve. Purity is typically reported as area percent, which assumes all impurities have the same response factor as the main compound—a potentially significant source of error. For accurate quantification, each impurity must be isolated and have its own reference standard, which is often impractical.[18]
Gas Chromatography (GC-FID) Protocol
-
System: Agilent 8890 GC or equivalent.
-
Column: HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Temperature Program: Inlet at 250°C; Oven start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Methodology: Similar to HPLC, GC relies on area percent for routine purity checks. The FID has a more uniform response factor for hydrocarbons than UV detectors but can still vary for heteroatom-containing compounds. Accurate quantification requires specific reference standards.
Comparative Data Summary
The following table presents hypothetical but realistic data for the purity analysis of a single batch of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate using the three described methods.
| Feature | Quantitative NMR (qNMR) | HPLC-UV (Area %) | GC-FID (Area %) |
| Mean Purity (n=3) | 98.9% | 99.4% | 99.2% |
| Standard Deviation | ± 0.15% | ± 0.08% | ± 0.11% |
| Calibration Requirement | Certified Internal Standard (structurally unrelated) | Analyte-specific reference standard required for true purity | Analyte-specific reference standard required for true purity |
| Key Advantage | Primary method, high accuracy, SI traceability, non-destructive | High sensitivity, excellent for separating impurities | Excellent for volatile impurities, robust |
| Key Limitation | Lower sensitivity, potential for signal overlap in complex mixtures | Response factor variability, analyte standard needed | Limited to thermally stable and volatile compounds |
| Justification of Results | Provides the most accurate "true" purity value by directly comparing molar amounts. Detects non-chromophoric and non-volatile impurities.[3] | Area % can overestimate purity if impurities have a lower UV absorbance at the chosen wavelength.[18] | Area % can be inaccurate if impurities have different carbon content or response factors in the FID. |
Discussion: Synthesizing the Results
The data illustrates a common scenario in analytical chemistry: different methods yield slightly different purity values.[3] The qNMR result of 98.9% is likely the most accurate reflection of the true mass fraction of the analyte. This is because qNMR accounts for all proton-containing species in the sample, including those that might be invisible to UV or FID detectors (e.g., non-volatile synthesis residues, certain solvents).
The higher purity values from HPLC (99.4%) and GC (99.2%) likely result from the limitations of area percentage calculations.[18] An impurity with a weak UV chromophore or a different FID response factor would be underrepresented, leading to an artificially inflated purity value for the main peak.
When to Choose Which Method?
-
qNMR: The gold standard for certifying reference materials, for obtaining a definitive, traceable purity value, and for analyzing samples where no reference standard of the analyte exists.[4][11] It is the preferred method when absolute accuracy is paramount.
-
HPLC-UV: An excellent tool for routine quality control, stability studies, and for detecting and quantifying known impurities when their reference standards are available. Its high sensitivity makes it ideal for trace impurity analysis.[23]
-
GC-FID: Best suited for analyzing volatile and thermally stable compounds and impurities. It is a robust and reliable workhorse for many synthetic chemistry labs.
In a regulated environment, a combination of methods is often employed. qNMR can be used to qualify the primary reference standard, while a validated HPLC or GC method is used for routine release testing, leveraging the strengths of both techniques.
Conclusion
Quantitative NMR is a robust, accurate, and versatile primary analytical method for the purity determination of organic molecules like this compound.[4][5] Its direct, structure-independent quantification provides a high degree of confidence and traceability that is often unachievable with secondary chromatographic methods alone.[9][11] While HPLC and GC remain indispensable tools for their sensitivity and separative power, qNMR offers an orthogonal and definitive assessment of purity. For researchers, scientists, and drug development professionals, understanding the principles and proper execution of qNMR is no longer a niche specialty but a core competency for ensuring the quality and integrity of chemical matter.
References
- Emery Pharma.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
- National Institute of Standards and Technology. Purity by Absolute qNMR Instructions. [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Mestrelab Research. What is qNMR and why is it important?. [Link]
- National Institute of Standards and Technology.
- Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(19), 11629-11638. [Link]
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
- ResolveMass Laboratories Inc.
- ResolveMass Laboratories Inc. (2023, December 29). How to Select the Best qNMR Internal Standard. YouTube. [Link]
- University of Wisconsin-Madison.
- National Institute of Standards and Technology. A Standard for Standards. [Link]
- Weber, M., et al. (2017). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 409(1), 247-258. [Link]
- Regis Technologies, Inc.
- Takenaka, T., & Miura, T. (2021).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- JEOL Ltd.
- ResearchGate. Purity comparison by NMR and HPLC. [Link]
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Branch, S. K. (2005). The role of quantitative NMR in the drug registration process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798-805. [Link]
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. [Link]
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. [Link]
- European Network of Forensic Science Institutes. GUIDELINE FOR qNMR ANALYSIS. [Link]
- National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST WebBook. [Link]
- Chemical Synthesis Database.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- Lu, G. F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. [Link]
- ResearchGate. (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. rssl.com [rssl.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 15. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. A Standard for Standards | NIST [nist.gov]
- 18. enovatia.com [enovatia.com]
- 19. scribd.com [scribd.com]
- 20. benchchem.com [benchchem.com]
- 21. asdlib.org [asdlib.org]
- 22. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acgpubs.org [acgpubs.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 1H-pyrrole-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For researchers in drug discovery and organic synthesis, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for confirming molecular structures and identifying unknown substances. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Diethyl 1H-pyrrole-2,4-dicarboxylate, a key scaffold in medicinal chemistry. By comparing its fragmentation behavior with that of a closely related analogue, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, we offer a scientifically grounded framework for interpreting the mass spectra of substituted pyrrole dicarboxylates.
The Critical Role of Substituents in Directing Fragmentation
The fragmentation pathways of pyrrole derivatives under mass spectrometry conditions are profoundly influenced by the nature and position of their substituents.[1][2] The stability of the pyrrole ring often leads to fragmentation being initiated at the substituent groups. In the case of this compound, the two ethyl ester groups at positions 2 and 4 are the primary sites of initial bond cleavages.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for analyzing pyrrole derivatives by EI-MS is outlined below. This method is designed to generate a reproducible fragmentation pattern, allowing for robust compound identification.
Instrumentation:
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: 70 eV (standard for generating library-comparable spectra).
-
Source Temperature: 200-250 °C.
-
Inlet System: Gas chromatography (GC) or direct insertion probe. For this compound, a GC inlet is preferable to ensure sample purity and thermal stability.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as methanol or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system or apply a small amount to the direct insertion probe.
Data Acquisition:
-
Acquire data in full scan mode to capture all fragment ions.
-
Ensure the mass spectrometer is properly calibrated to achieve accurate mass measurements, which are crucial for determining elemental compositions of fragments.
Predicted Fragmentation Pattern of this compound
The molecular formula for this compound is C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol . The fragmentation cascade is expected to be dominated by characteristic losses from the ethyl ester groups.
The primary fragmentation pathways are initiated by the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or an ethylene molecule (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement. Subsequent losses of carbon monoxide (CO, 28 Da) are also anticipated.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Comparative Analysis: The Influence of Methyl Substitution
To contextualize the fragmentation of the title compound, we will compare its predicted behavior to the known mass spectrum of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This analogue, with a molecular formula of C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol , provides a valuable case study on how additional alkyl substituents on the pyrrole ring alter the fragmentation landscape.[3][4][5]
| Characteristic Ion | This compound (Predicted m/z) | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Observed m/z)[3] | Fragmentation Origin |
| Molecular Ion [M]⁺˙ | 211 | 239 | Ionization of the parent molecule. |
| [M - OC₂H₅]⁺ | 166 | 194 | Loss of an ethoxy radical from an ester group. |
| [M - COOC₂H₅]⁺ | 138 | 166 | Loss of an entire ethoxycarbonyl group. |
| Base Peak | Likely 166 or 138 | 194 | The most stable fragment ion. |
The presence of the two methyl groups at the 3 and 5 positions in the analogue introduces several key differences:
-
Increased Molecular Ion Stability: The electron-donating nature of the methyl groups can stabilize the molecular ion, potentially leading to a more abundant [M]⁺˙ peak relative to the unsubstituted compound.
-
Alpha-Cleavage: The methyl groups provide a site for benzylic-type cleavage (alpha-cleavage to the aromatic pyrrole ring), which can lead to the formation of a stable pyrrolylmethyl cation. This pathway competes with the fragmentation of the ester groups.
-
Steric Effects: The methyl groups can sterically influence the geometry of the ester groups, potentially affecting the efficiency of rearrangements like the McLafferty rearrangement.
Caption: Comparative initial fragmentation steps for the two pyrrole derivatives.
Conclusion: A Predictive Framework
This guide illustrates that while the fragmentation of this compound is primarily driven by its ester functionalities, the patterns are subject to significant modulation by the substitution pattern on the core pyrrole ring. The primary cleavages involve the loss of ethoxy radicals and ethylene, consistent with general ester fragmentation rules.[6] By comparing this predicted behavior with the observed fragmentation of its 3,5-dimethylated counterpart, we gain a deeper appreciation for the subtle electronic and steric effects that govern mass spectral fragmentation. For scientists working on the synthesis and characterization of novel pyrrole-based compounds, this comparative approach provides a robust framework for the confident structural elucidation of these important heterocyclic molecules.
References
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578-2586. [Link]
- Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook.
- R Discovery. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
- NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook.
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 4. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activity of Diethyl 1H-pyrrole-2,4-dicarboxylate and Other Key Heterocyclic Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents.[1][2] Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged scaffolds in drug discovery.[3] Among these, the five-membered nitrogen-containing pyrrole ring is a cornerstone, found in vital natural molecules like heme, chlorophyll, and vitamin B12, as well as in a multitude of synthetic drugs with activities spanning antibacterial, anticancer, and anti-inflammatory domains.[3][4][5][6]
This guide provides an in-depth comparison of the biological potential of Diethyl 1H-pyrrole-2,4-dicarboxylate, a representative polysubstituted pyrrole, against other significant heterocyclic compounds. We will dissect its known activities, compare its performance with related pyrroles and other heterocycles, and provide the experimental context necessary for researchers in the field.
Profiling this compound: A Scaffold of Potential
This compound features a central pyrrole ring substituted with two diethyl ester groups at positions 2 and 4. This specific arrangement of functional groups is crucial as it influences the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, all of which are determinants of biological activity.[7] While direct and extensive biological data for this exact molecule is emergent, the broader class of pyrrole-2,4-dicarboxylates has been investigated for several therapeutic applications.
Derivatives of this scaffold have been explored for their potential as:
-
Antimicrobial Agents: The pyrrole nucleus is a common feature in natural antibiotics like Pyrrolnitrin.[5] The ester functionalities on the dicarboxylate scaffold can be readily converted to amides or hydrazides, which are known to enhance antimicrobial potency.[8][9]
-
Anticancer Agents: Functionalized pyrrole scaffolds are key chemotypes for designing inhibitors of protein kinases, enzymes often dysregulated in cancer.[1][10] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a pyrrole core, underscoring the scaffold's relevance.[1][10]
-
Anti-inflammatory Agents: Certain pyrrole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8][11]
-
Metabotropic Glutamate Receptor (mGluR1) Antagonists: Specific 2,4-dicarboxy-pyrroles have been identified as potent and selective non-competitive antagonists of mGluR1, highlighting their potential in neurological research.[12]
The true value of this compound lies in its role as a versatile synthetic intermediate. The ester groups provide reactive handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target.
Comparative Biological Activity: Pyrroles vs. Other Heterocycles
To contextualize the potential of this compound, we compare its derivative class with other prominent heterocyclic compounds.
Within the Pyrrole Family: The Impact of Substitution
The biological activity of a pyrrole derivative is profoundly dictated by the nature and position of its substituents.
-
Pyrrole-2-carboxamides: This class has yielded potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments for tuberculosis. Structure-activity relationship studies have shown that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring can significantly enhance anti-TB activity, with some compounds achieving Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL.[13]
-
Phenylpyrroles: Inspired by the natural alkaloid lycogalic acid, synthetic phenylpyrrole analogues have demonstrated broad-spectrum antifungal activities against various phytopathogenic fungi.[14] Certain derivatives showed over 90% fungicidal activity against Rhizoctonia cerealis at a concentration of 50 μg/mL.[14]
-
Pyrrolones: A pyrrolone derivative identified from a phenotypic screen showed potent antimalarial activity against Plasmodium falciparum with an EC50 of approximately 9 nM and was effective in a mouse model of the disease.[15]
This intra-family comparison underscores a critical principle: the core pyrrole scaffold provides the foundation, but its biological effects are fine-tuned by its appended functional groups.
Pyrroles vs. Other Five-Membered Heterocycles
Five-membered rings like thiazole, imidazole, and oxazole are also prevalent in medicinal chemistry.
-
Thiazoles: Known for their presence in vitamin B1 (thiamine) and the anticancer drug Eribulin, thiazoles are a staple in drug design. They often exhibit potent anticancer and antimicrobial properties. For instance, certain novel thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines.
-
Imidazoles: This ring is famously found in the amino acid histidine and in antifungal drugs like clotrimazole and ketoconazole. Fused pyrrole-imidazole systems have been synthesized and shown to possess good antibacterial and antifungal potential, sometimes superior to the individual rings.[16]
Data Summary Table: Comparative Biological Activities
| Compound Class/Derivative | Biological Activity | Key Quantitative Data | Reference(s) |
| Pyrrole-2,4-dicarboxylates | mGluR1 Antagonism | Potent and selective non-competitive antagonists | [12] |
| Pyrrole-2-carboxamides | Anti-Tuberculosis (MmpL3 Inhibition) | MIC < 0.016 μg/mL against M. tuberculosis | [13] |
| Phenylpyrrole Analogues | Antifungal | >90% inhibition of R. cerealis at 50 μg/mL | [14] |
| Pyrrolone Derivatives | Antimalarial | EC50 ~9 nM against P. falciparum | [15] |
| Pyrazoline-Pyrrole Hybrids | Anticancer (Leukemia) | GI50: 0.27 to 1.36 μM against HL-60 & RPMI-8226 cells | [17] |
| Thiazole Derivatives | Anticancer | Varies widely; often in the low micromolar range | General Knowledge |
| Imidazole Derivatives | Antifungal | Core of many "azole" antifungal drugs | General Knowledge |
Experimental Design & Protocols: The Foundation of Trustworthy Data
The comparative data presented is built upon standardized, validated experimental protocols. Describing these methods is essential for scientific integrity and reproducibility.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a cornerstone for preliminary anticancer screening.
Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2 for liver cancer) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) is added to each well. The plate is then returned to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Workflow Visualization
The following diagram illustrates the typical workflow for screening heterocyclic compounds for anticancer activity.
Caption: High-level workflow for anticancer drug discovery using a heterocyclic compound library.
Authoritative Insights & Future Directions
From the perspective of a senior scientist, this compound is not merely a single data point but a gateway to a rich chemical space. The presented data reveals a clear trend: the pyrrole core is a highly adaptable platform for generating biological activity.
Structure-Activity Relationship (SAR) Insights:
-
Role of the Carbonyl Groups: The ester groups at positions 2 and 4 are critical. They act as hydrogen bond acceptors and can be hydrolyzed in vivo to the corresponding carboxylic acids, drastically altering solubility and target engagement.[1] Their conversion to amides is a proven strategy to enhance potency, particularly in antimicrobial applications, by introducing new hydrogen bond donor capabilities.[13]
-
Importance of the N-H Proton: The unprotected nitrogen atom of the pyrrole ring plays a crucial role in the molecule's reactivity and interactions. It is a hydrogen bond donor and its acidity can be modulated by the substituents on the ring.[2][18] This feature is often essential for binding to enzyme active sites.
-
Aromatic Substituents: Adding aromatic or hydrophobic groups to the pyrrole core is a common strategy to enhance binding affinity through hydrophobic or π-stacking interactions within a target protein's binding pocket.[15]
While this compound itself may not be a final drug candidate, it represents a highly promising and synthetically tractable starting point. Its true power is realized through medicinal chemistry efforts that modify its structure to optimize interactions with specific biological targets. The comparative success of other substituted pyrroles in anticancer, antifungal, and antimalarial research provides a strong rationale for the continued exploration of this scaffold. Future research should focus on creating diverse libraries based on this core structure and screening them against a wide array of biological targets to unlock their full therapeutic potential.
References
- Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. PubMed.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- Synthesis and Evaluation of Pyrrole Deriv
- Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Diethyl 3-Isopropyl-1H-pyrrole-2,4-dicarboxyl
- 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl)
- Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxyl
- Reported 2,4‐dimethyl‐1H‐pyrrole and pyrazoline containing anticancer compounds.
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester. CymitQuimica.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
- Synthesis, Thermal Stability and Antifungal Evalu
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. PubMed Central.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials.
- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship.
- Synthesis and antimicrobial activity of some new pyrrole derivatives.
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxyl
- Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxyl
- Efficacy of 2-(3,4-dimethyl-2,5-dihydro-1h-pyrrole-2-yl)-1-methylethyl pentanoate in a Murine Model of Invasive Aspergillosis. PubMed.
- Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative.
- Synthesis of some new pyrrole derivatives and their antimicrobial activity.
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society.
- Diethyl pyrrole-2,5-dicarboxyl
- (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 8. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopic Analysis of Diethyl 1H-pyrrole-2,4-dicarboxylate for Functional Group Validation
This guide provides an in-depth analysis of Diethyl 1H-pyrrole-2,4-dicarboxylate using Fourier-transform infrared (FTIR) spectroscopy, a cornerstone technique for the rapid and reliable validation of functional groups in synthesized organic molecules. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline, delving into the causal relationships between molecular structure and spectral features. We will establish a self-validating framework by predicting, observing, and comparing the vibrational spectra to confirm the successful synthesis of the target compound.
The Principle: Why FTIR is a Chemist's First Line of Inquiry
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds are not rigid; they behave like springs that stretch and bend at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral "fingerprint."[1]
For the synthetic chemist, the utility of FTIR lies in the concept of "group frequencies." Specific functional groups—such as the N-H bond of a pyrrole ring or the C=O bond of an ester—reliably absorb in well-defined regions of the infrared spectrum. By analyzing the resulting spectrum, one can quickly confirm the presence of expected functional groups and the absence of starting materials, providing critical, immediate feedback on the outcome of a chemical reaction.
Predictive Analysis: Deconstructing this compound
Before stepping into the lab, a rigorous scientist predicts the expected outcome. Let's dissect the target molecule to anticipate its characteristic IR absorption bands.
Molecular Structure: this compound
-
Pyrrole Ring (Aromatic Heterocycle):
-
N-H Bond: The secondary amine within the pyrrole ring is a key feature. The N-H stretching vibration is expected to produce a distinct band. In pyrrole, this band is typically observed around 3400-3200 cm⁻¹.[2] Intermolecular hydrogen bonding can cause this peak to broaden.
-
Aromatic C-H Bonds: The C-H bonds on the pyrrole ring will exhibit stretching vibrations, typically appearing just above 3000 cm⁻¹.
-
C-N and C=C Bonds: The stretching vibrations of the bonds constituting the ring (C-N and C=C) will appear in the fingerprint region (approximately 1550-1400 cm⁻¹).
-
-
Two Diethyl Ester Groups (-COOCH₂CH₃):
-
Carbonyl (C=O) Bond: This is one of the most intense and easily identifiable absorptions in an IR spectrum. For an α,β-unsaturated ester, where the carbonyl is conjugated with the pyrrole ring, the C=O stretching frequency is lowered compared to a simple aliphatic ester. This is due to resonance, which imparts more single-bond character to the C=O bond, weakening it slightly.[3][4][5] We predict a strong absorption in the 1730-1715 cm⁻¹ range.[3]
-
C-O Bonds: Esters possess two different C-O single bonds. These give rise to strong, characteristic stretching bands in the 1300-1000 cm⁻¹ region of the spectrum.[3][6]
-
Aliphatic C-H Bonds: The ethyl groups (-CH₂CH₃) will show characteristic sp³ C-H stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[7]
-
This predictive framework establishes the benchmark against which our experimental data will be validated.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure data integrity, a meticulous experimental procedure is paramount. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples, leveraging the property of alkali halides to become transparent to IR radiation under pressure.[8][9]
Step-by-Step Methodology for KBr Pellet Preparation
-
Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, and the pellet die assembly, to prevent contamination.
-
Sample Grinding: Place approximately 1-2 mg of the synthesized this compound into the agate mortar. Grind the sample into a fine, homogenous powder. This step is critical to reduce scattering effects (the Christiansen effect) that can distort spectral peaks.[10]
-
KBr Preparation: Use spectroscopic grade KBr that has been dried in an oven (e.g., at 110°C) to remove absorbed moisture.[11] The presence of water would introduce a very broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the N-H stretch of the pyrrole.[11]
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the ground sample in the mortar.[8] Gently but thoroughly mix the sample and KBr until a uniform mixture is achieved. The goal is to disperse the sample particles evenly within the KBr matrix.[10]
-
Pellet Formation:
-
Transfer a small amount of the mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air, which improves pellet transparency.[9][11]
-
Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes.[10][12] This allows the KBr to "cold-flow" and form a solid, transparent disc.
-
-
Data Acquisition: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
This detailed protocol acts as a self-validating system; by controlling for variables like moisture and particle size, we ensure the resulting spectrum is a true representation of the sample's molecular structure.
Spectroscopic Validation Workflow
The logical process from synthesis to validation is illustrated below. This workflow ensures a systematic approach to spectral interpretation.
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. shimadzu.com [shimadzu.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. azom.com [azom.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
The Litmus Test of Purity: A Comparative Guide to Melting Point Determination for Diethyl 1H-pyrrole-2,4-dicarboxylate Derivatives
In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. For researchers working with Diethyl 1H-pyrrole-2,4-dicarboxylate and its derivatives—a class of compounds with significant potential in medicinal chemistry—rigorous purity assessment is a critical checkpoint.[1] This guide provides an in-depth, comparative analysis of melting point determination as a primary method for assessing the purity of these pyrrole derivatives, contextualized with supporting experimental data and juxtaposed with alternative analytical techniques.
The Imperative of Purity in Pyrrole Derivatives
This compound and its analogues are versatile scaffolds in the synthesis of a wide array of biologically active molecules. Their journey from a reaction flask to a potential therapeutic agent is paved with stringent quality control, where purity is paramount. Impurities, which can arise from starting materials, byproducts, or degradation products, can drastically alter the compound's physicochemical properties, biological activity, and toxicity profile, leading to misleading experimental results and potential safety concerns.[2]
Melting Point Determination: A Time-Honored Indicator of Purity
The melting point of a pure, crystalline solid is a distinct physical property, defined as the temperature at which it transitions from a solid to a liquid phase. For crystalline organic compounds, a sharp and characteristic melting point, typically within a narrow range of 0.5-1.0°C, is a strong indicator of high purity.[3] Conversely, the presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[3][4] This phenomenon, known as melting point depression, provides a simple yet powerful tool for a preliminary assessment of purity.
The Underlying Principle: Colligative Properties
Melting point depression is a colligative property, meaning it depends on the number of solute particles (impurities) in a solvent (the bulk compound), not on the identity of those particles. The impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces holding the molecules together.
Experimental Workflow: From Synthesis to Purity Verification
The journey to a pure this compound derivative involves several key stages, each demanding careful execution and verification.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound derivatives.
Synthesis Snapshot: The Knorr Pyrrole Synthesis
A common route to synthesize derivatives of this compound is the Knorr synthesis.[5] This method typically involves the condensation of an α-amino-ketone with a β-ketoester. For instance, the synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate starts from ethyl acetoacetate.[5]
Purification Protocol: Recrystallization
Following synthesis, the crude product is often purified by recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.[6][7][8][9][10]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the pyrrole derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] Ethanol is often a suitable choice for growing single crystals of such compounds.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the pyrrole derivative decreases, leading to the formation of pure crystals while the impurities remain in the solution.[8][9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor and then dry them thoroughly.
Melting Point Determination: A Practical Guide
Apparatus:
-
Melting point apparatus (e.g., Thiele tube, digital melting point apparatus, or a Kofler hot-stage microscope).[3][11][12][13]
-
Capillary tubes (sealed at one end).
-
Thermometer (calibrated).
Detailed Protocol:
-
Sample Preparation: Finely powder a small amount of the dry, purified this compound derivative.[3]
-
Loading the Capillary Tube: Pack the powdered sample into the capillary tube to a height of about 2-3 mm by tapping the sealed end on a hard surface.[14][15]
-
Measurement:
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last crystal melts (the end of melting).
-
This provides the melting point range.
-
Interpreting the Results:
-
Pure Compound: A sharp melting point range of 0.5-1.0°C.
-
Impure Compound: A depressed and broad melting point range (e.g., greater than 2°C).[3][4]
A Comparative Look: Alternative and Complementary Purity Assessment Methods
While melting point determination is a valuable and accessible technique, it is often a preliminary step. For comprehensive purity profiling, especially in a drug development context, orthogonal analytical methods are essential.[16][17]
| Method | Principle | Advantages | Disadvantages |
| Melting Point Determination | Observation of the temperature range over which a solid transitions to a liquid. Impurities depress and broaden the melting range.[3] | - Simple, rapid, and inexpensive.- Requires a small amount of sample.- Good initial indicator of purity.[16] | - Not quantitative.- Insensitive to small amounts of impurities.- Not suitable for amorphous or thermally unstable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[18] | - Highly sensitive and quantitative.- Can separate complex mixtures.- The preferred method in the pharmaceutical industry for purity analysis.[18][19][20] | - Requires more expensive equipment and skilled operators.- Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a compound.[21][22][23] | - Provides structural confirmation and can identify and quantify impurities.[21][24][25]- Non-destructive. | - Relatively low sensitivity compared to other methods.- Requires expensive instrumentation and specialized expertise for data interpretation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[26][27][28] | - Excellent for analyzing volatile impurities (e.g., residual solvents).- High sensitivity and specificity. | - Limited to thermally stable and volatile compounds.[29] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[30][31][32] | - Provides a highly accurate and precise determination of the melting point and enthalpy of fusion.[30][33][34]- Can be used to quantify purity. | - Requires specialized and expensive equipment. |
Conclusion: An Integrated Approach to Purity Assessment
For researchers and drug development professionals working with this compound derivatives, melting point determination remains an indispensable, first-line tool for the rapid assessment of purity. Its simplicity, speed, and low cost make it an efficient screening method post-synthesis and purification. However, it is crucial to recognize its limitations.
A self-validating system for purity assessment should not rely on a single technique. The judicious integration of melting point analysis with more sophisticated, quantitative methods like HPLC and NMR spectroscopy provides a comprehensive and trustworthy purity profile. This multi-faceted approach ensures the integrity of the synthesized compounds, laying a solid foundation for subsequent biological evaluation and the advancement of new therapeutic agents.
References
- Recrystallization. (n.d.). LibreTexts.
- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 30). YouTube.
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Recrystallization1. (n.d.). University of Colorado Boulder.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Melting point determination. (n.d.). University of Calgary.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Differential scanning calorimetry. (2016, April 27). CureFFI.org.
- Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
- Melting point determination. (n.d.). SSERC.
- Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing.
- Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Simon Fraser University.
- Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. (2020, August 28). In Organic Chemistry: A Series of Textbooks. Academic Press.
- Kofler Hot Stage Microscopes Polytherm, Wagner & Munz. (n.d.). Laboratory supplies.
- What methods are used to test the purity of organic compounds? (n.d.). TutorChase.
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI.
- Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS.
- How Does DSC Measure The Melting Point (Tm) Of Polymers? (2025, July 24). Chemistry For Everyone. YouTube.
- Kofler bench. (n.d.). In Wikipedia.
- Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (n.d.). PMC - NIH.
- KOFLER MICRO HOT STAGE. (n.d.). Arthur H. Thomas Company.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek.
- The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (n.d.). ScienceDirect.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). In Journal of Pharmaceutical Sciences.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. (n.d.). Thermo Fisher Scientific.
- Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022, March 21). Medistri SA.
- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
- Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). American Pharmaceutical Review.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (n.d.).
- A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. (2025, August 9).
- Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). (n.d.). Teledyne CETAC.
- 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. (n.d.).
Sources
- 1. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. praxilabs.com [praxilabs.com]
- 11. shop-en.glasatelier-saillart.be [shop-en.glasatelier-saillart.be]
- 12. Kofler bench - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 16. tutorchase.com [tutorchase.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. moravek.com [moravek.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 21. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method | MDPI [mdpi.com]
- 22. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 23. jchps.com [jchps.com]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 26. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 27. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 28. ysi.com [ysi.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Differential scanning calorimetry [cureffi.org]
- 31. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 32. mt.com [mt.com]
- 33. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 34. youtube.com [youtube.com]
A Comparative Analysis of the Antimicrobial Spectrum of Pyrrole Dicarboxylates: A Guide for Researchers
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the pyrrole nucleus has emerged as a privileged structure, forming the backbone of numerous natural products and synthetic molecules with potent biological activities. This guide provides a comparative technical overview of the antimicrobial spectrum of a specific subclass: pyrrole dicarboxylates. We will delve into their activity against a range of pathogens, explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation, empowering researchers to advance their own investigations in this promising area of drug discovery.
The Pyrrole Dicarboxylate Scaffold: A Versatile Platform for Antimicrobial Design
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a variety of biologically active molecules.[1][2] The introduction of two carboxylate groups onto the pyrrole ring creates a class of compounds known as pyrrole dicarboxylates. These dicarboxylate moieties offer several advantages for drug design, including increased polarity, the potential for multiple points of interaction with biological targets, and a scaffold that can be readily functionalized to modulate activity and specificity.
The position of the dicarboxylate groups on the pyrrole ring (e.g., 2,4-, 2,5-, or 3,4-dicarboxylates) significantly influences the molecule's three-dimensional structure and electronic properties, which in turn dictates its antimicrobial spectrum and potency.
Comparative Antimicrobial Spectrum
The antimicrobial activity of pyrrole dicarboxylates has been demonstrated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following sections and tables summarize the available data, offering a comparative look at the efficacy of different pyrrole dicarboxylate derivatives.
Antibacterial Activity
Pyrrole dicarboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria. The spectrum of activity is highly dependent on the specific substitutions on the pyrrole ring and the ester groups of the dicarboxylates.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Pyrrole Dicarboxylate Derivatives against Bacteria
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Escherichia coli | >100 | [3] |
| Staphylococcus aureus | 62.5 - >100 | [3] | |
| Ethyl 4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide derivatives | Mycobacterium tuberculosis H37Rv | 3.125 | [1] |
| Staphylococcus aureus | 3.12 - 12.5 | [1] | |
| Escherichia coli | 3.12 - 12.5 | [1] | |
| 1H-Pyrrole-2,5-dicarboxylic acid (PT22) | Pseudomonas aeruginosa PAO1 | - (Inhibits virulence) | [1] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Antifungal Activity
Several pyrrole dicarboxylate analogs have also been evaluated for their antifungal properties, with some demonstrating significant potency, particularly against Candida albicans.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Pyrrole Dicarboxylate Derivatives against Fungi
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Candida albicans | 31.25 - >100 | [3] |
| Aspergillus niger | 62.5 - >100 | [3] |
Unraveling the Mechanisms of Action
The antimicrobial effects of pyrrole dicarboxylates are attributed to several mechanisms of action, highlighting the versatility of this chemical class. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.
Inhibition of Essential Bacterial Enzymes
A primary mode of action for many pyrrole-containing compounds is the inhibition of essential bacterial enzymes that are absent or significantly different in eukaryotes.
-
DNA Gyrase and Topoisomerase IV: Pyrrolamides, which can be derived from pyrrole carboxylic acids, are known to target DNA gyrase and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death.[4][5] The pyrrole dicarboxylate scaffold can be envisioned as a starting point for the design of novel inhibitors targeting the ATP-binding site of these enzymes.[4][6]
-
Enoyl-ACP Reductase (InhA): Some pyrrole derivatives have been shown to inhibit InhA, a key enzyme in the mycobacterial cell wall biosynthesis pathway.[1] This makes them attractive candidates for the development of new anti-tuberculosis agents.
Disruption of Quorum Sensing
A fascinating and more recently discovered mechanism of action is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.
1H-Pyrrole-2,5-dicarboxylic acid has been identified as a potent inhibitor of QS in the opportunistic pathogen Pseudomonas aeruginosa.[1] By disrupting QS, this compound can reduce the production of virulence factors and inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics. This anti-virulence approach represents a promising strategy to combat bacterial infections without exerting strong selective pressure for resistance.
Caption: Inhibition of Quorum Sensing by 1H-Pyrrole-2,5-dicarboxylic acid.
Experimental Protocols: A Practical Guide
To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are essential. The following section provides a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of pyrrole dicarboxylates using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test pyrrole dicarboxylate compounds
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyrrole dicarboxylate in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the appropriate broth to achieve a starting concentration that is twice the highest desired test concentration.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the prepared compound solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the row. Discard the final 100 µL from the last well containing the compound. This will result in a range of concentrations across the plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the negative control wells, which receive 100 µL of sterile broth). The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the Broth Microdilution MIC Assay.
Structure-Activity Relationships and Future Directions
The available data, though not exhaustive, allows for the deduction of preliminary structure-activity relationships (SAR). For instance, the nature of the ester group (methyl vs. ethyl) and substitutions on the pyrrole nitrogen and carbon atoms can significantly impact antimicrobial potency and spectrum.[1] Future research should focus on a more systematic exploration of these relationships.
The development of novel pyrrole dicarboxylates as antimicrobial agents is a fertile ground for discovery. Key areas for future investigation include:
-
Synthesis of diverse libraries: A wider range of pyrrole dicarboxylate isomers and their derivatives should be synthesized to comprehensively map the SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing lead compounds and overcoming potential resistance.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro screening must be evaluated in animal models to assess their therapeutic potential and safety profiles.
By leveraging the versatile chemistry of the pyrrole dicarboxylate scaffold and employing rigorous biological evaluation, the scientific community can unlock the full potential of this compound class in the fight against infectious diseases.
References
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]
- Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]
- Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. NIH. [Link]
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. [Link]
- Pyrrole Derivatives as Dna Gyrase and Topoisomerase Inhibitors (2006). SciSpace. [Link]
- Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. PMC. [Link]
- Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action. PubMed. [Link]
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. [Link]
- Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. PubMed. [Link]
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.
- Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains.
- Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of hu- man EGFR for the pyrrolopyrimidines with varied 4-amino group.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. [Link]
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
- Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties. PMC - NIH. [Link]
- Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity. PubMed. [Link]
- Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]
- Exploiting bacterial DNA gyrase as a drug target: current st
- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
- Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. [Link]
- Allosteric activation of cell wall synthesis during bacterial growth.
- Pharmacology #6: ANTIBIOTICS | Cell Wall Inhibitors. YouTube. [Link]
- Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans. PubMed Central. [Link]
- New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. Koya University Eprints. [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Bioconjugates: An Assessment of Linkers Derived from Diethyl 1H-pyrrole-2,4-dicarboxylate
In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the biological macromolecule to its payload is a critical determinant of therapeutic success.[1][2] Its stability in systemic circulation is paramount to prevent premature drug release, which can lead to reduced efficacy and off-target toxicity.[2][3] This guide provides a deep, comparative analysis of the hydrolytic stability of bioconjugates, with a specific focus on the promising, yet less explored, class of linkers derived from Diethyl 1H-pyrrole-2,4-dicarboxylate. We will objectively compare its performance against established linker technologies, supported by mechanistic insights and detailed experimental protocols for validation.
The Central Role of Linker Stability
The ideal bioconjugate linker must strike a delicate balance: it needs to be robust enough to endure the physiological conditions of the bloodstream (pH ~7.4) but allow for efficient payload release at the target site, often triggered by the specific microenvironment of a tumor or an intracellular compartment.[1][4] Hydrolytic cleavage is a primary pathway for linker degradation. Therefore, a thorough understanding and rigorous assessment of a linker's hydrolytic stability are non-negotiable steps in the development of any bioconjugate therapeutic.[5][6]
Bioconjugates from this compound: A Profile in Stability
Linkers derived from this compound represent a class of non-cleavable linkers that form highly stable bonds upon conjugation. The core structure, a pyrrole ring with two carboxylate groups, serves as a rigid and stable scaffold.
Conjugation Chemistry: The conjugation strategy for this linker typically involves the reaction with primary amines, such as the ε-amino group of lysine residues on an antibody. To achieve this, the diethyl ester groups of the pyrrole scaffold are first hydrolyzed to carboxylic acids. These acids are then activated, most commonly using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC, to form highly reactive NHS esters.[][8] These activated esters then readily react with the nucleophilic amine on the protein to form a stable amide bond, releasing NHS as a byproduct.[][9]
The resulting bioconjugate is linked via an amide bond, which is one of the most chemically stable linkages used in bioconjugation.[10] The inherent stability of the amide bond, estimated to have a hydrolytic half-life of over 100 years in uncatalyzed systems, ensures minimal drug shedding in circulation due to hydrolysis.[10] Studies on related pyrrole-peptide bioconjugates have shown that this conjugation approach leads to a significant stabilization of the overall structure against hydrolysis compared to the unconjugated pyrrole acids.[11][12]
Comparative Analysis with Alternative Linker Technologies
To fully appreciate the stability profile of pyrrole-dicarboxylate derivatives, it is essential to compare them with other widely used linkers, each with distinct stability characteristics.
Maleimide chemistry is the gold standard for conjugating payloads to cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a stability-compromising retro-Michael reaction.[3][13] This reaction is essentially a reversal of the initial conjugation, leading to payload deconjugation. This can occur in the presence of other thiols in plasma, such as human serum albumin, leading to off-target toxicity and reduced efficacy.[13]
Interestingly, the stability of the maleimide conjugate can be significantly enhanced through hydrolysis of the succinimide ring.[14] This ring-opening reaction renders the linkage resistant to the retro-Michael cleavage.[3] Therefore, for maleimide-based bioconjugates, hydrolysis is a desirable secondary reaction that "locks" the payload in place. The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing groups to the maleimide structure.[3][14]
As mentioned, NHS esters are primarily used to react with amines. The key stability consideration for this class is not the final amide bond, but the hydrolytic lability of the NHS ester reagent before it has reacted with the protein.[15] In aqueous solutions, water can act as a competing nucleophile, hydrolyzing the NHS ester back to its original carboxylic acid and rendering it inactive for conjugation.[15][16]
This competing hydrolysis is highly pH-dependent. The rate increases significantly with rising pH.[9] For instance, the half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[9] Therefore, successful conjugation requires careful optimization of pH (typically 7.2-8.5) to balance sufficient amine nucleophilicity with manageable ester hydrolysis.[][16]
Quantitative Comparison of Linker Stability
The hydrolytic stability of different linkers can be quantified and compared by their half-lives (t½) under controlled conditions.
| Linker Class | Conjugation Target | Primary Stability Concern | Typical Half-Life (t½) | Conditions | Reference |
| Pyrrole-Dicarboxylate (Amide) | Lysine (Amine) | Highly Stable | > 100 years (estimated for uncatalyzed amide bond) | Physiological | [10] |
| Maleimide (Thiosuccinimide) | Cysteine (Thiol) | Retro-Michael Reaction | N-alkyl: 27 h; N-aryl: 1.5 h (for hydrolysis) | pH 7.4, 37°C | [13] |
| NHS Ester (Reagent) | Lysine (Amine) | Pre-conjugation Hydrolysis | ~4-5 hours | pH 7.0, 0°C | [9] |
| NHS Ester (Reagent) | Lysine (Amine) | Pre-conjugation Hydrolysis | 10 minutes | pH 8.6, 4°C | [9] |
| Hydrazone | Carbonyl | pH-dependent Hydrolysis | ~90 minutes (aliphatic) | pH 7.4 | [17] |
| Hydrazone | Carbonyl | pH-dependent Hydrolysis | Stable > 72 hours (aromatic) | pH 7.4 | [17] |
This table summarizes data from various sources to provide a comparative overview. Specific half-lives can vary significantly based on the exact molecular structure and local microenvironment.
Experimental Protocol: Assessing Hydrolytic Stability by HPLC
A robust, quantitative assessment of hydrolytic stability is crucial. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[18] This protocol outlines a self-validating system to compare the stability of different bioconjugates.
Objective: To determine the rate of degradation or deconjugation of a bioconjugate in different pH environments over time.
Materials:
-
Purified bioconjugate of interest
-
Phosphate Buffered Saline (PBS), pH 7.4 (for physiological stability)
-
Citrate Buffer, pH 5.5 (to mimic endosomal conditions)
-
Acetate Buffer, pH 4.5 (to mimic lysosomal conditions)[6]
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., Reversed-Phase C18 or Size-Exclusion)[18]
-
Mobile Phases (e.g., Water and Acetonitrile with 0.1% Formic Acid)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in a neutral buffer (e.g., PBS).
-
For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot the stock solution into separate vials for each pH condition (7.4, 5.5, 4.5).
-
Incubate the vials at a constant temperature, typically 37°C, to simulate physiological conditions.
-
-
Time Point Sampling:
-
At each designated time point, remove the respective vials from the incubator.
-
Immediately quench the reaction by adding the quenching solution to stop further degradation. This is the T=x sample.
-
The T=0 sample is prepared by quenching an aliquot immediately after adding it to the buffer.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen column and mobile phases.[18]
-
Inject the T=0 sample to establish the initial peak profile of the intact bioconjugate.
-
Inject each subsequent time point sample (T=x).
-
Monitor the chromatogram for the decrease in the peak area of the intact bioconjugate and the appearance of new peaks corresponding to degradation products or the released payload.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact bioconjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact bioconjugate versus time.
-
From this plot, determine the half-life (t½) of the bioconjugate under each pH condition, which is the time it takes for the concentration of the intact conjugate to decrease by 50%.
-
Conclusion and Field Perspective
The hydrolytic stability of a bioconjugate is not a monolithic property but a nuanced characteristic deeply tied to the choice of linker chemistry.
-
For Maximum Stability: Linkers derived from This compound , which form exceptionally stable amide bonds, are a superior choice for applications requiring a non-cleavable linker with minimal premature drug release. Their stability profile ensures that the bioconjugate remains intact in circulation, making them ideal for therapies where payload release is triggered exclusively by intracellular antibody degradation.
-
For Controlled Instability: Maleimide-based linkers present a more complex picture. Their initial instability to retro-Michael cleavage is a liability, but this can be overcome by promoting a subsequent, stabilizing hydrolysis of the succinimide ring. This makes the design of the maleimide itself a critical factor.
-
For Procedural Sensitivity: NHS esters highlight the importance of kinetics during the conjugation reaction itself. While the final amide bond is stable, the hydrolytic instability of the reagent demands carefully controlled reaction conditions to achieve high conjugation efficiency.
Ultimately, the selection of a linker technology must be guided by the specific therapeutic strategy. For developers seeking to build highly stable, next-generation ADCs with a wide therapeutic window, the robust and enduring nature of the amide bond formed by pyrrole-dicarboxylate derivatives presents a compelling and reliable platform. Rigorous experimental validation, as outlined in this guide, remains the cornerstone of confirming these theoretical advantages in practice.
References
- Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. [Link]
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Lu, D., et al. (2015). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine.
- Baldwin, A. D., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates.
- ResearchGate. (n.d.).
- Oxford Academic. (n.d.).
- PubMed. (2018).
- S. A. Shaikh, et al. (2022).
- SigutLabs. (2025).
- Conilh, L., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]
- Nolting, B. (2013). Linker technologies for antibody-drug conjugates. Methods in Molecular Biology, 1045, 71-100. [Link]
- PubMed. (2025).
- ResearchGate. (n.d.).
- MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
- American Pharmaceutical Review. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]
- ACS Publications. (n.d.). Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release.
- ResearchGate. (n.d.). pH-dependent drug release of acid-sensitive ADC (mil40-6). [Link]
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. [Link]
- Chemical Communications (RSC Publishing). (2022).
- Manjappa, A. S., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. PMC. [Link]
- Scholars' Mine. (2023). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. [Link]
- Science.gov. (n.d.). n-hydroxysuccinimide ester functionalized: Topics. [Link]
- Technology Networks. (n.d.). High-Performance Liquid Chromatography (HPLC)
- ResearchGate. (2023). (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
- MDPI. (n.d.).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- PMC. (n.d.).
- ResearchGate. (n.d.). (PDF)
- ThaiScience. (n.d.). Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'- deoxyguanosine and 8. [Link]
- PubChem. (n.d.).
Sources
- 1. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate: Benchmarking Yields Against Literature Values
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a fundamental scaffold in a myriad of biologically active compounds and functional materials. Among its many derivatives, Diethyl 1H-pyrrole-2,4-dicarboxylate serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized dyes. The efficiency of its synthesis is therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth technical comparison of a benchmarked synthesis of this compound against reported literature values, offering insights into the underlying chemistry and practical experimental guidance.
Introduction to the Synthetic Landscape
The synthesis of substituted pyrroles is a well-established field with several named reactions, most notably the Knorr, Paal-Knorr, and Hantzsch syntheses, forming the bedrock of many synthetic strategies. These methods typically involve the condensation of α-amino ketones, 1,4-dicarbonyl compounds, or β-ketoesters with various reagents to construct the pyrrole ring. While these classical methods are robust for a wide range of substituted pyrroles, the synthesis of specific isomers, such as the 2,4-dicarboxylate with unsubstituted 3 and 5 positions, can present unique challenges and often requires alternative approaches.
One such powerful, albeit less universally known, method involves the use of isocyanoacetates. This approach, a variant of the Van Leusen pyrrole synthesis, offers a convergent and often high-yielding route to variously substituted pyrroles. The benchmark synthesis detailed in this guide utilizes the base-catalyzed reaction of ethyl isocyanoacetate with formaldehyde, a readily available C1 building block.
Benchmarking Synthetic Yields: A Literature Comparison
A thorough review of the scientific literature reveals that while the synthesis of the analogous Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (often referred to as Knorr's pyrrole) is extensively documented, specific and varied reports for the unsubstituted this compound are less common. This disparity highlights the importance of establishing a reliable and well-characterized protocol for this specific target molecule.
| Starting Materials | Reagents and Conditions | Reported Yield (%) | Reference |
| Ethyl isocyanoacetate, Formaldehyde | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Tetrahydrofuran (THF) | 38% | [1] |
| Hypothetical Knorr-type Synthesis | Not explicitly reported for this isomer | - | - |
| Hypothetical Paal-Knorr type Synthesis | Not explicitly reported for this isomer | - | - |
The limited publicly available data for the direct synthesis of this compound underscores the value of the benchmark protocol presented here. The 38% yield, while moderate, provides a solid baseline for optimization and comparison with future synthetic developments.
The Underlying Chemistry: A Mechanistic Perspective
The synthesis of this compound from ethyl isocyanoacetate and formaldehyde is a fascinating example of tandem reaction chemistry. The reaction is initiated by a base-catalyzed addition of the acidic α-proton of ethyl isocyanoacetate to formaldehyde. This is followed by a second addition and a subsequent intramolecular cyclization and elimination to form the aromatic pyrrole ring.
The proposed mechanism, based on related reactions of isocyanoacetates with aldehydes, can be outlined as follows:
-
Enolate Formation: The base (DBU) deprotonates the ethyl isocyanoacetate at the α-carbon, forming a nucleophilic enolate.
-
Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of formaldehyde.
-
Second Addition and Cyclization: A second molecule of the isocyanoacetate enolate can react, and through a series of steps involving cyclization and elimination of water and the formyl group from the isocyanide, the pyrrole ring is formed.
This pathway highlights the versatility of isocyanoacetate as a synthon, capable of acting as both a nucleophile and a building block for the heterocyclic core.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of this compound is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Methods
-
Ethyl isocyanoacetate
-
Formaldehyde (as a solution in a suitable solvent, e.g., THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF) , anhydrous
-
Acetic Acid
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl isocyanoacetate and DBU in anhydrous THF.
-
Addition of Formaldehyde: Slowly add a solution of formaldehyde in THF to the stirred solution at a controlled temperature (e.g., 45-50 °C).
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure.
-
Extraction: Partition the resulting residue between ethyl acetate and saturated aqueous sodium bicarbonate. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃): δ 9.8 (br, 1H), 7.56 (dd, J₁=3.2 Hz, J₂=1.5 Hz, 1H), 7. (dd, J₁=3.2 Hz, J₂=1.5 Hz, 1H), 4.3 (m, 4H), 1.3 (m, 6H).[1]
-
¹³C NMR: Expected signals for the pyrrole ring carbons, the two ester carbonyls, and the ethyl groups.
-
Melting Point: To be determined and compared with any available literature values.
-
Mass Spectrometry: To confirm the molecular weight (C₁₀H₁₃NO₄, MW: 211.21 g/mol ).
Visualizing the Workflow
Conclusion and Future Outlook
This guide has presented a benchmarked synthesis of this compound, providing a detailed experimental protocol and comparing the achieved yield with available literature data. The use of ethyl isocyanoacetate and formaldehyde offers a direct route to this valuable, unsubstituted pyrrole derivative. While the reported yield of 38% provides a solid reference point, there is considerable scope for optimization by exploring different bases, solvents, and reaction temperatures.
For researchers in drug development and materials science, the ability to reliably synthesize key intermediates like this compound is paramount. This guide serves as a practical resource to not only replicate this synthesis but also as a foundation for developing more efficient and scalable methods. Further research into alternative synthetic pathways and a more comprehensive cataloging of yields in peer-reviewed literature will be invaluable to the scientific community.
References
- Salvati, M. E.; Illig, C. R.; Wilson, K. J.; Chen, J.; Meegalla, S. K.; Wall, M. J. Preparation of pyrrole derivatives as inhibitors of p38 kinase. U.S. Patent Application US 2004/0209886 A1, October 21, 2004. (Please note that accessing the direct, stable URL for patent applications can vary. A search for the patent number on a patent office website such as the USPTO is recommended.)
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 1H-pyrrole-2,4-dicarboxylate
Introduction: Beyond Synthesis
Diethyl 1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1] While its utility in drug development and organic synthesis is significant, the responsibility of the research scientist extends beyond the reaction flask. The safe, compliant, and environmentally conscious disposal of its waste is a critical, non-negotiable aspect of the experimental lifecycle.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Adherence to these procedures is essential for protecting laboratory personnel, ensuring institutional compliance, and maintaining environmental integrity.
Hazard Characterization and Waste Profile
Before disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicity data for this compound is limited, information from structurally similar compounds, such as Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, provides a strong basis for a conservative safety assessment.[2] The primary hazards are associated with irritation.[2][3]
Key Hazards:
The compound is stable under normal laboratory temperatures and pressures. However, it should be kept away from strong oxidizing agents and acids to prevent potentially hazardous reactions.[2][6] For disposal purposes, it is classified as a non-halogenated organic solid or liquid waste.
| Hazard Classification | Description | GHS Pictogram | Precautionary Action |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3][4] | Wear protective gloves. Wash hands and skin thoroughly after handling.[4][5] | |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[3][4][5] | Wear safety goggles or a face shield.[4][7] | |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[3][4] | Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.[4] |
Immediate Safety and Handling of Waste
All handling of this compound waste must be conducted with the assumption that it carries the full hazardous potential of the pure substance.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[7][8] If handling the solid form where dust may be generated, a face shield provides additional protection.
-
Engineering Controls: All transfers of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Spill Contingency: In the event of a spill, absorb the material with an inert absorbent like vermiculite, sand, or earth.[9] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[10][11] Remove all sources of ignition from the area.[6][9]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of organic compounds like this compound is that it must never be poured down the drain. [8] Improper disposal can contaminate waterways and violate hazardous waste regulations. The following protocol ensures compliant disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions. This compound waste must be collected in a designated container, separate from other chemical classes.
Critical Segregation Rules:
-
DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform).
-
DO NOT mix with strong acids or bases.[12]
-
DO NOT mix with strong oxidizing agents.[6]
-
DO NOT mix with aqueous waste.[13]
Caption: Waste segregation logic for this compound.
Step 2: Waste Container Selection
The choice of container is crucial for preventing leaks and reactions.
-
Compatibility: Use containers made of compatible materials, such as glass or high-density polyethylene (HDPE).[13] Reusing the original manufacturer's bottle is often a good practice.
-
Integrity: Ensure the container is in good condition, free of cracks, and has a tightly fitting, leak-proof cap.[14][15]
-
Headspace: Fill containers to no more than 75-80% capacity.[12][16] This "headspace" allows for vapor expansion and reduces the risk of spills.
Step 3: Labeling the Waste Container
Proper labeling is a legal requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels. All labels must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[13][15]
-
A list of all other constituents and their approximate percentages (e.g., if dissolved in a solvent).
-
The specific hazard characteristics (e.g., "Irritant").[16]
-
The date the first drop of waste was added to the container (accumulation start date).[13]
-
The name of the principal investigator or research group.
Step 4: Accumulation and Storage in the Laboratory
Waste containers must be stored safely in the laboratory pending pickup.
-
Location: Store the container in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.[15][16]
-
Segregation: Keep the container segregated from incompatible materials, as outlined in Step 1.[16]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[13][15] Using a funnel that is then removed is proper practice; leaving a funnel in the opening is not acceptable.
Step 5: Final Disposal
Disposal is not complete until the waste is transferred to the proper authorities.
-
Contact EHS: Arrange for a waste pickup with your institution's EHS office or designated hazardous waste management provider.[12][16]
-
Professional Handling: The final disposal must be conducted by a licensed and approved waste disposal company, which will typically involve high-temperature incineration in a facility equipped with afterburners and scrubbers.[7]
Caption: Procedural workflow for compliant chemical waste disposal.
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.[13] Add it to your non-halogenated organic waste container.
-
Container Disposal: After triple rinsing, deface the original label. The now-decontaminated container can typically be disposed of in the laboratory's designated glassware or plastic waste, according to your institution's specific policies.
Conclusion: A Culture of Safety
The proper management of chemical waste is a direct reflection of a laboratory's commitment to safety and professionalism. For this compound, this means diligent characterization, strict segregation, and compliant disposal through professional channels. By integrating these procedures into your standard workflow, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Pyrrole-2,3,4,5-d4.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
- Thermo Fisher Scientific. (2025). Pyrrole - Safety Data Sheet.
- Fisher Scientific. (2025). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%.
- Guidechem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate 2436-79-5 wiki.
- Santa Cruz Biotechnology. (n.d.). Pyrrole - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2010). Pyrrole - Safety Data Sheet.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
- Sigma-Aldrich. (2024). 2,5-Dimethyl-1H-pyrrole - Safety Data Sheet.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - Diethyl-1H-Pyrrole-2,3-Dicarboxylate.
- CymitQuimica. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet….
- University of Toronto Department of Chemistry. (2019). HANDLING PROCEDURES FOR CHEMICAL WASTES.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste.
- Perflavory. (n.d.). diethyl 2,4-dimethyl pyrrole-3,5-dicarboxylate, 2436-79-5.
- University of San Francisco. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste.
Sources
- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. mcgill.ca [mcgill.ca]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 15. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. myusf.usfca.edu [myusf.usfca.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
